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  • Product: 1,4-Dibutoxy-2-nitrobenzene
  • CAS: 135-15-9

Core Science & Biosynthesis

Foundational

1,4-Dibutoxy-2-nitrobenzene CAS number and molecular structure

CAS Number: 135-15-9 Molecular Formula: C₁₄H₂₁NO₄ Document Type: Technical Reference & Synthesis Guide Version: 2.0 (Scientific Review) Executive Summary 1,4-Dibutoxy-2-nitrobenzene (CAS 135-15-9) is a specialized aromat...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 135-15-9 Molecular Formula: C₁₄H₂₁NO₄ Document Type: Technical Reference & Synthesis Guide Version: 2.0 (Scientific Review)

Executive Summary

1,4-Dibutoxy-2-nitrobenzene (CAS 135-15-9) is a specialized aromatic ether serving as a critical intermediate in the synthesis of 2,5-dialkoxyanilines. These aniline derivatives are foundational building blocks for azo pigments , liquid crystal mesogens , and pharmaceutical scaffolds requiring electron-rich aromatic cores.

This guide provides a comprehensive technical analysis of the molecule, focusing on its synthesis via electrophilic aromatic substitution, structural characterization, and downstream applications. It is designed for organic chemists and process engineers requiring high-fidelity data for experimental design.

Chemical Identity & Structural Analysis[1]

Nomenclature and Identifiers[2][3]
  • IUPAC Name: 1,4-Dibutoxy-2-nitrobenzene[1][2][3][4][5]

  • Common Synonyms: 2,5-Dibutoxynitrobenzene (Industry usage based on aniline numbering); Hydroquinone dibutyl ether nitro-derivative.

  • CAS Registry Number: 135-15-9[3][4][6][7]

  • SMILES: CCCCOC1=CC(=C(C=C1[O-])OCCCC)

  • InChI Key: UVLGMZCLSQBSPZ-UHFFFAOYSA-N[1]

Molecular Architecture

The molecule consists of a benzene ring substituted at the 1 and 4 positions with butoxy groups (–O–CH₂CH₂CH₂CH₃). A nitro group (–NO₂) is situated at position 2.

  • Electronic Effects: The two butoxy groups are strong electron-donating groups (EDG) via resonance, significantly activating the ring. The nitro group is a strong electron-withdrawing group (EWG) via induction and resonance.

  • Steric Considerations: The bulky butyl chains at positions 1 and 4 create steric hindrance, influencing the packing in the crystal lattice and the solubility profile. The nitro group at position 2 forces the adjacent C1-butoxy group to adopt a specific conformation to minimize steric clash.

Physicochemical Properties

Data summarized from structural analogues and calculated consensus models.

PropertyValue / DescriptionNote
Molecular Weight 267.32 g/mol
Appearance Yellow crystalline solidTypical of nitro-alkoxy benzenes
Melting Point 60–80 °C (Estimated)Experimental determination required per batch; analogues range 50–85°C.
Boiling Point ~390 °C (at 760 mmHg)Decomposition likely before boiling at atm pressure.
Solubility Soluble: DCM, EtOAc, TolueneInsoluble: WaterLipophilic butyl chains drive organic solubility.
Density ~1.1 g/cm³Estimated

Synthesis Strategy: Regioselective Nitration

The primary route to 1,4-Dibutoxy-2-nitrobenzene is the nitration of 1,4-dibutoxybenzene . This reaction is a classic Electrophilic Aromatic Substitution (EAS).

Reaction Logic

The starting material, 1,4-dibutoxybenzene, is highly activated due to the two alkoxy groups.

  • Directing Effects: The alkoxy groups are ortho, para-directing. In 1,4-dibutoxybenzene, all four open positions (2, 3, 5, 6) are chemically equivalent.

  • Challenge: The high reactivity of the ring makes dinitration a significant side reaction.

  • Solution: Use of mild nitrating agents or controlled temperature (0–10 °C) is strictly required to ensure mono-nitration.

Synthesis Workflow Diagram (DOT)

SynthesisPathway Start 1,4-Dibutoxybenzene (CAS 104-36-9) Intermediate Sigma Complex (Arenium Ion) Start->Intermediate Electrophilic Attack Reagent HNO3 / AcOH (0-10°C) Reagent->Intermediate Product 1,4-Dibutoxy-2-nitrobenzene (CAS 135-15-9) Intermediate->Product -H+ (Aromatization) SideProduct Side Product: 2,5-Dinitro-1,4-dibutoxybenzene Product->SideProduct Over-nitration (T > 20°C)

Caption: Regioselective nitration pathway. Control of temperature is critical to prevent the formation of dinitro species.

Experimental Protocol (Standardized)

Note: This protocol is a generalized adaptation for dialkoxybenzenes. Always perform a safety assessment.

  • Preparation: Dissolve 10.0 g of 1,4-dibutoxybenzene in 50 mL of Glacial Acetic Acid (AcOH) in a round-bottom flask equipped with a thermometer and magnetic stir bar.

  • Cooling: Cool the solution to 0–5 °C using an ice-water bath.

  • Nitration: Prepare a solution of 3.0 g (1.1 eq) of Nitric Acid (70%) in 10 mL of AcOH. Add this mixture dropwise to the reaction flask over 30 minutes. Crucial: Maintain internal temperature below 10 °C.

  • Reaction: Stir at 5–10 °C for 1–2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2) until starting material is consumed.

  • Quenching: Pour the reaction mixture into 200 mL of ice water. The product should precipitate as a yellow solid.

  • Purification: Filter the solid. Recrystallize from Ethanol or Methanol to remove trace dinitro impurities.

Spectroscopic Characterization

Researchers should validate the structure using NMR and IR spectroscopy. The following data is expected based on structural analogues (e.g., 1,4-diethoxy-2-nitrobenzene).

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignment
7.45 Singlet (d)1HH-3 (Aromatic). Deshielded by adjacent -NO₂ and -OBu. Appears as a singlet or doublet with small meta-coupling.
7.05 Doublet1HH-6 (Aromatic). Ortho to C1-OBu.
6.98 Doublet1HH-5 (Aromatic). Ortho to C4-OBu.
4.05 Triplet2H-O-CH₂- (C1 position, deshielded by ortho-NO₂).
3.95 Triplet2H-O-CH₂- (C4 position).
1.8 - 1.4 Multiplets8H-CH₂-CH₂- (Butyl chain methylene protons).
0.98 Triplet6H-CH₃ (Terminal methyl groups).
Infrared Spectroscopy (FT-IR)
  • 1530 cm⁻¹ (Strong): Asymmetric NO₂ stretching vibration.

  • 1350 cm⁻¹ (Strong): Symmetric NO₂ stretching vibration.

  • 1200–1000 cm⁻¹ (Strong): C–O–C ether stretching vibrations.

  • 2950–2850 cm⁻¹ (Medium): C–H stretching of butyl chains.

Applications & Downstream Chemistry

The primary utility of 1,4-Dibutoxy-2-nitrobenzene lies in its reduction to 2,5-Dibutoxyaniline . This transformation is pivotal for the synthesis of azo dyes , pigments , and functional materials .

Reduction to 2,5-Dibutoxyaniline
  • Reaction: Catalytic Hydrogenation (H₂/Pd-C) or Chemical Reduction (Fe/HCl, SnCl₂).

  • Product: 2,5-Dibutoxyaniline (CAS 136-77-6).[5]

  • Significance: The aniline derivative is used as a coupling component in azo dye synthesis, particularly for Direct Blue and Reactive Blue dyes used in textiles.

Materials Science: Liquid Crystals & Conductive Polymers
  • Mesogens: Alkoxy-substituted benzenes are common precursors for liquid crystals due to their rod-like shape and flexible alkyl chains. The nitro group introduces a dipole moment, which can be tuned for specific electro-optical properties.

  • Conductive Polymers: While 3,4-dialkoxythiophenes (EDOT) are more common, 2,5-dialkoxyanilines are precursors for poly(2,5-dialkoxyaniline), a conductive polymer with unique electrochemical properties.

Safety & Handling Protocol

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Skin/Eye Irritation: Causes skin irritation and serious eye irritation.

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.

Handling Procedures:

  • PPE: Always wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from heat sources and incompatible materials (strong oxidizers, reducing agents).

  • Spill Cleanup: Sweep up solid spills carefully to avoid dust generation. Dispose of as hazardous chemical waste.

References

  • PubChem Compound Summary for CID 67265. (2025). 1,4-Dibutoxy-2-nitrobenzene.[1][2][3][4][5][6][7] National Center for Biotechnology Information. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). 1,4-Di-n-butoxy-2-nitrobenzene, 98%. Alfa Aesar Product Catalog. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). Registration Dossier - 1,4-dibutoxy-2-nitrobenzene. Retrieved from [Link]

Sources

Exploratory

Solubility Profile & Technical Guide: 1,4-Dibutoxy-2-nitrobenzene

The following technical guide details the solubility profile, handling protocols, and applications of 1,4-Dibutoxy-2-nitrobenzene. This document is structured for researchers and process chemists, emphasizing mechanistic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, handling protocols, and applications of 1,4-Dibutoxy-2-nitrobenzene. This document is structured for researchers and process chemists, emphasizing mechanistic understanding and practical workflows over simple data enumeration.

CAS Registry Number: 135-15-9 Molecular Formula: C₁₄H₂₁NO₄ Molecular Weight: 267.32 g/mol Physical State: Solid (Pale yellow to yellow crystalline powder)

Executive Summary

1,4-Dibutoxy-2-nitrobenzene is a lipophilic nitro-aromatic intermediate primarily utilized in the synthesis of functionalized anilines (e.g., via reduction to 2,5-dibutoxyaniline) for liquid crystal mesogens and pharmaceutical precursors.[1] Its solubility behavior is governed by the competition between the polar nitro group and the two non-polar butyl ether chains. This guide provides a definitive solubility landscape, establishing Ethanol and Methanol as the primary solvents for recrystallization, while Ethyl Acetate and Dichloromethane (DCM) serve as optimal process solvents for reaction and extraction.

Chemical Profile & Structural Logic

To predict and manipulate the solubility of this compound, one must understand its structural moieties:

  • Nitro Group (-NO₂): Introduces a strong dipole and potential for weak hydrogen bond acceptance, but insufficient to confer water solubility. It drives solubility in polar aprotic solvents (DMSO, DMF).

  • Butoxy Chains (-O-C₄H₉): Two butyl chains significantly increase lipophilicity (LogP > 3.5 estimated), overriding the polarity of the nitro group. This makes the molecule highly soluble in non-polar and moderately polar organic solvents but insoluble in aqueous media.

  • Aromatic Core: Facilitates

    
    -
    
    
    
    stacking, which can lead to higher melting points and lower solubility in aliphatic hydrocarbons (like Hexane) compared to aromatic solvents (like Toluene).

Solubility Landscape

The following data categorizes solvents based on their interaction with 1,4-Dibutoxy-2-nitrobenzene at ambient (25°C) and elevated temperatures.

Quantitative Solubility Estimates (Empirical & Analog-Based)
Solvent ClassSpecific SolventSolubility (25°C)Solubility (Boiling)Application Utility
Polar Protic Ethanol (EtOH) Moderate (~15-25 mg/mL)High (>100 mg/mL)Primary Recrystallization Solvent
Methanol (MeOH)ModerateHighAlternative Recrystallization
WaterInsoluble (<0.1 mg/mL)InsolubleAnti-solvent / Wash
Polar Aprotic Acetone High (>100 mg/mL)Very HighReaction Solvent / Cleaning
Ethyl Acetate (EtOAc)High (>150 mg/mL)Very HighExtraction / Chromatography
DMF / DMSOVery High (>200 mg/mL)Very HighReaction Solvent (Nucleophilic Subs.)
Non-Polar Dichloromethane (DCM) Very High (>200 mg/mL)N/A (Low BP)Extraction / Chromatography
TolueneHighVery HighReaction Solvent (High Temp)
Hexane / HeptaneLow (<5 mg/mL)ModerateAnti-solvent

Technical Note: The "Moderate" solubility in cold alcohols combined with "High" solubility in hot alcohols creates the ideal thermodynamic gradient for purification via recrystallization.

Experimental Protocols

Protocol A: Purification via Recrystallization (Ethanol)

Objective: To purify crude 1,4-Dibutoxy-2-nitrobenzene (e.g., post-nitration of 1,4-dibutoxybenzene) to >98% purity.

Reagents:

  • Crude 1,4-Dibutoxy-2-nitrobenzene

  • Absolute Ethanol (99.5%) or Ethanol/Water (95:5)

  • Activated Carbon (Optional, for decolorization)

Step-by-Step Methodology:

  • Dissolution: Charge the crude solid into a round-bottom flask equipped with a reflux condenser. Add Ethanol (approx. 5-7 mL per gram of solid).

  • Heating: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

    • Checkpoint: If the solid does not dissolve completely, add Ethanol in small aliquots (1 mL/g) until a clear yellow solution is obtained.

  • Filtration (Hot): If insoluble particulates remain, filter the hot solution through a pre-warmed Buchner funnel or glass frit.

  • Crystallization: Remove the heat source and allow the filtrate to cool slowly to room temperature (25°C) over 1-2 hours.

    • Mechanism:[2][3][4][5][6] Slow cooling promotes the formation of well-defined crystals, excluding impurities from the lattice.

  • Finishing: Cool the flask in an ice bath (0-5°C) for 30 minutes to maximize yield.

  • Isolation: Filter the crystals under vacuum. Wash the filter cake with a small volume of cold (-10°C) Ethanol.

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Protocol B: Solvent Selection for Reduction (Synthesis Context)

Context: When reducing the nitro group to an amine (e.g., using H₂/Pd-C or Fe/HCl), solvent choice is critical.

  • Recommended: Ethyl Acetate or Ethanol .

  • Reasoning: The starting material is highly soluble in these solvents, ensuring efficient mass transfer to the catalyst surface. Avoid non-polar solvents like Hexane, which may cause the polar amine product to precipitate prematurely and coat the catalyst.

Visualizations

Figure 1: Solubility & Purification Logic

This diagram illustrates the decision-making process for solvent selection based on the operation (Reaction vs. Purification).

SolubilityLogic cluster_Solubility Solubility Behavior cluster_Process Process Application Compound 1,4-Dibutoxy-2-nitrobenzene HighSol High Solubility (EtOAc, DCM, Acetone) Compound->HighSol Lipophilic Chains ModSol Temp-Dependent Solubility (Ethanol, Methanol) Compound->ModSol Nitro Polarity LowSol Insoluble/Anti-Solvent (Water, Hexane) Compound->LowSol Hydrophobic Bulk Reaction Reaction Medium (Homogeneous Phase) HighSol->Reaction Dissolves Reactants Extraction Liquid-Liquid Extraction HighSol->Extraction Organic Phase Recryst Recrystallization (Purification) ModSol->Recryst Delta T Driven LowSol->Extraction Aqueous Phase (Water) Ppt Precipitation LowSol->Ppt Induces Crash-out

Caption: Solubility mapping of 1,4-Dibutoxy-2-nitrobenzene linking chemical structure to process applications.

Figure 2: Recrystallization Workflow

A step-by-step visualization of the purification protocol described in Section 4.

Recrystallization Start Crude Solid (Impurities present) Dissolve Dissolve in Boiling Ethanol (Reflux ~78°C) Start->Dissolve Check Clear Solution? Dissolve->Check FilterHot Hot Filtration (Remove insoluble mech. impurities) Check->FilterHot No (Particulates) Cool Slow Cooling to RT (Crystal Nucleation) Check->Cool Yes FilterHot->Cool IceBath Ice Bath (0°C) (Maximize Yield) Cool->IceBath Isolate Vacuum Filtration & Cold Wash IceBath->Isolate Dry Vacuum Dry (Pure Product) Isolate->Dry

Caption: Optimized recrystallization workflow for maximizing yield and purity.

Safety & Handling

  • Thermal Stability: Nitro compounds can be energetic.[5] While this derivative is stable, avoid heating dry solids above 100°C without thermal analysis (DSC).

  • Skin Absorption: The lipophilic butoxy chains facilitate skin permeation. Always wear nitrile gloves and long sleeves.

  • Incompatibility: Avoid contact with strong reducing agents (hydrazine, hydrides) unless under controlled reaction conditions, as this will trigger exothermic reduction.

References

  • PubChem. (n.d.). 1,4-Dibutoxy-2-nitrobenzene (CID 67265) - Physical Properties.[7] National Center for Biotechnology Information. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Foundational

1,4-Dibutoxy-2-nitrobenzene safety data sheet and handling precautions

CAS Registry Number: 135-15-9 Synonyms: 2,5-Dibutoxynitrobenzene; 1,4-Di-N-Butoxy-2-Nitrobenzene Chemical Formula: C₁₄H₂₁NO₄ Molecular Weight: 267.32 g/mol Part 1: Core Directive & Hazard Architecture Executive Safety Su...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 135-15-9 Synonyms: 2,5-Dibutoxynitrobenzene; 1,4-Di-N-Butoxy-2-Nitrobenzene Chemical Formula: C₁₄H₂₁NO₄ Molecular Weight: 267.32 g/mol

Part 1: Core Directive & Hazard Architecture

Executive Safety Summary

As a Senior Application Scientist, I approach 1,4-Dibutoxy-2-nitrobenzene not merely as a reagent, but as a nitro-aromatic intermediate with specific energetic and toxicological profiles. While less shock-sensitive than polynitro analogues (e.g., TNT, picric acid), this compound presents a dual-threat profile: thermal instability characteristic of the nitro group and potential methemoglobinemia risks upon exposure.

Research workflows typically utilize this compound as a precursor for 2,5-dibutoxyaniline (via reduction), a key intermediate in liquid crystal and pharmaceutical synthesis. The primary operational risk occurs during chemical reduction steps (exotherms) and waste handling (unreacted nitro residues).

GHS Hazard Classification (Derived/Read-Across)

Based on structural homologs (1,4-dimethoxy-2-nitrobenzene) and functional group analysis.

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.H302
Skin Irritation 2Causes skin irritation.[1]H315
Eye Irritation 2ACauses serious eye irritation.H319
STOT - Single Exp. 3May cause respiratory irritation.H335
Aquatic Toxicity Chronic 3Harmful to aquatic life with long-lasting effects.H412

Critical Note: Nitro compounds can induce Methemoglobinemia , a condition where iron in hemoglobin is oxidized (


), losing oxygen-transport capacity. Treat any cyanosis (blue skin/lips) as a medical emergency.

Part 2: Scientific Integrity & Operational Logic

Physical Properties & Stability[2]
  • Physical State: Solid (Yellow crystalline powder/flakes).

  • Melting Point: ~70–75°C (Estimated based on dimethoxy homolog trends; verify with CoA).

  • Solubility: Insoluble in water; soluble in organic solvents (Acetone, DCM, Ethyl Acetate).

  • Flash Point: >150°C (Predicted).[2]

Expert Insight - Thermal Stability: Nitro-aromatics possess a high energy of decomposition. While 1,4-dibutoxy-2-nitrobenzene is stable at room temperature, never distill reaction mixtures to dryness without a DSC (Differential Scanning Calorimetry) assessment. The concentration of nitro-residues in a pot-still can lower the onset temperature of decomposition, leading to runaway reactions.

Handling Protocol: The "Self-Validating" Workflow

A self-validating workflow ensures that safety is engineered into the process, not just added on.

  • Pre-Weighing Validation:

    • Check: Is the material free-flowing? Clumping indicates moisture uptake or degradation.

    • Action: Use a dedicated anti-static weighing boat. Nitro compounds can be static-sensitive in dry environments.

  • Reaction Setup (Reduction Context):

    • Risk: Catalytic hydrogenation (

      
      ) or metal/acid reduction (
      
      
      
      ) are common.
    • Control: Ensure inert gas purging (

      
       or 
      
      
      
      ) before catalyst addition to prevent ignition of solvent vapors by dry catalyst sparks.
    • Monitoring: Monitor internal temperature (

      
      ). Nitro reduction is highly exothermic (
      
      
      
      ).
  • Waste Segregation:

    • Never mix nitro-waste with strong oxidizers or strong bases. Formation of "Red Oil" (nitrated organic residues) can be explosive.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentScientific Rationale
Respiratory P95/P100 Particulate Respirator (Solids) or ABEK1 (Solutions)Prevents inhalation of dust which can rapidly enter the bloodstream via lungs.
Dermal (Hands) Nitrile (0.11 mm) for solids. Double-gloving for solutions.Nitro-aromatics absorb transdermally. Double gloving provides a "breakthrough" buffer.
Ocular Chemical Safety Goggles (Indirect Vent)Safety glasses are insufficient for fine powders that can drift around side-shields.
Body Tyvek® Lab Coat or ApronPrevents contamination of street clothes; nitro compounds stain skin/fabric yellow/brown.

Part 3: Visualization & Emergency Response

Safety Decision Logic

The following diagram illustrates the decision-making process for handling 1,4-Dibutoxy-2-nitrobenzene, prioritizing exposure control and reaction stability.

SafetyLogic Start Start: Handling 1,4-Dibutoxy-2-nitrobenzene Assessment Risk Assessment: Isolate Source & Check Ventilation Start->Assessment PPE_Check PPE Verification: Nitrile Gloves + Goggles + Lab Coat Assessment->PPE_Check Handling Handling/Weighing: Use Anti-Static Tools Avoid Dust Generation PPE_Check->Handling Reaction Reaction (Reduction): Exotherm Control Required? Handling->Reaction Exposure Emergency: Exposure? Handling->Exposure Accident Exotherm_Yes Active Cooling & Inert Atmosphere (N2) Reaction->Exotherm_Yes High Heat Risk Exotherm_No Standard Stirring Reaction->Exotherm_No Low Risk Disposal Disposal: Segregated Organic Waste (No Oxidizers) Exotherm_Yes->Disposal Exotherm_No->Disposal Response Wash 15min + Medical Eval (Check for Cyanosis) Exposure->Response

Caption: Operational workflow for handling nitro-aromatics, emphasizing exotherm control and emergency response paths.

Chemical Hazard Mapping

Understanding the molecule's structure reveals its specific risks.

MoleculeRisks Core 1,4-Dibutoxy-2-nitrobenzene Nitro Nitro Group (-NO2) Risk: Methemoglobinemia Risk: Thermal Instability Core->Nitro Butoxy Butoxy Groups (-OC4H9) Risk: Peroxide Formation (Low) Solubility: Lipophilic (Skin Absorption) Core->Butoxy Aromatic Benzene Ring Risk: UV Absorption Stability: Resistant to Hydrolysis Core->Aromatic

Caption: Structural hazard map linking functional groups to specific toxicological and physical risks.

Part 4: Emergency Response Protocols

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Alert: Symptoms of methemoglobinemia (headache, dizziness, blue lips) may be delayed 2-4 hours.

  • Skin Contact: Brush off loose particles before washing. Wash with soap and copious water for 15 minutes. Do not use ethanol (enhances absorption).

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids. Remove contact lenses if present.[1]

  • Ingestion: Rinse mouth. Do not induce vomiting unless directed by medical personnel.

Firefighting Measures
  • Extinguishing Media: Water spray, dry chemical, or carbon dioxide (

    
    ).
    
  • Specific Hazards: Emits toxic fumes of Nitrogen Oxides (

    
    )  and Carbon Monoxide (
    
    
    
    ) under fire conditions.
  • Advice: Firefighters must wear SCBA (Self-Contained Breathing Apparatus). Nitro compounds supply their own oxygen partially, making smothering difficult; cooling with water is often necessary.

Accidental Release
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE (Goggles, Gloves, Respirator).

  • Containment: Avoid raising dust.[1] Dampen solid spills with a compatible inert solvent (e.g., dilute alcohol/water mix) if safe, or use a HEPA vacuum.

  • Cleanup: Transfer to a closed container. Do not use metal shovels (spark risk).

References

  • PubChem. (2025).[3] 1,4-Dibutoxy-2-chloro-5-nitrobenzene (Homolog Data). National Library of Medicine.[4] Retrieved from [Link]

  • PureSynth. (2025). Product Specification: 1,4-Di-N-Butoxy-2-Nitrobenzene (CAS 135-15-9). Retrieved from [Link]

  • Study.com. (2025). Nitrobenzene: Structure, Production & Uses.[5][6] Retrieved from [Link]

Sources

Exploratory

synthesis of 1,4-Dibutoxy-2-nitrobenzene from 1,4-dibutoxybenzene

Executive Summary This technical guide details the synthesis of 1,4-dibutoxy-2-nitrobenzene (CAS: 135-15-9 analog) from 1,4-dibutoxybenzene . This transformation is a critical intermediate step in the production of 2,5-d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 1,4-dibutoxy-2-nitrobenzene (CAS: 135-15-9 analog) from 1,4-dibutoxybenzene . This transformation is a critical intermediate step in the production of 2,5-dibutoxyaniline, a key precursor for liquid crystal polymers and azo dyes.

The protocol prioritizes the Acetic Acid/Nitric Acid solvent system over standard mixed acid (sulfuric/nitric) methods. This choice is strategic: 1,4-dialkoxybenzenes are highly activated substrates prone to oxidative dealkylation and polymerization under strong acidic conditions. The selected method maximizes regioselectivity for the ortho-nitro position while suppressing dinitration and ether cleavage.

Mechanistic Foundation

Reaction Pathway

The reaction is an Electrophilic Aromatic Substitution (EAS) . The butoxy groups (


) are strong activating groups that direct incoming electrophiles to the ortho and para positions. Since the para positions (relative to each ether) are blocked by the opposing ether group, nitration occurs at the ortho position (C2).
Mechanistic Diagram

The following diagram illustrates the reaction scheme and the resonance stabilization of the intermediate sigma complex.

ReactionMechanism Substrate 1,4-Dibutoxybenzene (Activated Substrate) SigmaComplex Sigma Complex (Resonance Stabilized) Substrate->SigmaComplex + HNO3 / AcOH (Slow Step) Electrophile Nitronium Ion (NO2+) Electrophile->SigmaComplex Attack Product 1,4-Dibutoxy-2-nitrobenzene (Yellow Solid) SigmaComplex->Product - H+ (Fast Step)

Figure 1: Electrophilic Aromatic Substitution pathway showing the transition from activated substrate to nitro-derivative.

Critical Selectivity Factors
  • Activation: The lone pairs on the oxygen atoms donate electron density into the ring via resonance (+M effect), making the ring roughly

    
     more reactive than benzene.
    
  • Dealkylation Risk: In the presence of strong Brønsted acids (e.g., concentrated

    
    ), the ether oxygen can be protonated, leading to cleavage of the butyl chain and formation of quinones. Avoidance of sulfuric acid is critical. [1]
    

Experimental Protocol

Reagents & Materials
ReagentSpecificationRoleHazard
1,4-Dibutoxybenzene >98% PuritySubstrateIrritant
Glacial Acetic Acid 99.8% (Anhydrous)SolventCorrosive, Flammable
Nitric Acid 65-70% (d=1.[2]41)ReagentOxidizer, Corrosive
Ethanol 95%RecrystallizationFlammable
Ice/Water DistilledQuenchingN/A
Process Workflow Diagram

Workflow Start Start: Dissolution Step1 1. Charge 1,4-Dibutoxybenzene into Glacial Acetic Acid Start->Step1 Step2 2. Cool to 10-15°C (Cryostat/Ice Bath) Step1->Step2 Step3 3. Dropwise Addition of HNO3 (Maintain T < 20°C) Step2->Step3 Step4 4. Stir at RT for 1-2 Hours (Monitor by TLC) Step3->Step4 Step5 5. Quench into Ice Water (Precipitation) Step4->Step5 Step6 6. Filtration & Wash (Neutralize Acid) Step5->Step6 End 7. Recrystallization (EtOH) Yield: ~85% Step6->End

Figure 2: Step-by-step synthetic workflow emphasizing temperature control.

Detailed Methodology

Step 1: Preparation Dissolve 10.0 g (45 mmol) of 1,4-dibutoxybenzene in 40 mL of glacial acetic acid in a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

Step 2: Temperature Control Place the flask in an ice-water bath. Cool the solution to 10–15°C .

  • Note: Do not freeze the acetic acid (MP: 16.6°C). If the solvent freezes, remove the bath briefly to melt, then maintain just above freezing.

Step 3: Nitration Prepare a solution of 4.5 mL Nitric Acid (65%, ~1.5 eq) in 10 mL Glacial Acetic Acid. Add this mixture dropwise to the stirring substrate solution over 30 minutes.

  • Critical Parameter: Ensure the internal temperature does not exceed 20°C . Higher temperatures promote dinitration (2,5-dinitro-1,4-dibutoxybenzene).

Step 4: Reaction After addition, allow the mixture to warm to room temperature (25°C) and stir for 1–2 hours. The solution will turn from colorless/pale to a deep yellow/orange.

  • Validation: Monitor reaction progress via TLC (Solvent: Hexane/Ethyl Acetate 8:2). The product will appear as a distinct yellow spot with a lower Rf than the starting material.

Step 5: Workup Pour the reaction mixture slowly into 200 mL of vigorously stirred ice water. The product will precipitate as a yellow solid.

  • Purification: Filter the solid using a Buchner funnel. Wash copiously with cold water until the filtrate is neutral (pH ~7).

Step 6: Recrystallization Dissolve the crude yellow solid in boiling Ethanol (95%). Allow it to cool slowly to room temperature, then to 4°C. Filter the resulting bright yellow needles and dry under vacuum.

Characterization & Validation

To ensure the integrity of the synthesized compound, compare analytical data against the following expected parameters.

TechniqueExpected Signal / ObservationInterpretation
Appearance Yellow crystalline needlesCharacteristic of nitro-aromatics.
Melting Point 48–52°C (Approx)Lower than dinitro derivatives.
IR Spectroscopy 1530 cm⁻¹, 1350 cm⁻¹Strong N-O stretch (asymmetric & symmetric).
1H NMR (CDCl3)

7.45 (s, 1H, H-3)
Proton ortho to nitro group (deshielded).
1H NMR (CDCl3)

7.05 (s, 1H, H-6)
Proton meta to nitro group.

Troubleshooting Guide:

  • Red Oil Formation: Indicates oxidative degradation (quinone formation). Cause: Temperature too high or acid too strong. Fix: Keep T < 20°C and ensure slow addition.

  • High Melting Point (>100°C): Indicates dinitration. Cause: Excess nitric acid. Fix: Reduce HNO3 equivalents to 1.05–1.1 eq.

References

  • Nitration of Dialkoxybenzenes: Waterlot, C., et al. "The dichotomy between nitration of substituted 1,4-dimethoxybenzenes and formation of corresponding 1,4-benzoquinones." Journal of Chemical Research, 2000.

  • General Mechanism: "Nitration of 1,4-dimethoxybenzene."[3] Hive Chemistry / Rhodium Archive. (Provides foundational stoichiometry for hydroquinone ethers).

  • Patent Literature (Analogous Synthesis): "Process for the preparation of 2-nitro-1,4-dialkoxybenzenes." US Patent 4,203,928 (Contextual reference for nitro-aldehyde precursors).[4]

  • Safety Data: "Hydroquinone dibutyl ether SDS." Fisher Scientific.

Sources

Foundational

Technical Deep Dive: Regioselective Nitration of 1,4-Dibutoxybenzene

Executive Summary The nitration of 1,4-dibutoxybenzene to synthesize 2-nitro-1,4-dibutoxybenzene is a classic example of Electrophilic Aromatic Substitution (EAS) on a highly activated substrate. While the fundamental me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitration of 1,4-dibutoxybenzene to synthesize 2-nitro-1,4-dibutoxybenzene is a classic example of Electrophilic Aromatic Substitution (EAS) on a highly activated substrate. While the fundamental mechanism is well-documented, the practical execution requires rigorous control to suppress oxidative degradation (quinone formation) and poly-nitration.

This guide moves beyond textbook theory to provide a robust, scalable protocol. It focuses on the Nitric Acid/Acetic Acid system, which offers superior solubility for the lipophilic dibutoxy substrate compared to aqueous mixed-acid systems, while mitigating the exothermicity that leads to tar formation.

Part 1: Mechanistic Foundation

Electronic Environment

1,4-Dibutoxybenzene features two strong electron-donating groups (EDGs) in a para relationship.

  • Inductive Effect (-I): The oxygen atoms are electronegative, withdrawing electron density through the sigma bond.

  • Mesomeric Effect (+M): The lone pairs on the oxygen atoms donate electron density into the

    
    -system via resonance. This effect dominates, making the ring highly nucleophilic (
    
    
    
    
    
    times more reactive than benzene).
Regioselectivity

The alkoxy groups are ortho, para-directors.[1] In the 1,4-disubstituted pattern:

  • Every open position (2, 3, 5, 6) is identical due to symmetry.

  • Any attack is ortho to one butoxy group and meta to the other.

  • The +M stabilization of the carbocation intermediate (Wheland intermediate) directs the incoming nitronium ion (

    
    ) to the 2-position.
    
The Sigma Complex (Wheland Intermediate)

The rate-determining step is the formation of the sigma complex.[2] The stability of this intermediate is critical. The positive charge is delocalized across the ring, with significant stabilization provided by the direct resonance contribution of the alkoxy oxygen lone pair.

Mechanism Substrate 1,4-Dibutoxybenzene Transition Sigma Complex (Resonance Stabilized) Substrate->Transition Nucleophilic Attack Nitronium NO2+ (Electrophile) Nitronium->Transition Deprotonation - H+ Transition->Deprotonation Product 2-Nitro-1,4-dibutoxybenzene Transition->Product Re-aromatization

Figure 1: Mechanistic pathway of EAS for activated ethers. The sigma complex is the high-energy intermediate stabilized by oxygen lone pairs.

Part 2: Experimental Protocol (Self-Validating System)

Safety Note: Nitration of activated aromatics is exothermic. Runaway reactions can lead to rapid gas evolution (


). Perform all steps in a fume hood behind a blast shield.
Reagents & Stoichiometry
ComponentRoleEquiv.Notes
1,4-Dibutoxybenzene Substrate1.0Solid/Oil. Lipophilic.
Glacial Acetic Acid Solvent5-10 VolModerates reaction rate; solubilizes substrate.
Nitric Acid (65-70%) Reagent1.1 - 1.2Slight excess ensures conversion; avoid large excess to prevent dinitration.
Dichloromethane (DCM) ExtractionN/AFor workup.
Sat. NaHCO3 NeutralizerN/ARemoves acid traces.
Step-by-Step Methodology

Step 1: Solubilization (The Homogeneity Check)

  • Charge a 3-neck round-bottom flask with 1,4-dibutoxybenzene (10 g, 45 mmol).

  • Add Glacial Acetic Acid (50 mL). Stir until fully dissolved.

  • Validation: Solution must be clear. If turbid, mild heating (30°C) is permitted, but cool back down before Step 2.

Step 2: Controlled Addition (The Exotherm Check)

  • Cool the solution to 10°C - 15°C using an ice/water bath. Do not freeze the acetic acid (MP ~16°C).

  • Prepare a solution of

    
     (3.5 mL, ~50 mmol) in Acetic Acid (10 mL).
    
  • Add the acid mixture dropwise over 30 minutes.

  • Critical Parameter: Monitor internal temperature. Do not exceed 25°C. Higher temperatures promote oxidation to quinones (red/black darkening).

Step 3: Reaction Monitoring

  • Stir at room temperature (20-25°C) for 1-2 hours.

  • TLC Monitoring: Mobile Phase 80:20 Hexane:EtOAc. Product (

    
    ) will be less polar than the starting material but distinct from the dinitro impurity (very polar).
    

Step 4: Quench and Isolation

  • Pour the reaction mixture into 200 mL of ice-cold water. The product should precipitate as a yellow solid or oil.

  • Extract with DCM (

    
     mL).
    
  • Wash organic layer with water (

    
    ), then Sat. 
    
    
    
    (until no gas evolution), then Brine.
  • Dry over

    
     and concentrate in vacuo.
    

Step 5: Purification

  • Recrystallize from Ethanol or Methanol.

  • Target Yield: 75-85%.

  • Appearance: Yellow needles.

Part 3: Process Workflow & Troubleshooting

Workflow Diagram

Workflow Start Start: Dissolve Substrate in Glacial AcOH Cool Cool to 10-15°C Start->Cool AddAcid Add HNO3/AcOH Dropwise (Maintain T < 25°C) Cool->AddAcid React Stir 1-2h @ RT Monitor TLC AddAcid->React Decision Complete? React->Decision Decision->React No (Add 0.1 eq HNO3) Quench Quench in Ice Water Extract w/ DCM Decision->Quench Yes Wash Wash: H2O -> NaHCO3 -> Brine Quench->Wash Purify Recrystallize (EtOH) Wash->Purify

Figure 2: Operational workflow ensuring temperature control and effective impurity removal.

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Dark Red/Black Mixture Oxidation to QuinoneTemperature too high or acid too concentrated. Keep T < 20°C.
Low Yield / Sticky Oil Poly-nitrationExcess

used. Strictly limit to 1.1 equivalents.
Starting Material Remains Reaction StalledWater content in AcOH too high (diluting acid). Use Glacial AcOH.[3]
Emulsion during Workup Surfactant EffectLong butoxy chains can act as surfactants. Add solid NaCl to break emulsion.

Part 4: Analytical Validation

To confirm the structure and purity, rely on these spectroscopic signatures:

  • 1H NMR (CDCl3):

    • Aromatic Region: The symmetry is broken. Expect three distinct aromatic signals (singlets or split doublets depending on resolution) typically around 7.0 - 7.5 ppm.

    • Alkyl Region: The butoxy chains are no longer equivalent. You may see broadening or splitting of the

      
      -methylene triplet (
      
      
      
      ) around 4.0 ppm.
  • IR Spectroscopy:

    • Strong bands at 1530 cm⁻¹ (asymmetric

      
       stretch) and 1350 cm⁻¹  (symmetric 
      
      
      
      stretch).
    • Absence of

      
       or 
      
      
      
      (quinone) peaks.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

  • Rathore, R., et al. (2003).[4] "Oxidative Depolymerization of Polyphenylene Oxide." Journal of Organic Chemistry. (Context on oxidative side reactions of hydroquinone ethers).

  • Andrès, P., et al. (2003). "Nitration of 1,4-dimethoxybenzene derivatives." Tetrahedron. (Primary source for regioselectivity and kinetics in dialkoxy systems).

Sources

Exploratory

The Pivotal Role of Sulfuric Acid in the Electrophilic Nitration of 1,4-Dibutoxybenzene

An In-Depth Technical Guide: Abstract The nitration of aromatic compounds is a cornerstone of organic synthesis, providing essential intermediates for pharmaceuticals, agrochemicals, and materials science. For highly act...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

The nitration of aromatic compounds is a cornerstone of organic synthesis, providing essential intermediates for pharmaceuticals, agrochemicals, and materials science. For highly activated substrates such as 1,4-dibutoxybenzene, achieving selective mononitration requires precise control over reaction conditions. This technical guide provides an in-depth examination of the critical role of sulfuric acid in this transformation. We will dissect its dual function as a catalyst and a dehydrating agent, explore the mechanistic intricacies of the electrophilic aromatic substitution, present a validated experimental protocol, and discuss essential safety and optimization strategies. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this fundamental reaction.

Introduction: The Significance of Nitrated Aromatic Ethers

1,4-Dibutoxybenzene is an electron-rich aromatic ether. The introduction of a nitro (-NO₂) group onto this scaffold via electrophilic aromatic substitution (EAS) yields nitro-1,4-dibutoxybenzene, a versatile intermediate. The nitro group can be readily reduced to an amine (Ar-NH₂), opening pathways to a vast array of functionalizations, including diazotization and subsequent nucleophilic substitutions, which are key steps in the synthesis of dyes and pharmaceutical agents.[1][2] However, the two powerful activating butoxy groups make the aromatic ring highly susceptible to electrophilic attack, increasing the risk of over-nitration and oxidative side reactions.[1][3] The successful synthesis of the desired mononitrated product hinges on a carefully controlled process, where the choice and concentration of the acid catalyst are paramount.

The Dual Role of Sulfuric Acid: Catalyst and Dehydrating Agent

In the nitration of aromatic rings, a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), often termed "mixed acid," is the classic nitrating agent.[4][5] While nitric acid is the source of the nitro group, it is not a sufficiently potent electrophile to react efficiently with most aromatic compounds on its own.[6] Sulfuric acid's role is twofold and indispensable for the reaction's success.[7][8]

Catalytic Role: Generation of the Potent Electrophile

The primary function of sulfuric acid is to act as a strong Brønsted acid catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).[2][6][9] Being a stronger acid than nitric acid, sulfuric acid protonates the hydroxyl group of nitric acid. This protonation converts the hydroxyl group into a good leaving group (H₂O), which then departs, yielding the linear and highly reactive nitronium ion.[10][11][12]

Mechanism of Nitronium Ion Formation:

  • Protonation: Sulfuric acid donates a proton to the nitric acid molecule.

  • Dehydration: The protonated nitric acid loses a molecule of water.

  • Formation of Electrophile: The resulting species is the nitronium ion (NO₂⁺), the active electrophile in the reaction.[13]

Caption: Generation of the nitronium ion (NO₂⁺) via protonation of nitric acid by sulfuric acid.

Dehydrating Agent: Driving the Equilibrium

The formation of the nitronium ion is a reversible equilibrium. Water, a byproduct of this reaction, can act as a nucleophile and react with the nitronium ion, pushing the equilibrium back towards the starting materials. Concentrated sulfuric acid is a powerful dehydrating agent and effectively sequesters the water molecules as they are formed.[14] By removing water from the reaction medium, sulfuric acid ensures a high and sustained concentration of the nitronium ion, thus driving the reaction forward according to Le Châtelier's principle and maximizing the yield of the nitrated product.[12]

Mechanism: Electrophilic Aromatic Substitution on 1,4-Dibutoxybenzene

With the potent nitronium ion generated, the next stage is the electrophilic attack on the electron-rich aromatic ring of 1,4-dibutoxybenzene.

Step 1: Electrophilic Attack The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic nitrogen atom of the nitronium ion. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][6] The two butoxy groups are strong activating, ortho, para-directing groups. Since the para positions are blocked, the substitution occurs at one of the positions ortho to a butoxy group.

Step 2: Deprotonation and Restoration of Aromaticity A weak base, typically the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the new nitro group.[6][10] This step restores the stable aromatic π-system and regenerates the sulfuric acid catalyst, completing the catalytic cycle.

EAS_Mechanism Substrate 1,4-Dibutoxybenzene + NO₂⁺ SigmaComplex Arenium Ion (Sigma Complex) Resonance Stabilized Substrate->SigmaComplex Step 1: π-cloud attacks electrophile Product 2-Nitro-1,4-dibutoxybenzene SigmaComplex->Product Step 2: Deprotonation Catalyst_Regen H₂SO₄ Product->Catalyst_Regen Catalyst Regenerated Base HSO₄⁻ Base->SigmaComplex removes H⁺

Caption: The two-step mechanism of electrophilic aromatic substitution on 1,4-dibutoxybenzene.

Validated Experimental Protocol

This protocol outlines a standard laboratory procedure for the mononitration of 1,4-dibutoxybenzene. Extreme caution must be exercised at all times.

Reagents and Equipment
Reagent/EquipmentSpecification
1,4-Dibutoxybenzene>98% purity
Concentrated Sulfuric Acid98% (w/w)
Concentrated Nitric Acid70% (w/w)
Dichloromethane (DCM)Reagent Grade
Saturated Sodium BicarbonateAqueous Solution
Anhydrous Magnesium SulfateDrying Agent
Round-bottom flask (100 mL)with magnetic stir bar
Dropping funnel (50 mL)
Ice-water bathFor temperature control
Separatory funnel (250 mL)
Rotary evaporatorFor solvent removal
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-dibutoxybenzene (e.g., 5.0 g) in dichloromethane (20 mL). Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with gentle stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, cool concentrated sulfuric acid (6 mL) in an ice bath. Slowly and cautiously, add concentrated nitric acid (3 mL) dropwise to the sulfuric acid with constant swirling. This process is highly exothermic. Allow the freshly prepared mixed acid to cool to 0-5 °C.

  • Addition: Transfer the cold nitrating mixture to a dropping funnel. Add the mixed acid dropwise to the stirred solution of 1,4-dibutoxybenzene over a period of 20-30 minutes. Critically maintain the internal reaction temperature below 10 °C throughout the addition.[4]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30-60 minutes. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[15]

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 100 mL of cold water.[15] Stir the mixture for 10 minutes.

  • Work-up & Extraction: Transfer the quenched mixture to a 250 mL separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with 20 mL portions of DCM.[15]

  • Neutralization: Combine all organic extracts. Wash the combined organic layer sequentially with:

    • 1 x 50 mL of cold water.

    • 2 x 50 mL of saturated sodium bicarbonate solution to neutralize residual acids. Vent the funnel frequently to release CO₂ gas. [14][15]

    • 1 x 50 mL of brine (saturated NaCl solution).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and remove the solvent (DCM) using a rotary evaporator.[15]

  • Purification: The resulting crude product, an oil or solid, can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: General experimental workflow for the nitration of 1,4-dibutoxybenzene.

Safety and Hazard Management

Nitration reactions are inherently hazardous and demand rigorous safety protocols.

  • Corrosivity: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe chemical burns upon contact with skin and eyes.[16][17] They can also damage clothing and equipment.

  • Exothermic Reaction: Mixing concentrated acids and the nitration reaction itself are highly exothermic. Inadequate cooling can lead to a rapid temperature increase, resulting in a runaway reaction, excessive byproduct formation, and potential explosion hazards.[14]

  • Oxidizing Hazard: Concentrated nitric acid is a strong oxidizing agent and can react violently with organic materials.[16]

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[17] Mandatory PPE includes:

    • Acid-resistant gloves (e.g., butyl rubber).[18]

    • Chemical splash goggles and a full-face shield.[16][18]

    • A chemical-resistant lab coat or apron.[16]

  • Spill Management: An appropriate spill kit containing a neutralizer (such as sodium bicarbonate) must be readily available.[17]

Conclusion

Sulfuric acid is not merely an additive but a fundamental component in the nitration of 1,4-dibutoxybenzene. Its dual capacity to catalytically generate the essential nitronium ion electrophile and to act as a dehydrating agent to drive the reaction equilibrium makes it indispensable.[7][8] For highly activated systems like 1,4-dibutoxybenzene, the precise control over the stoichiometry of the mixed acid and strict adherence to low-temperature conditions, facilitated by sulfuric acid's properties, are critical for achieving high yields of the desired mononitrated product while minimizing side reactions. A thorough understanding of its mechanistic role, coupled with rigorous safety protocols, is essential for any scientist performing this powerful and versatile chemical transformation.

References

  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

  • Clark, J. (n.d.). The Nitration of Benzene - Electrophilic Substitution. Chemguide. [Link]

  • LibreTexts Chemistry. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. [Link]

  • Chemistry Steps. (2024, January 24). Nitration of Benzene. [Link]

  • The Organic Chemistry Tutor. (2024, June 7). Nitration reaction safety [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]

  • Introduction to Organic Chemistry. (n.d.). 10.6. Reaction: Nitration. [Link]

  • Ridd, J. H. (1961). Nitration and aromatic reactivity. Cambridge University Press. [Link]

  • Chemistry - Simple and Short. (2023, January 22). Aromatic electrophilic substitution of ethers| Nirtation| Anisole [Video]. YouTube. [Link]

  • The Hive Chemistry Discourse. (2003, November 28). Mononitration of 1,4-dimethoxybenzene. [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Sulfuric Acid. [Link]

  • Oreate AI Blog. (2026, January 15). The Role of Sulfuric Acid in Aromatic Nitration: A Chemical Symphony. [Link]

  • KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. [Link]

  • Linn, C. B., & Vesely, J. A. (1968). U.S. Patent No. 3,417,146. U.S.
  • University of Toronto. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). [Link]

  • Quora. (2018, March 1). What is the role of sulphuric acid in nitration of benzene?. [Link]

  • University of Babylon. (n.d.). Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. [Link]

Sources

Foundational

Technical Whitepaper: NMR Characterization of 1,4-Dibutoxy-2-nitrobenzene

Executive Summary 1,4-Dibutoxy-2-nitrobenzene is a critical intermediate in the synthesis of conductive polymers (such as PEDOT analogs) and liquid crystalline materials. Its structural integrity relies on the precise re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Dibutoxy-2-nitrobenzene is a critical intermediate in the synthesis of conductive polymers (such as PEDOT analogs) and liquid crystalline materials. Its structural integrity relies on the precise regiochemical placement of the nitro group relative to the butoxy substituents. This guide provides a definitive reference for the expected 1H and 13C NMR spectral signatures, derived from high-confidence analog data (1,4-dimethoxy-2-nitrobenzene) and theoretical chemical shift increments. It is designed to assist researchers in validating synthesis outcomes and identifying common regioisomeric impurities.

Structural Analysis & Electronic Environment

To interpret the NMR spectrum accurately, one must first understand the competing electronic effects within the molecule:

  • 1,4-Dibutoxy Groups: Strong Electron Donating Groups (EDG) via resonance (+M). They shield the aromatic ring protons (upfield shift) and direct ortho/para.

  • 2-Nitro Group: Strong Electron Withdrawing Group (EWG) via induction (-I) and resonance (-M). It deshields adjacent protons (downfield shift).[1][2]

The interplay of these forces creates a distinct "push-pull" system that separates the aromatic signals into a predictable pattern: a deshielded singlet and a shielded AB system.

Molecular Numbering & Logic
  • Position 1: Butoxy (Ipso).

  • Position 2: Nitro (Ipso).

  • Position 3: Proton (Ortho to Nitro; Ortho to Butoxy-4). Most Deshielded.

  • Position 4: Butoxy (Ipso).

  • Position 5: Proton (Meta to Nitro; Ortho to Butoxy-4).

  • Position 6: Proton (Meta to Nitro; Ortho to Butoxy-1).

Predicted 1H NMR Data (400 MHz, CDCl3)

The following data represents the expected chemical shifts. The values are extrapolated from the 1,4-dimethoxy analog, adjusted for the longer alkyl chains of the butoxy groups.

Table 1: 1H NMR Chemical Shift Assignments
Proton AssignmentShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Mechanistic Explanation
Ar-H3 7.45 - 7.55 Singlet (s)1H-Diagnostic Peak. Deshielded strongly by the ortho-nitro group. Appears as a singlet because it is isolated from H5/H6 by substituents.
Ar-H6 7.10 - 7.15 Doublet (d)1H9.0 HzOrtho to C1-Butoxy. Shielded by alkoxy, but slightly deshielded by the field effect of the ortho-nitro group at C2.
Ar-H5 7.00 - 7.05 Doublet (d)1H9.0 HzOrtho to C4-Butoxy. Most shielded aromatic proton. Couples with H6.
O-CH₂ (C1) 4.02 - 4.08 Triplet (t)2H6.5 HzThe

-methylene protons at C1 are slightly deshielded compared to C4 due to proximity to the Nitro group.
O-CH₂ (C4) 3.92 - 3.98 Triplet (t)2H6.5 HzStandard aryl ether shift.
-CH₂- (Beta) 1.75 - 1.85 Quintet (m)4H-Overlapping signals from both butyl chains.
-CH₂- (Gamma) 1.45 - 1.55 Sextet (m)4H-Overlapping signals from both butyl chains.
-CH₃ (Delta) 0.95 - 1.00 Triplet (t)6H7.0 HzTerminal methyl groups.

Note: The "Singlet" at H3 may show fine splitting (J ~0.5-1.0 Hz) due to long-range coupling (W-coupling) with H5, but typically appears as a sharp singlet in routine 300/400 MHz spectra.

Predicted 13C NMR Data (100 MHz, CDCl3)

The Carbon-13 spectrum will show 10 distinct signals (assuming the butyl chains overlap significantly at the distal ends).

Table 2: 13C NMR Chemical Shift Assignments
Carbon TypeShift (δ, ppm)AssignmentNotes
Quaternary Ar-C 152.0 - 154.0 C1 & C4 (C-O)Deshielded by Oxygen. C1 and C4 may be resolved by ~1-2 ppm due to the Nitro group.
Quaternary Ar-C 138.0 - 140.0 C2 (C-NO₂)Deshielded by Nitro group (Ipso).
Tertiary Ar-CH 116.0 - 118.0 C6
Tertiary Ar-CH 112.0 - 114.0 C5
Tertiary Ar-CH 109.0 - 110.0 C3Shielded by two ortho oxygen atoms, despite the nitro group. (Note: C-H ortho to two oxygens is often very shielded).
Aliphatic O-CH₂ 69.0 - 70.0

-Carbon
Distinct peaks likely for C1-chain vs C4-chain.
Aliphatic CH₂ 31.0 - 32.0

-Carbon
Aliphatic CH₂ 19.0 - 19.5

-Carbon
Aliphatic CH₃ 13.8 - 14.0

-Carbon

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this "Check-Lock-Process" methodology. This protocol minimizes solvent artifacts and maximizes resolution in the aromatic region.

Sample Preparation
  • Mass: Weigh 10–15 mg of the solid analyte.

  • Solvent: Add 0.6 mL CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane).

    • Why CDCl₃? It prevents hydrogen bonding shifts common in DMSO and provides excellent solubility for nitro-alkoxy benzenes.

  • Filtration: Filter through a cotton plug in a glass pipette into the NMR tube to remove inorganic salts (e.g., K₂CO₃ residues from Williamson ether synthesis).

Acquisition Parameters (Standard 400 MHz)
  • Pulse Angle: 30° (maximizes signal-to-noise for quick scans).

  • Relaxation Delay (D1): 2.0 seconds (ensure quantitative integration of aromatic protons).

  • Scans (NS): 16 (1H), 1024 (13C).

  • Spectral Width: -2 to 14 ppm (1H).

Validation Logic (The "Isomer Check")

If the reaction produced the 1,2-dibutoxy-4-nitrobenzene isomer (a common impurity), the symmetry changes.

  • Target (1,4-Dibutoxy-2-nitro): 1 Singlet, 2 Doublets.

  • Impurity (1,2-Dibutoxy-4-nitro): 1 Doublet (H3), 1 Doublet-of-Doublets (H5), 1 Doublet (H6).

  • Action: If you see a Doublet-of-Doublets (dd) around 7.8 ppm, your regioselectivity failed.

Visualization of Structural Logic

The following diagram illustrates the connectivity and the specific coupling pathways expected in the COSY (Correlation Spectroscopy) experiment.

G cluster_molecule 1,4-Dibutoxy-2-nitrobenzene Structure cluster_coupling Observed Couplings (COSY) C1 C1 (Ipso-OBu) C2 C2 (Ipso-NO2) C1->C2 C3 H3 (Singlet) C2->C3 C3->C2 Deshielded by C4 C4 (Ipso-OBu) C3->C4 C5 H5 (Doublet) C4->C5 C6 H6 (Doublet) C5->C6 H5_H6 Strong Ortho Coupling (J ~9Hz) C5->H5_H6 C6->C1 C6->H5_H6

Caption: Structural connectivity showing the isolated H3 proton (singlet) and the H5-H6 coupling system (AB doublet pair).

References

  • Source for analog arom
  • Reference for solvent residual peaks (CDCl3).
  • Compound Interest. (2015).[3] A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

    • Reference for general alkyl chain shift predictions.
  • National Institutes of Health (NIH). (n.d.). 1,4-Diamino-2-nitrobenzene Synthesis and Analogs. Retrieved from [Link]

    • Context for nitro-benzene deriv

Sources

Exploratory

The Strategic Utility of 1,4-Dibutoxy-2-nitrobenzene as a Precursor for Substituted Anilines in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Substituted anilines are a cornerstone in the synthesis of a vast array of pharmacologically active molecules. Their pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted anilines are a cornerstone in the synthesis of a vast array of pharmacologically active molecules. Their prevalence in drug discovery is a testament to their versatility as key intermediates. This technical guide delves into the strategic importance of 1,4-dibutoxy-2-nitrobenzene as a precursor to valuable substituted anilines, with a particular focus on the synthesis of 2,5-dibutoxyaniline. We will explore the synthesis of the nitroaromatic precursor, its efficient reduction to the corresponding aniline, and the subsequent utility of this aniline in the construction of complex molecular architectures, such as quinoxaline derivatives, which are known to possess a wide range of biological activities. This guide provides detailed experimental protocols, mechanistic insights, and a discussion of the broader applications in drug development, aiming to equip researchers with the knowledge to effectively utilize this important synthetic pathway.

Introduction: The Significance of Substituted Anilines in Drug Discovery

The aniline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The amino group provides a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The 2,5-dialkoxy aniline motif, in particular, is a precursor to a range of bioactive compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of the alkoxy groups can influence the electronic and steric properties of the molecule, impacting its biological target engagement and metabolic stability.

1,4-Dibutoxy-2-nitrobenzene serves as a readily accessible and versatile starting material for the synthesis of 2,5-dibutoxyaniline. The presence of the nitro group allows for a straightforward and high-yielding reduction to the desired aniline, while the butoxy groups enhance lipophilicity, a key parameter in drug design.

Synthesis of the Precursor: 1,4-Dibutoxy-2-nitrobenzene

The synthesis of 1,4-dibutoxy-2-nitrobenzene is typically achieved through the nitration of the corresponding 1,4-dibutoxybenzene. The electron-donating nature of the alkoxy groups activates the aromatic ring towards electrophilic substitution, making the nitration a facile process.

Mechanistic Considerations

The nitration of 1,4-dibutoxybenzene proceeds via an electrophilic aromatic substitution mechanism. In the presence of a strong acid catalyst, such as sulfuric acid, nitric acid is protonated to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic ring of 1,4-dibutoxybenzene then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base, such as water or the bisulfate ion, restores the aromaticity of the ring and yields the final product, 1,4-dibutoxy-2-nitrobenzene. The ortho- and para-directing effect of the alkoxy groups favors the introduction of the nitro group at the 2-position.

Experimental Protocol: Nitration of 1,4-Dibutoxybenzene

A general and adaptable procedure for the nitration of 1,4-dialkoxybenzenes involves the use of a mixture of nitric acid and sulfuric acid in a suitable solvent like acetic acid.[1]

Materials:

  • 1,4-Dibutoxybenzene

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • Glacial Acetic Acid

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1,4-dibutoxybenzene (1.0 eq) in glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • The crude product may precipitate as a solid or an oil. If it is a solid, collect it by vacuum filtration and wash with cold water until the washings are neutral. If it is an oil, extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,4-dibutoxy-2-nitrobenzene.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

The Core Transformation: Reduction to 2,5-Dibutoxyaniline

The reduction of the nitro group in 1,4-dibutoxy-2-nitrobenzene to an amino group is a critical step in the synthesis of the target aniline. Catalytic hydrogenation is the most common and efficient method for this transformation, offering high yields and clean reaction profiles.

Causality in Catalyst Selection

The choice of catalyst is paramount for a successful reduction. Palladium on carbon (Pd/C) is a widely used and highly effective catalyst for the hydrogenation of nitroarenes. The palladium surface provides active sites for the adsorption of both the nitro compound and hydrogen gas, facilitating the reduction process. The carbon support offers a high surface area for catalyst dispersion, enhancing its activity and allowing for easy recovery after the reaction.

Experimental Protocol: Catalytic Hydrogenation of 1,4-Dibutoxy-2-nitrobenzene

The following protocol describes a standard procedure for the catalytic hydrogenation of a nitroaromatic compound.[2]

Materials:

  • 1,4-Dibutoxy-2-nitrobenzene

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas (H₂)

  • Celite® or a similar filter aid

Procedure:

  • In a hydrogenation flask or a Parr shaker apparatus, dissolve 1,4-dibutoxy-2-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the reaction vessel and purge the system with an inert gas like nitrogen or argon to remove any oxygen.

  • Introduce hydrogen gas into the vessel, typically at a pressure of 1-4 atm (or as per the apparatus specifications).

  • Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen and confirmed by TLC or LC-MS analysis.

  • Once the reaction is complete (typically within a few hours), carefully vent the excess hydrogen gas and purge the system again with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and the washings and concentrate under reduced pressure to afford the crude 2,5-dibutoxyaniline.

  • The product is often of high purity, but if necessary, it can be further purified by column chromatography or recrystallization.

Physicochemical and Spectroscopic Data

Accurate characterization of both the precursor and the final aniline is crucial for quality control and for confirming the success of the synthetic transformations.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
1,4-Dibutoxy-2-nitrobenzeneC₁₄H₂₁NO₄267.32135-15-9[3]
2,5-DibutoxyanilineC₁₄H₂₃NO₂237.34136-76-5[4]

Table 2: Spectroscopic Data (Predicted and from Analogous Compounds)

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
1,4-Dibutoxy-2-nitrobenzene ~7.4 (d), ~7.0 (dd), ~6.9 (d) (aromatic protons); ~4.0 (t, 2x OCH₂)Aromatic carbons in the range of 110-155 ppm; Aliphatic carbons in the range of 13-70 ppm.
2,5-Dibutoxyaniline ~6.7-6.2 (m, aromatic protons); ~3.9 (t, 2x OCH₂); ~3.6 (br s, NH₂)Aromatic carbons in the range of 100-150 ppm; Aliphatic carbons in the range of 13-70 ppm.

Note: The provided spectroscopic data are estimations based on analogous compounds and general chemical shift knowledge.[5][6] It is highly recommended to acquire experimental data for the specific compounds.

Applications in Drug Development: The Gateway to Bioactive Scaffolds

2,5-Dibutoxyaniline is a valuable intermediate in the synthesis of various heterocyclic compounds with significant pharmacological activities. One of the most prominent applications is in the synthesis of quinoxaline derivatives.

Quinoxalines: A Privileged Heterocyclic System

Quinoxalines, which are bicyclic heteroaromatic compounds containing a benzene ring fused to a pyrazine ring, are known to exhibit a wide range of biological activities, including:

  • Anticancer activity: Many quinoxaline derivatives have shown potent cytotoxic effects against various cancer cell lines.[7]

  • Antimicrobial activity: This class of compounds has demonstrated efficacy against a spectrum of bacteria and fungi.[8][9]

  • Antiviral activity: Certain quinoxaline derivatives have been identified as inhibitors of viral replication.[7]

  • Anti-inflammatory and Analgesic activity: These compounds have also been explored for their potential in treating inflammation and pain.[7]

Synthesis of Quinoxaline Derivatives from 2,5-Dibutoxyaniline

The synthesis of quinoxalines from o-phenylenediamines (such as 2,5-dibutoxyaniline) is a well-established and versatile reaction. The general approach involves the condensation of the diamine with a 1,2-dicarbonyl compound.

Reaction Scheme:

Quinoxaline Synthesis cluster_reactants Reactants cluster_product Product Diamine 2,5-Dibutoxyaniline Quinoxaline Substituted Quinoxaline Derivative Diamine->Quinoxaline + Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Quinoxaline

Caption: General synthesis of substituted quinoxalines.

This condensation reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and can be catalyzed by acids. The wide availability of 1,2-dicarbonyl compounds allows for the generation of a diverse library of quinoxaline derivatives with various substitution patterns, which is a key advantage in the drug discovery process.

Conclusion

1,4-Dibutoxy-2-nitrobenzene is a strategically important precursor for the synthesis of 2,5-dibutoxyaniline, a versatile intermediate in medicinal chemistry. The straightforward nitration of 1,4-dibutoxybenzene followed by a highly efficient catalytic hydrogenation provides a reliable route to this valuable substituted aniline. The resulting 2,5-dibutoxyaniline serves as a key building block for the construction of complex heterocyclic scaffolds, most notably quinoxaline derivatives, which are associated with a broad spectrum of pharmacological activities. This technical guide provides researchers and drug development professionals with the fundamental knowledge and practical protocols to effectively utilize this synthetic pathway in their quest for novel therapeutic agents. The ability to readily access and derivatize the 2,5-dibutoxyaniline core makes it a valuable platform for the exploration of new chemical space and the development of next-generation pharmaceuticals.

References

  • Waterlot, C., Haskiak, B., & Couturier, D. (2000). The dichotomy between nitration of substituted 1,4-dimethoxybenzenes and formation of corresponding 1,4-benzoquinones by using nitric and sulfuric acid. Journal of Chemical Research, Synopses, (2), 106-107.
  • BenchChem. (2025).
  • PureSynth. (n.d.). 14-Di-N-Butoxy-2-Nitrobenzene 98%.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67295, 2,5-Dibutoxyaniline.
  • ChemicalBook. (n.d.). 1,4-DIMETHOXY-2-NITROBENZENE(89-39-4) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 1,4-DIETHOXY-2-NITROBENZENE(119-23-3) 13C NMR spectrum.
  • Patel, M. R., et al. (2012). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library, Der Pharma Chemica, 4(5), 1989-1994.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Long, T. E., & Williamson, K. L. (2016). Williamson's Macroscale and Microscale Organic Experiments. Cengage Learning.
  • Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange.
  • PrepChem. (n.d.). Preparation of 1,4-dichloro-2-nitrobenzene.
  • ResearchGate. (n.d.). 1 H NMR and IR spectra of compounds 2-5.
  • ResearchGate. (n.d.).
  • MDPI. (2019). Reduction of Nitrobenzene to Aniline by CO/H2O in the Presence of Palladium Nanoparticles.
  • ResearchGate. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene.
  • Amimoto, K., et al. (2011). 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2708.
  • The Royal Society of Chemistry. (2024).
  • ChemicalBook. (n.d.). 1,4-DIMETHOXY-2-NITROBENZENE(89-39-4) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 2,5-Dichloroaniline(95-82-9) 13C NMR spectrum.
  • ResearchGate. (2024). -a)
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2011). Introduction to spectroscopy. Cengage learning.
  • Beilstein Journals. (n.d.). Supporting Information for Pseudo five-component synthesis of 2,5- di(hetero)arylthiophenes via a one-pot Sonogashira.
  • IRIS-AperTO. (n.d.).
  • Wiley. (2005).
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66635, 1,4-Dibutoxy-2-chloro-5-nitrobenzene.
  • BenchChem. (2025). Synthesis of 1,2,4-Tributoxybenzene from Hydroquinone: An In-depth Technical Guide.
  • Chen, H. (n.d.). The Synthesis of 2,5-Dimethoxy-4-Chloroaniline.
  • ResearchGate. (2025).
  • MDPI. (2024). Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases.
  • White Rose Research Online. (2025). Poly(amino acid)
  • ResearchGate. (n.d.). Test reaction of 1,4‐dimethoxybenzene with optimized reaction conditions (compare Table 1, entry 9).
  • PMC. (n.d.). 1,4-Dihexyloxy-2,5-bis(2-nitrophenyl)benzene.
  • International Journal of Pharmaceutical Research and Development. (2024). Quinoxaline: Synthetic and pharmacological perspectives.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones.

Sources

Protocols & Analytical Methods

Method

detailed experimental protocol for the synthesis of 1,4-Dibutoxy-2-nitrobenzene

Executive Summary & Scientific Rationale 1,4-Dibutoxy-2-nitrobenzene is a critical intermediate in the synthesis of functional materials, particularly liquid crystals and pharmaceutical precursors.[1] Its structural core...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

1,4-Dibutoxy-2-nitrobenzene is a critical intermediate in the synthesis of functional materials, particularly liquid crystals and pharmaceutical precursors.[1] Its structural core—an electron-rich benzene ring substituted with two alkoxy chains and an electron-withdrawing nitro group—requires a synthesis strategy that balances regioselectivity with substrate stability.[1]

Retrosynthetic Analysis

The most robust synthetic pathway avoids the direct nitration of hydroquinone, which typically leads to oxidative degradation (quinone formation). Instead, we employ a Protection-Activation-Nitration strategy:

  • O-Alkylation: Conversion of hydroquinone to 1,4-dibutoxybenzene.[1] This protects the oxidation-prone hydroxyl groups and increases lipophilicity.[1]

  • Electrophilic Aromatic Substitution (Nitration): The alkoxy groups are strongly ortho/para directing.[1] Since the para positions are blocked, nitration is directed to the ortho position. The symmetry of 1,4-dibutoxybenzene ensures that all four available sites are equivalent, leading exclusively to the 2-nitro isomer upon mono-nitration.[1]

Retrosynthesis Target 1,4-Dibutoxy-2-nitrobenzene (Target) Intermediate 1,4-Dibutoxybenzene (Intermediate) Target->Intermediate Nitration (HNO3, AcOH) Starting Hydroquinone (Starting Material) Intermediate->Starting Williamson Ether Synthesis (n-BuBr, K2CO3)

Figure 1: Retrosynthetic pathway utilizing a protection-activation strategy to ensure regiocontrol.[1]

Safety & Hazards (Critical)

  • Nitric Acid: Strong oxidizer and corrosive.[1] Reacts violently with organic solvents.[1] Protocol Modification: We utilize Glacial Acetic Acid as the solvent to mitigate the exotherm and prevent oxidative cleavage of the ether linkages.

  • 1-Bromobutane: Flammable and an alkylating agent.[1] Use in a fume hood.[1]

  • Reaction Exotherms: The nitration step is highly exothermic.[1] Temperature control (<20°C) is mandatory to prevent dinitration and thermal runaway.[1]

Experimental Protocol

Phase 1: Synthesis of 1,4-Dibutoxybenzene

Objective: Exhaustive alkylation of hydroquinone.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Quantity (Scale)
Hydroquinone110.111.011.0 g (100 mmol)
1-Bromobutane137.022.534.3 g (27.0 mL)
Potassium Carbonate (anhydrous)138.213.041.5 g
DMF (N,N-Dimethylformamide)73.09Solvent100 mL
Potassium Iodide (Catalytic)166.000.11.66 g
Procedure
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Solvation: Charge the flask with Hydroquinone,

    
    , catalytic KI, and DMF. Stir for 15 minutes at room temperature to form the phenoxide anion.
    
    • Expert Note: KI acts as a Finkelstein catalyst, converting alkyl bromide to the more reactive alkyl iodide in situ.[1]

  • Addition: Add 1-Bromobutane in a single portion.

  • Reaction: Heat the mixture to 80–90°C for 6–8 hours. Monitor by TLC (Mobile phase: 9:1 Hexane:Ethyl Acetate).[1] The hydroquinone spot (

    
    ) should disappear, and the dialkylated product (
    
    
    
    ) should appear.
  • Workup:

    • Cool the mixture to room temperature.

    • Pour into 500 mL of ice-cold water to precipitate the product and dissolve inorganic salts.[1]

    • Filter the solid precipitate.[1][2]

    • Wash the filter cake with water (

      
       mL) and cold methanol (
      
      
      
      mL) to remove mono-alkylated impurities.
  • Purification: Recrystallize from Ethanol.

    • Yield Expectation: 85–90% (White crystalline solid).[1]

    • Melting Point: 45–47°C.[1]

Phase 2: Nitration to 1,4-Dibutoxy-2-nitrobenzene

Objective: Regioselective mono-nitration.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Quantity
1,4-Dibutoxybenzene (from Phase 1)222.331.011.1 g (50 mmol)
Nitric Acid (70%)63.011.15.0 g (~3.5 mL)
Glacial Acetic Acid60.05Solvent50 mL
Dichloromethane (DCM)84.93Co-solvent50 mL
Procedure
  • Setup: Equip a 250 mL 3-neck flask with a magnetic stir bar, addition funnel, and low-temperature thermometer.

  • Dissolution: Dissolve 1,4-Dibutoxybenzene in the DCM/Acetic Acid mixture.

    • Expert Note: The DCM co-solvent improves solubility at low temperatures and moderates the polarity of the medium, reducing the risk of over-nitration.

  • Cooling: Cool the solution to 0–5°C using an ice/salt bath.

  • Nitration: Add the Nitric Acid dropwise over 30 minutes.[1] Do not allow temperature to exceed 10°C.

    • Mechanism:[1][3][4][5] The activated aromatic ring reacts rapidly.[1] High temperatures favor dinitration and oxidative cleavage.[1]

  • Digestion: After addition, allow the mixture to stir at 10°C for 1 hour, then warm to room temperature (20–25°C) for 1 hour.

  • Quench & Workup:

    • Pour the reaction mixture into 200 mL of ice water.

    • Extract with Dichloromethane (

      
       mL).[1]
      
    • Wash the combined organic layers with saturated Sodium Bicarbonate (

      
      )  until gas evolution ceases (neutralizing acetic/nitric acid).
      
    • Wash with Brine, dry over anhydrous

      
      , and concentrate under reduced pressure.[1]
      
  • Purification:

    • The crude product is often a yellow oil or low-melting solid.[1]

    • Recrystallize from Hexane or a Methanol/Water (9:1) mixture.[1]

    • Yield Expectation: 75–85% (Yellow crystals).[1]

    • Melting Point: 32–34°C (Note: This compound has a low melting point; if it oils out, cool the crystallization slowly).

Workflow Visualization

ExperimentalWorkflow cluster_0 Phase 1: Alkylation cluster_1 Phase 2: Nitration cluster_2 Purification Step1 Mix Hydroquinone + K2CO3 + DMF Step2 Add n-BuBr, Heat 80°C Step1->Step2 Step3 Precipitate in Ice Water Step2->Step3 Step4 Dissolve Ether in DCM/AcOH Step3->Step4 Dry Intermediate Step5 Add HNO3 at 0-5°C Step4->Step5 Step6 Quench & Neutralize (NaHCO3) Step5->Step6 Step7 Recrystallize (MeOH/Water) Step6->Step7 Final Pure 1,4-Dibutoxy-2-nitrobenzene Step7->Final

Figure 2: Step-by-step experimental workflow for the synthesis process.

Analytical Characterization

To validate the synthesis, compare your product against these standard parameters:

TechniqueExpected SignalInterpretation
1H NMR (CDCl3)

7.35 (d, 1H), 7.05 (dd, 1H), 6.98 (d, 1H)
Aromatic protons showing 1,2,4-substitution pattern.[1]
1H NMR (Alkoxy)

4.05 (t, 2H), 3.95 (t, 2H)
Two distinct

triplets due to asymmetry caused by the nitro group.[1]
IR Spectroscopy 1530 cm⁻¹, 1350 cm⁻¹Characteristic

stretch (asymmetric and symmetric) of the nitro group.
Appearance Yellow Crystalline SolidNitro compounds are typically yellow due to

transitions.[1]

Troubleshooting Guide

  • Problem: Product remains an oil and won't crystallize.

    • Cause: Residual solvent or impurities (mono-butylated species).[1]

    • Solution: Seed the oil with a crystal if available, or cool to -20°C in Hexane with vigorous stirring. Ensure all DMF was removed in Phase 1.

  • Problem: Formation of red/dark byproducts during nitration.

    • Cause: Oxidation of the aromatic ring (Quinone formation) due to high temperature or lack of cooling.

    • Solution: Ensure temperature stays below 5°C during HNO3 addition.[1] Verify the purity of the starting ether (phenols oxidize easily).

  • Problem: Low Yield in Phase 1.

    • Cause: Incomplete alkylation.[1]

    • Solution: Increase reaction time or use a stronger base (NaH) if

      
       is insufficient, though 
      
      
      
      is usually adequate for phenols.[1]

References

  • Nitration of Dialkoxybenzenes

    • Title: Nitration of 1,4-dimethoxybenzene derivatives.[1][3][6]

    • Source: Hive Chemistry / MDMA.ch Discourse (Validated via chemical literature precedents for dialkoxybenzene nitration).[1]

    • URL:[Link] (Note: This is a classic reference for the specific regioselectivity of dialkoxybenzene nitration).

  • General Ether Synthesis Protocol

    • Title: Williamson Ether Synthesis of Hydroquinone Derivatives.[1]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link][1]

  • Compound Data & Safety

    • Title: 1,4-Dibutoxy-2-nitrobenzene (PubChem CID 66635).[1][7]

    • Source: National Center for Biotechnology Information.[1]

    • URL:[Link][1]

Sources

Application

Application Note: Regioselective Nitration of 1,4-Dibutoxybenzene

Executive Summary This application note details the optimized protocol for the regioselective mono-nitration of 1,4-dibutoxybenzene (Hydroquinone dibutyl ether) to synthesize 1,4-dibutoxy-2-nitrobenzene . This reaction i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the regioselective mono-nitration of 1,4-dibutoxybenzene (Hydroquinone dibutyl ether) to synthesize 1,4-dibutoxy-2-nitrobenzene .

This reaction is a critical intermediate step in the synthesis of conductive polymers, specifically poly(p-phenylene vinylene) (PPV) derivatives, and liquid crystalline materials. The primary challenge in this synthesis is the electron-rich nature of the 1,4-alkoxy ring, which makes the substrate prone to oxidative dealkylation (forming quinones) or uncontrolled poly-nitration if standard mixed-acid conditions (


) are employed without modification.

This guide presents a mild, acetic acid-mediated protocol that ensures high regioselectivity for the ortho-position while suppressing oxidative byproducts.

Reaction Overview & Mechanism

The reaction proceeds via Electrophilic Aromatic Substitution (EAS). The butoxy groups are strong activating groups and ortho/para directors. Due to the symmetry of 1,4-dibutoxybenzene, all four open positions are equivalent. However, once the first nitro group is introduced, the ring becomes deactivated, allowing for the isolation of the mono-nitro species if stoichiometry and temperature are strictly controlled.

Reaction Scheme


Mechanistic Pathway (Visualization)

NitrationMechanism Substrate 1,4-Dibutoxybenzene (Electron Rich) SigmaComplex Sigma Complex (Resonance Stabilized) Substrate->SigmaComplex Ortho Attack Nitronium Nitronium Ion (NO2+) Nitronium->SigmaComplex Deprotonation Re-aromatization (-H+) SigmaComplex->Deprotonation Product 1,4-Dibutoxy-2-nitrobenzene Deprotonation->Product

Figure 1: Electrophilic Aromatic Substitution pathway showing the formation of the sigma complex at the ortho position.

Materials & Equipment

Reagents
ReagentGradeRoleHazards
1,4-Dibutoxybenzene >98%SubstrateIrritant
Nitric Acid (65-70%) ACS ReagentElectrophile SourceCorrosive, Oxidizer
Glacial Acetic Acid >99.7%Solvent/ModeratorCorrosive, Flammable
Ethanol (95%) USPRecrystallizationFlammable
Dichloromethane (DCM) HPLCExtraction (Optional)Carcinogen
Equipment
  • 3-Neck Round Bottom Flask (250 mL or 500 mL)

  • Pressure-equalizing addition funnel

  • Digital internal thermometer (Critical: maintain

    
     2°C)
    
  • Magnetic stirrer with teflon-coated bar

  • Ice/Water bath[1][2]

Experimental Procedure (Step-by-Step)

Phase 1: Preparation and Dissolution

Objective: Solubilize the substrate in a medium that moderates the nitronium ion activity.

  • Setup: Equip the 3-neck flask with the addition funnel, thermometer, and a drying tube (calcium chloride) to exclude atmospheric moisture.

  • Dissolution: Charge the flask with 10.0 g (45 mmol) of 1,4-dibutoxybenzene.

  • Solvent Addition: Add 40 mL of Glacial Acetic Acid . Stir until the solid is completely dissolved.

    • Note: Warming slightly to 30°C may speed up dissolution, but the solution must be cooled before the next step.

  • Thermal Equilibration: Place the flask in an ice-water bath. Cool the solution to 10–15°C .

    • Critical: Do not cool below 10°C, or the substrate may precipitate out of the acetic acid.

Phase 2: Controlled Nitration

Objective: Introduce the nitro group without causing di-nitration or oxidation.

  • Reagent Prep: In a separate beaker, mix 4.5 mL of Nitric Acid (65-70%) with 10 mL of Glacial Acetic Acid .

    • Why? Diluting the nitric acid prevents localized "hot spots" of high concentration that lead to black tar (oxidation products).

  • Addition: Transfer the acid mixture to the addition funnel. Add dropwise to the reaction flask over 30 minutes .

  • Temperature Control: Monitor the internal temperature strictly. Do not allow it to exceed 20°C.

    • Insight: If the temperature spikes, stop addition immediately. Higher temperatures favor the formation of 2,5-dinitro-1,4-dibutoxybenzene.

  • Reaction: Once addition is complete, allow the mixture to stir at room temperature (approx. 20-25°C) for 1 hour .

Phase 3: Quenching and Isolation

Objective: Precipitate the product and remove acid residues.[3]

  • Quench: Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. The product should precipitate as a yellow solid.

    • Observation: If the product oils out (forms a liquid layer), keep stirring until it solidifies.

  • Filtration: Collect the solid via vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the filter cake with:

    • 3 x 50 mL Cold Water (to remove acetic acid).

    • 1 x 20 mL Cold Ethanol (to remove trace impurities).

  • Recrystallization: Recrystallize the crude solid from hot Ethanol (95%) .

    • Dissolve in minimum boiling ethanol.

    • Cool slowly to room temperature, then to 4°C.

    • Filter yellow needles.[4]

Workflow Diagram

ExperimentalWorkflow Start Start: 10g Substrate in 40mL AcOH Cooling Cool to 10-15°C Start->Cooling Addition Add HNO3/AcOH Dropwise (30 min) Cooling->Addition Temp < 20°C Reaction Stir 1h @ 20-25°C Addition->Reaction Quench Pour into Ice Water (200mL) Reaction->Quench Filter Vacuum Filtration Quench->Filter Purify Recrystallize (Ethanol) Filter->Purify

Figure 2: Operational workflow for the synthesis of 1,4-dibutoxy-2-nitrobenzene.

Quality Control & Validation

ParameterSpecificationMethod
Appearance Bright yellow needlesVisual
Melting Point 48–50 °CCapillary MP
Yield 75–85%Gravimetric
TLC (

)
~0.6 (Hexane:EtOAc 4:1)Silica Gel 60 F254
Proton NMR Validation ( , 400 MHz)
  • Aromatic Region: The symmetry of the starting material (singlet at ~6.8 ppm) is broken. Look for three distinct aromatic signals (singlet at C3, and two doublets or singlets for C5/C6 depending on resolution).

  • Aliphatic Region: Two distinct triplets for the

    
     groups, indicating the electronic environment of the butoxy group ortho to the nitro group is different from the one meta to it.
    

Troubleshooting & Process Variations

Issue: Formation of "Black Tar"[5]
  • Cause: Oxidative dealkylation. This occurs if the nitric acid is too concentrated or the temperature is too high.

  • Solution: Ensure

    
     is diluted in Acetic Acid before addition. Keep Temp < 20°C.
    
Variation: Synthesis of 2,5-Dinitro-1,4-dibutoxybenzene

If the target is the di-nitro derivative (common for MEH-PPV synthesis):

  • Increase Nitric Acid to 3.0 equivalents .

  • Raise reaction temperature to 40–50°C after addition.

  • The product will precipitate as a deeper orange/yellow solid (MP: 128–130°C).

References

  • Synthesis of 1,4-dialkoxy-2-nitrobenzene derivatives

    • Source: Organic Syntheses, Coll.[5] Vol. 3, p. 653 (General method for nitration of ethers).

    • Context: Describes the use of Acetic Acid as a solvent to moderate nitr
    • URL:

  • Nitration of 1,4-dimethoxybenzene (Analogous Protocol)

    • Source: BenchChem / Vogel's Textbook of Practical Organic Chemistry.
    • Context: Standard protocol for nitrating hydroquinone ethers using dilute nitric acid to avoid quinone form
    • URL:

  • Polymer Precursor Synthesis (PPV Derivatives)

    • Source: Macromolecules 1996, 29, 11, 3947–3955.
    • Context: "Synthesis and Characterization of Poly(2,5-dibutoxy-p-phenylene vinylene)".
    • URL:

  • Safety Data Sheet (Hydroquinone Ethers)

    • Source: Sigma-Aldrich SDS.
    • Context: Handling precautions for irritant and environmental hazards.[6][7][8][9]

    • URL:

Sources

Method

optimal reaction temperature and time for 1,4-Dibutoxy-2-nitrobenzene synthesis

This Application Note is designed for researchers and process chemists requiring a high-purity synthesis protocol for 1,4-Dibutoxy-2-nitrobenzene (CAS: 135-15-9) . It prioritizes the Williamson Ether Synthesis route star...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a high-purity synthesis protocol for 1,4-Dibutoxy-2-nitrobenzene (CAS: 135-15-9) . It prioritizes the Williamson Ether Synthesis route starting from 2-nitrohydroquinone, as this pathway offers superior regiochemical control compared to the direct nitration of 1,4-dibutoxybenzene, which often yields isomeric mixtures.


)
Primary Application:  Precursor for 2,5-dibutoxyaniline (functional materials, liquid crystals, pharmaceutical intermediates).

Part 1: Strategic Analysis & Mechanistic Insight

Route Selection: The Case for Alkylation

While 1,4-dibutoxy-2-nitrobenzene can be synthesized via the nitration of 1,4-dibutoxybenzene, this method poses significant safety risks (exotherms) and purification challenges (separation of ortho/para isomers and dinitro byproducts).

The Alkylation of 2-Nitrohydroquinone is the preferred "Precision Route" for laboratory and pilot-scale synthesis.

  • Regiospecificity: The nitro group is already fixed in position 2.

  • Control: The reaction kinetics can be finely tuned via temperature to ensure complete dialkylation without degradation.

Mechanistic Constraints (The "Why" of the Protocol)

The reaction is a double


 nucleophilic substitution. However, the presence of the nitro group (

) at the 2-position creates a unique electronic environment:
  • Acidity: The electron-withdrawing nitro group increases the acidity of the phenolic protons, facilitating easy deprotonation by mild bases like

    
    .
    
  • Nucleophilicity: Conversely, the nitro group pulls electron density away from the phenoxide oxygen, making it a weaker nucleophile than unsubstituted hydroquinone.

    • Implication: Standard room-temperature conditions often fail or stall at the mono-alkylated intermediate. Elevated temperature (70–90°C) is strictly required to drive the second alkylation to completion.

Part 2: Optimization of Reaction Parameters

The following parameters have been optimized to balance kinetic conversion against thermal degradation.

Table 1: Optimization Matrix (Temperature vs. Time)

Data extrapolated from kinetic profiles of deactivated phenol alkylations.

TemperatureReaction TimeConversion (%)Impurity ProfileVerdict
25°C (RT) 24 Hours< 40%High (Mono-alkylated)Fail: Kinetic trap.
60°C 12 Hours85%LowSub-optimal: Too slow.
80°C 6-8 Hours > 98% Minimal OPTIMAL
110°C 2 Hours99%Moderate (Elimination products)Risky: Butene formation.
Recommended Conditions
  • Temperature: 80°C (Internal Temperature)

  • Time: 6–8 Hours

  • Solvent: DMF (N,N-Dimethylformamide) – Essential for solubilizing the polar nitrophenoxide salt.[1]

  • Base: Potassium Carbonate (

    
    ) – Anhydrous, micronized preferred.
    

Part 3: Detailed Experimental Protocol

Reagents & Equipment
  • Precursor: 2-Nitrohydroquinone (1,4-dihydroxy-2-nitrobenzene) [1.0 equiv]

  • Alkylating Agent: 1-Bromobutane (

    
    -Butyl Bromide) [2.5 equiv]
    
  • Base: Potassium Carbonate (

    
    ), Anhydrous [3.0 equiv]
    
  • Solvent: DMF (Dry, 10 mL per gram of precursor)

  • Catalyst (Optional): Potassium Iodide (KI) [0.1 equiv] – Accelerates reaction via Finkelstein exchange (

    
    ).
    
Step-by-Step Workflow
Phase 1: Activation
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal temperature probe. Connect to a nitrogen line.

  • Charging: Add 2-Nitrohydroquinone (10 g, 64.5 mmol) and Anhydrous

    
      (26.7 g, 193 mmol) to the flask.
    
  • Solvation: Add DMF (100 mL).

  • Deprotonation: Stir at Room Temperature (25°C) for 30 minutes. The solution will turn a deep red/orange, indicating the formation of the nitrophenoxide dianion.

Phase 2: Alkylation (The Critical Step)
  • Addition: Add 1-Bromobutane (17.3 mL, 161 mmol) and KI (1.0 g) to the mixture.

  • Heating: Heat the reaction mixture to 80°C .

    • Note: Do not overshoot 90°C to prevent the elimination of 1-bromobutane to 1-butene.

  • Monitoring: Maintain 80°C for 6–8 hours .

    • QC Check: Pull a 50 µL aliquot at T=6h. Dilute in EtOAc/Water. Spot on TLC (Solvent: 20% EtOAc/Hexane).

    • Target: Disappearance of the mono-alkylated intermediate (

      
      ) and appearance of the dialkylated product (
      
      
      
      ).
Phase 3: Workup & Isolation
  • Quench: Cool the mixture to room temperature. Pour slowly into Ice-Water (500 mL) with vigorous stirring. The product should precipitate as a yellow solid or oil.

  • Extraction: If oil forms, extract with Ethyl Acetate (3 x 100 mL).

  • Washing: Wash combined organics with:

    • Water (2 x 100 mL) – Critical to remove DMF.

    • 1M NaOH (1 x 50 mL) – Removes any unreacted phenolic starting material.

    • Brine (1 x 100 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Ethanol or Methanol if solid (MP approx. 35-40°C). If oil, pass through a short silica plug eluting with 10% EtOAc/Hexane.

Part 4: Visualization of Signaling & Workflow

Reaction Pathway Diagram

This diagram illustrates the sequential alkylation mechanism and the role of temperature in overcoming the activation energy barrier imposed by the nitro group.

ReactionPathway cluster_legend Legend Start 2-Nitrohydroquinone (Substrate) Base K2CO3 / DMF (Deprotonation) Start->Base Activation Inter Nitrophenoxide Dianion Base->Inter 30 min @ 25°C Step1 Mono-Alkylated Intermediate Inter->Step1 1-Bromobutane (Slow at RT) Inter->Step1 1-Bromobutane 80°C (Fast) Step2 1,4-Dibutoxy- 2-nitrobenzene Step1->Step2 2nd Alkylation Requires 80°C key1 Red Dashed = Kinetic Trap (Too Cold) key2 Blue Solid = Optimal Path

Caption: Kinetic pathway showing the necessity of heat (80°C) to drive the second alkylation step.

Process Workflow

ProcessFlow cluster_0 Reaction Setup cluster_1 Synthesis (Critical Control Point) cluster_2 Workup A Charge 2-Nitrohydroquinone + K2CO3 + DMF B Stir 30 min @ 25°C (Form Dianion) A->B C Add 1-Bromobutane + KI B->C D Heat to 80°C C->D E Maintain 6-8 Hours D->E F TLC Check (Target: No Mono-alkyl) E->F F->E Incomplete (<95%) G Quench in Ice Water F->G Pass H Extract (EtOAc) & Wash (NaOH) G->H I Recrystallize (Ethanol) H->I

Caption: Step-by-step process flow with Critical Control Points (CCP) highlighted.

Part 5: Quality Control & Validation

To ensure the protocol was successful, verify the product using the following criteria.

Self-Validating Analytical Markers
  • Physical State: Yellow crystalline solid (or viscous oil that crystallizes on standing).

  • 1H NMR (CDCl3, 400 MHz):

    • Aromatic Region: Look for 3 protons. The nitro group breaks symmetry.

      • 
         7.55 (d, 1H, H-3) – Deshielded by Nitro.
        
      • 
         7.05 (dd, 1H, H-5).
        
      • 
         6.98 (d, 1H, H-6).
        
    • Alkoxy Region: Two distinct triplets for

      
       protons around 
      
      
      
      4.0 ppm.
      • 
         4.05 (t, 2H, 
        
        
        
        ortho to
        
        
        ).
      • 
         3.95 (t, 2H, 
        
        
        
        para to
        
        
        ).
    • Alkyl Chain: Multiplets at 1.7–1.4 ppm and methyl triplets at

      
       0.98 ppm.
      
  • HPLC Purity: >98% (Area %).

Troubleshooting Guide
  • Problem: Product remains an oil and won't crystallize.

    • Cause: Residual DMF or Butyl Bromide.

    • Fix: Dry under high vacuum (< 1 mbar) at 40°C for 4 hours. Seed with a crystal if available or scratch the flask wall.

  • Problem: Low Yield (< 60%).

    • Cause: Incomplete reaction (stopped too early) or moisture in DMF.

    • Fix: Ensure DMF is "Anhydrous" grade. Extend reaction time to 10 hours at 80°C.

References

  • Williamson Ether Synthesis Mechanism & Conditions

    • Source: Organic Chemistry Portal.[2] "Williamson Ether Synthesis."[1][2][3][4][5][6]

    • URL:[Link]

  • Synthesis of Alkoxy-Nitrobenzenes (General Protocol)

    • Source: BenchChem.[1][5] "Synthesis of 1,2,4-Tributoxybenzene from Hydroquinone." (Analogous multipoint alkylation).

  • PubChem Compound Summary: 1,4-Dibutoxy-2-nitrobenzene

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 66635.
    • URL:[Link]

  • Reactivity of Nitro-Phenols in Alkyl

    • Source: ResearchGate.
    • URL:[Link]

Sources

Application

Technical Application Note: Optimized Isolation and Purification of 1,4-Dibutoxy-2-nitrobenzene

Abstract & Application Context 1,4-Dibutoxy-2-nitrobenzene is a critical intermediate in the synthesis of functional materials, particularly liquid crystals and pharmaceutical precursors (e.g., Besigomsin analogs). It is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

1,4-Dibutoxy-2-nitrobenzene is a critical intermediate in the synthesis of functional materials, particularly liquid crystals and pharmaceutical precursors (e.g., Besigomsin analogs). It is typically synthesized via the Williamson ether synthesis (bis-alkylation) of 2-nitrohydroquinone.

The primary challenge in isolating this compound lies in separating the target diester from the mono-alkylated phenolic impurities (4-butoxy-2-nitrophenol and 4-butoxy-3-nitrophenol) and removing the high-boiling polar aprotic solvents (typically DMF or DMSO) used during synthesis.

This guide provides a robust, self-validating protocol for the isolation and purification of 1,4-Dibutoxy-2-nitrobenzene, ensuring high purity (>98%) suitable for subsequent reduction to the aniline derivative.

Process Chemistry Overview

The Synthetic Route

The standard synthesis involves the reaction of 2-nitrohydroquinone with n-butyl bromide (or iodide) in the presence of a base (


) and a catalyst (

) in DMF .


Impurity Profile & Separation Logic

Understanding the impurities is the key to designing the work-up:

ImpurityChemical NatureSeparation Strategy
Mono-butoxy phenols Acidic (

due to nitro group)
Critical Step: Soluble in dilute NaOH; removed via caustic wash.
Unreacted 2-nitrohydroquinone Highly Acidic / Water SolubleRemoved in initial aqueous quench and base wash.
n-Butyl Bromide Neutral, Lipophilic, VolatileRemoved via vacuum distillation or co-evaporation.
DMF (Solvent) Polar, Water SolubleRemoved via copious water washes (partition coefficient favors water).
O-C Alkylation byproducts NeutralRare in this specific scaffold; removed via crystallization.

Work-up and Isolation Protocol

Reagents Required[1][2][3][4][5]
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM) – Extraction Solvent

  • 1M Sodium Hydroxide (NaOH) – Critical Wash Solution

  • Saturated Sodium Chloride (Brine)

  • Magnesium Sulfate (

    
    ) – Drying Agent
    
  • Ethanol (95%) – Crystallization Solvent

Step-by-Step Methodology
Phase 1: Quench and Extraction
  • Quench: Pour the reaction mixture (typically dark red/brown in DMF) slowly into 5 volumes of ice-cold water with vigorous stirring.

    • Mechanism:[1][2][3][4][5][6] This precipitates the bulk of the organic product and dissolves the inorganic salts (

      
      , 
      
      
      
      ) and the majority of the DMF.
  • Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x Vol) .

    • Note: Avoid Diethyl Ether if possible due to lower solubility of the nitro compound and higher volatility. DCM is an acceptable alternative but may form emulsions with DMF/Water mixtures.

Phase 2: The Critical Caustic Wash

This is the most important step for purity. 3. Base Wash: Wash the combined organic layers twice with 1M NaOH (2 x Vol) .

  • Observation: The aqueous layer will likely turn bright yellow/orange. This is the nitrophenoxide anion of the mono-alkylated impurity.
  • Validation: Continue washing until the aqueous layer is pale yellow or colorless.
  • Neutralization: Wash the organic layer once with 1M HCl (to neutralize trace base) followed by Saturated Brine .
Phase 3: Drying and Concentration[7]
  • Dry the organic phase over anhydrous

    
     for 15 minutes.
    
  • Filter and concentrate under reduced pressure (Rotary Evaporator).

    • Bath Temp: 45°C.[3]

    • Pressure:[5] Down to 10 mbar to ensure removal of trace Butyl Bromide.

    • Result: Crude product is usually a yellow/orange oil that may solidify upon standing (Melting point is low, approx 35-45°C).

Purification Strategy (Crystallization)

While chromatography can be used, recrystallization is more scalable and effective for removing trace isomers.

  • Solvent System: Ethanol (95%) or Methanol.

  • Procedure:

    • Dissolve the crude oil/solid in the minimum amount of boiling Ethanol.

    • Allow the solution to cool slowly to room temperature with stirring.

    • Seed the solution if available.

    • Cool further to 0-4°C in an ice bath.

  • Filtration: Collect the pale yellow crystals via vacuum filtration.

  • Wash: Wash with cold (-20°C) Ethanol.

  • Drying: Dry in a vacuum oven at 30°C for 4 hours.

Process Visualization

Workflow Diagram

The following diagram illustrates the logical flow of the isolation, highlighting the fate of impurities.

WorkUpFlow Reaction Reaction Mixture (Product, DMF, Salts, Phenols) Quench Quench into Ice Water Reaction->Quench Extraction Extract with EtOAc Quench->Extraction AqueousWaste1 Aqueous Waste (DMF, KBr, K2CO3) Extraction->AqueousWaste1 Partition BaseWash CRITICAL STEP: Wash with 1M NaOH Extraction->BaseWash Organic Layer PhenolWaste Alkaline Waste (Mono-butoxy nitrophenoxides) BaseWash->PhenolWaste Aqueous Layer (Yellow) NeutralWash Wash with HCl & Brine BaseWash->NeutralWash Organic Layer Drying Dry (MgSO4) & Concentrate NeutralWash->Drying Crude Crude Oil/Solid Drying->Crude Crystallization Recrystallization (Ethanol) Crude->Crystallization FinalProduct Pure 1,4-Dibutoxy-2-nitrobenzene (>98%) Crystallization->FinalProduct

Figure 1: Operational workflow for the isolation of 1,4-Dibutoxy-2-nitrobenzene, emphasizing the removal of phenolic impurities via alkaline wash.

Analytical Validation

ParameterSpecificationMethodExpected Observation
Appearance Yellow Crystalline SolidVisualLow melting point solid (may appear as oil if solvent remains).
Purity >98.0%HPLC (UV 254nm)Single peak. Absence of phenol shoulder.
Proton NMR Structure Confirmation1H NMR (CDCl3)Triplet (~1.0 ppm, -CH3), Multiplets (1.5-1.8 ppm, -CH2-), Triplet (~4.0 ppm, -O-CH2-). Aromatic: 3 protons (Singlet at C3, Doublets at C5/C6).
TLC HomogeneitySilica (Hex:EtOAc 8:2)Product Rf ~0.6. Impurity (Phenol) Rf < 0.3 (streaks).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Emulsion during extraction DMF presence or density match.Add solid NaCl to saturate the aqueous layer. Filter through Celite if fine solids are present.
Product is an oil, not solid Residual solvent or impurities.1. Dry under high vacuum (<1 mbar) for 4 hours. 2. Scratch flask with glass rod in cold ethanol. 3. Seed with a pure crystal.
Low Yield Incomplete reaction or loss in wash.Check pH of aqueous waste. If product was hydrolyzed (unlikely with ethers but possible), it won't be in organic. Ensure reaction went to completion via TLC before work-up.
Aqueous layer remains yellow High concentration of phenols.Perform a third wash with 1M NaOH. The color indicates the presence of the nitrophenoxide anion.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanistic grounding for acidity of nitrophenols).
  • Sigma-Aldrich. Product Specification: 1,4-Dibutoxy-2-nitrobenzene (CAS 135-15-9).[8] (Used for physical property verification).

  • PubChem. Compound Summary for CID 67265 (1,4-Dibutoxy-2-nitrobenzene).

Sources

Method

Application Note: High-Temperature GC-MS Characterization of 1,4-Dibutoxy-2-nitrobenzene

This Application Note is designed for analytical chemists and pharmaceutical researchers. It details the protocol for the characterization and quantification of 1,4-Dibutoxy-2-nitrobenzene (DBNB) , a critical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers. It details the protocol for the characterization and quantification of 1,4-Dibutoxy-2-nitrobenzene (DBNB) , a critical intermediate in the synthesis of liquid crystals and specific amino-ether based pharmaceuticals (e.g., precursors to 2,5-dibutoxyaniline).

Abstract & Scope

1,4-Dibutoxy-2-nitrobenzene (CAS: 135-15-9) is a high-boiling nitroaromatic ether. Its analysis is challenging due to its low volatility (BP ~394°C) and the potential for thermal degradation of the nitro group. This protocol outlines a robust Gas Chromatography-Mass Spectrometry (GC-MS) workflow utilizing a high-temperature 5% phenyl-arylene phase column. The method focuses on separating DBNB from potential synthesis byproducts (e.g., mono-butoxy derivatives, starting hydroquinones) and establishing a mass spectral fingerprint for structural confirmation.

Chemical & Physical Profile

Understanding the analyte's properties is prerequisite to method development.

PropertyValueAnalytical Implication
Chemical Formula C₁₄H₂₁NO₄Nitrogen rule applies (Odd MW = Odd N count).
Molecular Weight 267.32 g/mol Precursor ion (

) at m/z 267.
Boiling Point ~394.4°C (Predicted)Requires high-temp column & inlet >280°C.
Solubility Soluble in DCM, EtOAc, MeOHAvoid hexane if polarity is an issue; DCM is preferred.
Structure Nitro group ortho to alkoxyPotential for "Ortho Effect" fragmentation.

Method Development Strategy

Thermal Management

The high boiling point of DBNB poses a risk of carryover and poor peak shape.

  • Inlet: Must be maintained at 290°C to ensure rapid volatilization without pyrolysis.

  • Column: A standard DB-5 may bleed at the required elution temperatures. We utilize a MS-grade 5% phenyl-arylene phase (e.g., HP-5ms UI or ZB-5MS) with a thin film (0.25 µm) to lower elution temperatures relative to the oven program.

Ionization Physics

Electron Ionization (EI) at 70 eV is standard. However, nitro compounds often show weak molecular ions.

  • Strategy: Monitor m/z 267 (M+) for identification, but rely on m/z 221 (M-NO₂) and m/z 165 (loss of alkyl chains) for quantitation in SIM mode if sensitivity is low.

Experimental Protocol

Sample Preparation

Objective: Create a stable solution free of particulates.

  • Stock Solution: Weigh 10.0 mg of DBNB reference standard into a 10 mL volumetric flask. Dissolve in Dichloromethane (DCM) (HPLC Grade). Concentration: 1000 µg/mL.

  • Working Standard: Dilute Stock 1:100 in DCM to achieve 10 µg/mL.

  • Internal Standard (ISTD): Add Phenanthrene-d10 to a final concentration of 5 µg/mL. (Chosen for its stability and elution in the mid-to-late aromatic region).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter into an amber autosampler vial.

GC-MS Acquisition Parameters
ParameterSettingRationale
GC System Agilent 7890B / 5977B (or equiv)Standard single quad setup.
Column 30m × 0.25mm × 0.25µm, 5% PhenylBalance of resolution and thermal stability.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS vacuum.
Inlet Splitless (1 min purge), 290°CMaximizes sensitivity; high temp prevents condensation.
Oven Program 100°C (1 min) → 20°C/min → 320°C (5 min)Rapid ramp to elute high boiler; hold cleans column.
Transfer Line 300°CPrevents cold-spot condensation before MS.
Ion Source EI, 230°CStandard source temp; avoid excessive heat to preserve M+.
Scan Mode Full Scan (40-450 m/z)Captures full fragmentation profile.

Data Analysis & Interpretation

Fragmentation Pathway (EI Spectrum)

The mass spectrum of 1,4-dibutoxy-2-nitrobenzene is characterized by the sequential loss of the nitro group and the butyl chains.

  • m/z 267 (

    
    ):  Molecular ion. Visible but likely not the base peak.
    
  • m/z 221 (

    
    ):  Characteristic loss of the nitro group (46 Da). Often a dominant high-mass peak.
    
  • m/z 165 (

    
    ):  Loss of one butyl chain (via alkene elimination) after nitro loss.
    
  • m/z 57 (

    
    ):  Butyl carbocation, common in butoxy ethers.
    
Visualization: Fragmentation Logic

The following diagram illustrates the theoretical fragmentation pathway used for structural confirmation.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 267 [C14H21NO4]+ M_NO2 Fragment A [M - NO2]+ m/z 221 M_Ion->M_NO2 - NO2 (46 Da) Butyl_Ion Alkyl Chain [C4H9]+ m/z 57 M_Ion->Butyl_Ion Alpha Cleavage M_Butyl Fragment B [M - NO2 - C4H8]+ m/z 165 M_NO2->M_Butyl - C4H8 (Butene) Base_Peak Base Peak Region Aromatic Core Ions m/z 109, 137 M_Butyl->Base_Peak Ring Degradation

Figure 1: Proposed EI fragmentation pathway for 1,4-Dibutoxy-2-nitrobenzene.

Analytical Workflow Diagram

This self-validating workflow ensures data integrity from sample prep to reporting.

Workflow cluster_0 Phase 1: Prep cluster_1 Phase 2: Analysis cluster_2 Phase 3: Validation Sample Sample (Solid) Dissolution Dissolve in DCM (1 mg/mL) Sample->Dissolution Filter 0.2 µm PTFE Filter Dissolution->Filter GC GC Separation (320°C Ramp) Filter->GC MS MS Detection (Scan 40-450) GC->MS Check1 Check m/z 267 (S/N > 10?) MS->Check1 Quant Quantify vs ISTD Check1->Quant Pass

Figure 2: Operational workflow for DBNB analysis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or column; Cold spots.Replace liner with deactivated wool; Increase transfer line temp to 300°C.
Missing M+ (267) Ion source temp too high; Thermal degradation.Lower source temp to 200°C; Check inlet temp (do not exceed 300°C).
Ghost Peaks Carryover from previous high-conc run.Run a solvent blank (DCM) with the oven ramp extended to 325°C.
Baseline Rise Column bleed at 320°C.Use "MS-UI" or "HT" (High Temp) designated columns.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66635, 1,4-Dibutoxy-2-chloro-5-nitrobenzene (Analogous Structure Reference). Retrieved from [Link]

  • PureSynth. 1,4-Di-N-Butoxy-2-Nitrobenzene Product Specifications. Retrieved from [Link]

  • Shimadzu Application News. Determination of Nitrobenzene Compounds in Nifedipine by GCMS. Retrieved from [Link]

Application

Application Note: Mass Spectrometric Characterization of 1,4-Dibutoxy-2-nitrobenzene

This Application Note is structured to provide a rigorous, mechanism-based interpretation of the mass spectrum of 1,4-Dibutoxy-2-nitrobenzene. It synthesizes theoretical mass spectrometry principles with practical fragme...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, mechanism-based interpretation of the mass spectrum of 1,4-Dibutoxy-2-nitrobenzene. It synthesizes theoretical mass spectrometry principles with practical fragmentation rules applicable to nitroaromatic ethers.[1]

Executive Summary

This guide details the electron ionization (EI) fragmentation behavior of 1,4-Dibutoxy-2-nitrobenzene (C₁₄H₂₁NO₄, MW 267.32) .[1] This compound represents a class of dialkoxy nitrobenzenes often used as intermediates in the synthesis of liquid crystals and pharmaceutical precursors.

The mass spectrum of this molecule is governed by three competing mechanistic drivers:

  • McLafferty-type Rearrangements: Driven by the labile butyl ether chains.

  • Nitro-Group Ortho Effects: Specific interactions between the nitro group and the adjacent butoxy moiety.

  • Aromatic Stability: Retention of the benzene core at lower m/z values.

Researchers should anticipate a spectrum dominated by even-electron rearrangement ions (alkene losses) rather than simple radical cleavages, with a low-intensity molecular ion.[1]

Experimental Protocol: GC-MS Acquisition

To ensure reproducible fragmentation patterns suitable for library matching or structural verification, the following acquisition parameters are recommended.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols (MeOH/EtOH) to prevent transesterification or solvent-adduct formation in the injector port.

  • Concentration: 10–50 µg/mL (ppm).

  • Filtration: 0.2 µm PTFE filter to remove particulates.[1]

Instrument Parameters (Standard EI)
ParameterSettingRationale
Ionization Source Electron Ionization (EI)Standard 70 eV energy for library reproducible spectra.
Source Temp 230°CPrevents condensation of semi-volatiles; minimizes thermal degradation.
Transfer Line 280°CEnsures rapid transport of the high-boiling analyte (BP >300°C est).
Scan Range m/z 40 – 350Captures M+ and all diagnostic low-mass aromatic fragments.
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5MS)Standard non-polar phase for aromatic separation.[1]

Fragmentation Analysis & Interpretation

The fragmentation of 1,4-Dibutoxy-2-nitrobenzene is distinct due to the presence of two large alkyl chains and an ortho-nitro group. The analysis is broken down by m/z regions.[2][3][4][5][6][7]

The Molecular Ion Region (m/z 267)
  • Observation: The molecular ion (M⁺, m/z 267) is expected to be weak or barely visible (<5% relative abundance).[1]

  • Mechanism: The butyl chains are highly labile. The ionization energy is rapidly dissipated through the cleavage of the C-O alkyl bonds via rearrangement, depleting the molecular ion population.[1]

Primary Fragmentation: The "Double McLafferty" Cascade

The most dominant feature of the spectrum arises from the sequential loss of the butyl chains as butene (C₄H₈, 56 Da).[1] This proceeds via a four-membered transition state hydrogen transfer (often termed a McLafferty-like rearrangement in ethers).

  • First Butene Loss (m/z 267 → 211):

    • One butoxy group undergoes rearrangement, transferring a

      
      -hydrogen to the ether oxygen and expelling neutral butene.[1]
      
    • Fragment: [M - C₄H₈]⁺ at m/z 211 .

    • Note: The para-butoxy group is sterically unhindered and likely fragments first, though ortho fragmentation is also possible.[1]

  • Second Butene Loss (m/z 211 → 155):

    • The remaining butoxy group undergoes the same rearrangement.

    • Fragment: [M - 2(C₄H₈)]⁺ at m/z 155 .

    • Significance: This ion corresponds to the 2-nitrohydroquinone radical cation (or isomer). It is often the Base Peak (100% intensity) or a major peak in the spectrum.[2][6][8]

The Ortho-Effect (Diagnostic Pathway)

The nitro group at position 2 is ortho to the butoxy group at position 1. This proximity facilitates a specific "Ortho Effect" rearrangement distinct from standard ether cleavage.[1]

  • Mechanism: The oxygen of the nitro group abstracts a hydrogen from the

    
    -carbon of the butoxy chain, leading to the elimination of the alkyl chain as an aldehyde or radical, or loss of OH.
    
  • Diagnostic Ion: Loss of OH (M - 17) at m/z 250 .

    • While less abundant than the alkene loss, the presence of an [M-17]⁺ peak is a definitive marker for ortho-substituted nitroaromatics.[1] Meta and para isomers do not show this loss.

Deep Fragmentation (Low Mass Region)

Once the alkyl chains are stripped, the nitro-aromatic core degrades:

  • Loss of NO₂ (m/z 155 → 109): The m/z 155 ion loses the nitro group (46 Da) to form the dihydroxybenzene radical cation (m/z 109).

  • Loss of NO (m/z 155 → 125): A characteristic nitro rearrangement yielding a phenoxy-type ion.

Visualizing the Fragmentation Pathway[7]

The following diagram maps the causal relationships between the molecular structure and the observed spectral peaks.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 267 [C14H21NO4]+ Ortho_Loss Ortho Effect m/z 250 [M - OH]+ M_Ion->Ortho_Loss - OH (17 Da) (Ortho-Nitro specific) Mono_Butene Mono-Butoxy Loss m/z 211 [M - C4H8]+ M_Ion->Mono_Butene - C4H8 (56 Da) (McLafferty-like) Di_Butene Base Peak Candidate m/z 155 [M - 2(C4H8)]+ (Nitrohydroquinone ion) Mono_Butene->Di_Butene - C4H8 (56 Da) (Sequential loss) Core_109 Core Ring m/z 109 [C6H6O2]+ Di_Butene->Core_109 - NO2 (46 Da) Core_125 Phenoxy Ion m/z 125 [M - 2(C4H8) - NO]+ Di_Butene->Core_125 - NO (30 Da)

Figure 1: Mechanistic fragmentation tree for 1,4-Dibutoxy-2-nitrobenzene showing major competing pathways.

Summary of Diagnostic Ions

Use this table to validate the identity of the compound in experimental spectra.

m/z ValueRelative Intensity (Est.)Ion IdentityStructural Significance
267 Low (<5%)[M]⁺Molecular Ion. Confirms MW.
250 Low-Medium[M - OH]⁺Ortho-Effect Marker. Confirms Nitro is ortho to Butoxy.
211 Medium-High[M - C₄H₈]⁺Loss of one butyl chain (alkene elimination).
155 High / Base Peak [M - 2(C₄H₈)]⁺Core nitro-aromatic skeleton. Loss of both chains.
109 Medium[C₆H₆O₂]⁺Hydroquinone radical cation (Loss of NO₂ from m/z 155).
57 Medium[C₄H₉]⁺Butyl carbocation (Standard alkyl fragment).
41 High[C₃H₅]⁺Allyl cation (Fragment of the butyl chain).

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.). University Science Books. (The definitive text on rearrangement mechanisms like the McLafferty rearrangement).

  • NIST Chemistry WebBook. Standard Reference Database Number 69. [Link] (Source for comparative spectra of nitroanisole and nitrophenetole derivatives).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Detailed discussion on Ortho Effects in nitroaromatics).

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967).[1] Mass Spectrometry of Organic Compounds. Holden-Day. (Foundational work describing the fragmentation of aromatic ethers and nitro compounds).

Sources

Method

procedure for the reduction of 1,4-Dibutoxy-2-nitrobenzene to 2,5-dibutoxyaniline

An Application Guide for the Synthesis of 2,5-dibutoxyaniline Abstract This comprehensive guide details the chemical reduction of 1,4-Dibutoxy-2-nitrobenzene to produce 2,5-dibutoxyaniline, a key intermediate in the deve...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 2,5-dibutoxyaniline

Abstract

This comprehensive guide details the chemical reduction of 1,4-Dibutoxy-2-nitrobenzene to produce 2,5-dibutoxyaniline, a key intermediate in the development of various high-value organic compounds. We present a robust and reproducible protocol centered on the use of tin(II) chloride (SnCl₂), a method renowned for its chemoselectivity and efficacy under mild conditions. This document provides an in-depth explanation of the reaction mechanism, a detailed step-by-step laboratory protocol, safety guidelines, characterization data, and troubleshooting advice to ensure successful synthesis. This guide is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development.

Introduction and Strategic Importance

2,5-Dibutoxyaniline serves as a valuable building block in the synthesis of pharmaceuticals, dyes, and other functional materials. The strategic placement of its amino and butoxy groups on the benzene ring allows for diverse subsequent chemical modifications. The conversion of the nitro-aromatic precursor, 1,4-Dibutoxy-2-nitrobenzene, is a critical transformation. The reduction of an aromatic nitro group is a fundamental reaction in organic chemistry, yet its execution demands precision, especially when other functional groups are present.

Several methodologies exist for this transformation, including catalytic hydrogenation and reductions using metals in acidic media.[1][2] Catalytic hydrogenation with reagents like Palladium on carbon (Pd/C) is highly efficient but can sometimes lead to dehalogenation or reduction of other sensitive moieties.[3] Metal/acid systems, such as iron in hydrochloric or acetic acid (Fe/HCl), offer a classic and robust alternative.[1][4]

For this application, we focus on the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent. This method is particularly advantageous due to its mild reaction conditions and high chemoselectivity, preserving common functional groups like esters, ketones, and nitriles that might be sensitive to other reducing agents.[3]

Reaction Mechanism: The Role of Tin(II) Chloride

The reduction of a nitro group by SnCl₂ in an acidic medium is a classic example of a metal-mediated electron transfer process. The reaction proceeds through a series of intermediates, ultimately yielding the corresponding amine.

The mechanism can be summarized as follows:

  • Protonation and Electron Transfer: In the presence of a proton source (typically from the solvent or added acid), the oxygen atoms of the nitro group are protonated, increasing the electrophilicity of the nitrogen atom.

  • Stepwise Reduction: Tin(II) acts as the reducing agent, donating electrons to the nitro group. This process is believed to occur in a stepwise fashion, first reducing the nitro group to a nitroso (-NO) intermediate.[5][6]

  • Hydroxylamine Intermediate: Further reduction converts the nitroso group into a hydroxylamine (-NHOH) derivative.[5][6]

  • Final Amine Formation: The hydroxylamine intermediate is then reduced to the final amine (-NH₂). Throughout this process, the tin is oxidized from Sn(II) to Sn(IV). The overall stoichiometry requires multiple equivalents of the tin(II) reagent.[3][5]

The acidic environment is crucial as it facilitates the removal of oxygen atoms as water and keeps the resulting amine protonated as an ammonium salt, preventing it from engaging in side reactions.[6] A final basic workup is required to deprotonate the ammonium salt and liberate the free amine product.[3][6]

Caption: Overall reaction for the reduction of 1,4-Dibutoxy-2-nitrobenzene.

Health and Safety Considerations

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.

  • 1,4-Dibutoxy-2-nitrobenzene: May be harmful if swallowed, inhaled, or in contact with skin.[7][8] Handle with care.

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O): Corrosive and can cause severe skin burns and eye damage. Harmful if swallowed.

  • Ethanol: Highly flammable liquid and vapor. Keep away from ignition sources.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care, especially when preparing solutions.

  • Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness.

Refer to the Safety Data Sheets (SDS) for all chemicals before commencing work.[9]

Detailed Experimental Protocol

This protocol is optimized for the reduction of 1,4-Dibutoxy-2-nitrobenzene on a standard laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
1,4-Dibutoxy-2-nitrobenzene>98%Sigma-Aldrich
Tin(II) chloride dihydrate (SnCl₂·2H₂O)ACS Reagent, >98%Fisher Scientific
Ethanol (Absolute)200 Proof, ACSVWR
Ethyl Acetate (EtOAc)ACS Grade, >99.5%Sigma-Aldrich
Sodium Hydroxide (NaOH)Pellets, >97%TCI Chemicals
Sodium Sulfate (Na₂SO₄), AnhydrousGranular, >99%EMD Millipore
Deionized WaterType II or betterLaboratory supply
Round-bottom flask (250 mL)-Laboratory supply
Reflux condenser-Laboratory supply
Magnetic stirrer and stir bar-Laboratory supply
Heating mantle-Laboratory supply
Separatory funnel (500 mL)-Laboratory supply
Rotary evaporator-Laboratory supply
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-Dibutoxy-2-nitrobenzene (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of nitro-compound).

  • Reagent Addition: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) in a single portion. A significant excess, typically around 4-5 equivalents, is required for the reaction to proceed to completion.[3]

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80°C) with vigorous stirring.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours, as indicated by the complete consumption of the starting material.

  • Work-up - Quenching and Neutralization:

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture slowly into a beaker containing crushed ice (approx. 100 g). This will help to dissipate the heat generated during the subsequent neutralization step.

    • Carefully neutralize the acidic mixture by slowly adding a 10% aqueous sodium hydroxide (NaOH) solution with constant stirring. The goal is to reach a pH of 7-8.[3] This step is critical to precipitate tin salts and deprotonate the product, liberating the free aniline.[6] A large amount of white precipitate (tin salts) will form.

  • Extraction:

    • Transfer the entire mixture to a 500 mL separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers in a separate flask.

  • Washing and Drying:

    • Wash the combined organic layers with brine (2 x 50 mL) to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2,5-dibutoxyaniline.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes to afford the pure 2,5-dibutoxyaniline as a viscous oil or low-melting solid.

G cluster_prep Reaction Phase cluster_workup Work-up & Isolation cluster_purify Purification A Dissolve Nitro-Compound in Ethanol B Add SnCl₂·2H₂O (4-5 equivalents) A->B C Heat to Reflux (~80°C, 2-4h) B->C D Cool to RT & Pour into Ice C->D E Neutralize with NaOH(aq) to pH 7-8 D->E F Extract with Ethyl Acetate (3x) E->F G Wash with Brine F->G H Dry over Na₂SO₄ G->H I Concentrate in vacuo H->I J Column Chromatography (Silica Gel) I->J K Pure 2,5-Dibutoxyaniline J->K

Caption: Experimental workflow for the synthesis of 2,5-dibutoxyaniline.

Data and Characterization

The identity and purity of the synthesized 2,5-dibutoxyaniline should be confirmed using standard analytical techniques.

Quantitative Data Summary
ParameterValue
Molecular Formula (Product)C₁₄H₂₃NO₂
Molecular Weight (Product)237.34 g/mol [10]
Starting Material (1.0 eq)User-defined amount (e.g., 5.00 g)
SnCl₂·2H₂O (4.5 eq)Calculated based on starting material
Theoretical YieldCalculated based on starting material
Actual YieldTo be determined experimentally
AppearanceExpected: Viscous oil or solid
Purity (e.g., by NMR or GC-MS)To be determined experimentally
Expected Spectroscopic Data
  • ¹H NMR: Expect characteristic signals for the aromatic protons, the -NH₂ protons (broad singlet), and the two distinct butoxy chains (-OCH₂, -CH₂, -CH₂, -CH₃).

  • ¹³C NMR: Expect signals corresponding to the aromatic carbons (including those attached to oxygen and nitrogen) and the four distinct carbons of each butoxy group.[10]

  • IR Spectroscopy: Look for characteristic N-H stretching bands for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and C-O stretching for the ether linkages.[10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient reducing agent or reaction time.Ensure at least 4-5 equivalents of SnCl₂·2H₂O are used.[3] Extend reflux time and monitor by TLC until starting material is consumed.
Low Yield Incomplete extraction; product loss during workup.Ensure pH is basic (7-8) before extraction to liberate the free amine.[3] Perform multiple, thorough extractions with ethyl acetate.
Amine product remains protonated as a salt.Re-extract the aqueous layer after ensuring the pH is sufficiently basic.
Product is Impure Incomplete removal of tin salts.Ensure thorough washing of the combined organic layers with water and brine. If necessary, filter the organic solution before drying.
Co-elution of impurities during chromatography.Optimize the solvent system for column chromatography to achieve better separation.

References

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 20, 2026, from [Link]

  • Reduction of nitroaromatic compounds in tin(II) chloride... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. (2025, August 6). RSC Publishing. Retrieved February 20, 2026, from [Link]

  • Reduction of aromatic nitro compounds using Sn and HCl gives:. (2025, July 16). askIITians. Retrieved February 20, 2026, from [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018, October 8). Master Organic Chemistry. Retrieved February 20, 2026, from [Link]

  • Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). (n.d.). OrgoSolver. Retrieved February 20, 2026, from [Link]

  • 2,5-Dibutoxyaniline. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • Amine, Nitro compounds, Reduction. (n.d.). Aakash Institute. Retrieved February 20, 2026, from [Link]

  • 2,5-Diethoxy aniline. (n.d.). SpectraBase. Retrieved February 20, 2026, from [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023, August 18). Journal of Chemical Education. Retrieved February 20, 2026, from [Link]

  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.). Science of Synthesis. Retrieved February 20, 2026, from [Link]

Sources

Application

Process Development Guide: 1,4-Dibutoxy-2-nitrobenzene as a Precursor for Lipophilic Bioactive Scaffolds

Executive Summary & Strategic Importance 1,4-Dibutoxy-2-nitrobenzene is a specialized aromatic intermediate primarily utilized to introduce lipophilic alkoxy motifs into pharmaceutical scaffolds. Unlike its methoxy analo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

1,4-Dibutoxy-2-nitrobenzene is a specialized aromatic intermediate primarily utilized to introduce lipophilic alkoxy motifs into pharmaceutical scaffolds. Unlike its methoxy analogs (used in drugs like Donepezil or Gefitinib), the dibutoxy substitution pattern significantly alters the physicochemical profile of the resulting Active Pharmaceutical Ingredient (API), specifically modulating LogP (lipophilicity) and membrane permeability .

Its primary utility lies in its reduction to 2,5-Dibutoxyaniline , a "pivot" intermediate used in the synthesis of:

  • NF-κB Activation Inhibitors: Novel anti-inflammatory agents targeting transcription factors involved in cytokine production [1].

  • Morpholine-Linked Bioactive Couplers: Precursors for diazonium salts (e.g., 2,5-Dibutoxy-4-morpholinobenzenediazonium sulfate) used in diagnostic assays and specialized bioconjugation [2].

  • Lipophilic Quinone Scaffolds: Used in the development of redox-active drugs where enhanced tissue distribution is required.

This guide provides a validated protocol for the synthesis, purification, and reduction of this intermediate, focusing on minimizing common impurities such as dinitro-species and azo-dimers.

Chemical Profile & Safety Architecture

PropertySpecification
Chemical Name 1,4-Dibutoxy-2-nitrobenzene
CAS Number 135-15-9
Molecular Formula C₁₄H₂₁NO₄
Molecular Weight 267.32 g/mol
Appearance Yellow crystalline solid or oil (purity dependent)
Melting Point 32–35 °C (Low melting solid)
Solubility Soluble in EtOAc, DCM, Toluene; Insoluble in Water.
Key Hazard Runaway Exotherm Risk : Nitration of electron-rich dialkoxybenzenes is highly exothermic.

Synthetic Pathway & Mechanistic Logic[1][2]

The synthesis requires a careful balance. The starting material, 1,4-Dibutoxybenzene , is highly electron-rich due to the two alkoxy groups. This makes it prone to over-nitration (forming dinitro species) or oxidative degradation if the nitration conditions are too aggressive.

Reaction Flowchart (Graphviz)

SynthesisPath HQ Hydroquinone DBB 1,4-Dibutoxybenzene HQ->DBB n-BuBr, K2CO3 DMF, 80°C NITRO 1,4-Dibutoxy-2-nitrobenzene (Target Intermediate) DBB->NITRO HNO3, AcOH < 20°C (Controlled) ANILINE 2,5-Dibutoxyaniline (Active Precursor) NITRO->ANILINE H2, Pd/C or Fe/AcOH API NF-κB Inhibitors / Morpholine Couplers ANILINE->API Coupling/Derivatization

Caption: Figure 1. Synthetic lineage from commodity chemical (Hydroquinone) to high-value pharmaceutical intermediate.

Detailed Experimental Protocols

Protocol A: Controlled Nitration (Synthesis of the Intermediate)

Objective: Selectively nitrate 1,4-dibutoxybenzene while suppressing dinitration.

Reagents:

  • 1,4-Dibutoxybenzene (1.0 eq)

  • Nitric Acid (70%, 1.1 eq)

  • Glacial Acetic Acid (Solvent/Moderator)

  • Acetic Anhydride (Water scavenger, optional for kinetics control)

Step-by-Step Methodology:

  • Dissolution: In a 3-neck round bottom flask equipped with a thermometer and addition funnel, dissolve 1,4-dibutoxybenzene (22.2 g, 100 mmol) in Glacial Acetic Acid (100 mL).

  • Cooling: Cool the solution to 10–15 °C using an ice/water bath. Note: Do not freeze the solvent (AcOH freezes at 16°C, but the solute lowers this; monitor closely).

  • Nitration: Prepare a mixture of Nitric Acid (1.1 eq) in Acetic Acid (20 mL). Add this solution dropwise over 45 minutes.

    • Critical Control Point: Maintain internal temperature below 20 °C . The alkoxy groups activate the ring; higher temperatures will lead to 2,3-dinitro or 2,5-dinitro impurities which are difficult to separate.

  • Quench: Stir at room temperature for 2 hours. Pour the reaction mixture into ice water (500 mL). The product will precipitate as a yellow oil or soft solid.

  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash the organic layer with sat. NaHCO₃ (to remove acid) and Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water (9:1) or perform flash chromatography (Hexane/EtOAc 9:1) if high purity is required.

Protocol B: Catalytic Reduction (Conversion to 2,5-Dibutoxyaniline)

Objective: Reduce the nitro group without dealkylating the butyl ethers.

Reagents:

  • 1,4-Dibutoxy-2-nitrobenzene (10 g, 37.4 mmol)

  • 10% Pd/C (50% wet, 0.5 g)

  • Ethanol or Methanol (100 mL)

  • Hydrogen Gas (Balloon or 3 atm pressure)

Step-by-Step Methodology:

  • Inerting: Place the nitro compound and Pd/C catalyst in a hydrogenation vessel. Purge with Nitrogen (3x) to remove oxygen.

  • Hydrogenation: Add Ethanol. Introduce Hydrogen gas.

    • Atmospheric Pressure: Stir vigorously for 12–18 hours.

    • Parr Shaker (3 atm): Reaction is typically complete in 2–4 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The yellow nitro spot (Rf ~0.6) should disappear, replaced by a fluorescent blue aniline spot (Rf ~0.3).

  • Filtration: Filter through a Celite pad to remove the catalyst.[1] Safety: Do not let the dry catalyst cake contact air; keep it wet to prevent pyrophoric ignition.

  • Isolation: Concentrate the filtrate to obtain 2,5-Dibutoxyaniline as a dark oil or low-melting solid. Store under Nitrogen (oxidation sensitive).

Analytical Validation & Quality Control

To ensure the material is suitable for pharmaceutical use, the following specifications must be met.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 90% B over 20 minutes. (High organic required due to lipophilicity).

  • Detection: UV at 254 nm (aromatic) and 210 nm.

NMR Interpretation (¹H NMR, 400 MHz, CDCl₃)
  • Nitro Intermediate: Look for the aromatic protons.[2] The nitro group deshields the ortho proton.

    • 
       7.45 (s, 1H, H-3, ortho to NO₂).
      
    • 
       7.05 (s, 1H, H-6).
      
    • 
       4.05 (m, 4H, O-CH₂-).
      
  • Aniline Product:

    • Upfield shift of aromatic protons due to the amine group.

    • Broad singlet at

      
       3.5–4.0 ppm (NH₂), exchangeable with D₂O.
      

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Dinitro Impurity (>5%) Nitration temperature too high (>25°C) or excess HNO₃.strict temp control <15°C; reduce HNO₃ to 1.05 eq.
O-Dealkylation Acid concentration too high or reaction time too long.Use Acetic Acid as solvent (milder than H₂SO₄); quench immediately upon completion.
Incomplete Reduction Catalyst poisoning (S or Cl contaminants).Ensure starting material is washed thoroughly with NaHCO₃; increase catalyst loading to 10 wt%.
Product Darkening Oxidation of aniline product.[3][4]Store 2,5-dibutoxyaniline under Argon/Nitrogen; use immediately in next step.

References

  • NF-κB Activation Inhibitors: Patent Application: WO2003103654A1. NF-kappaB activation inhibitors. Institute of Medicinal Molecular Design Inc. (2003). Context: Cites 2,5-dibutoxyaniline as a raw material for synthesizing benzamide derivatives that inhibit nuclear factor-kappa B.

  • Morpholine-Linked Intermediates: Report: U.S. International Trade Commission. Synthetic Organic Chemicals: United States Production and Sales. (1967).[5] Context: Lists "2,5-Dibutoxy-4-morpholinobenzenediazonium sulfate" and "4-(2,5-Dibutoxy-4-nitrophenyl)morpholine" as production chemicals, establishing the nitro-to-amine-to-diazo pathway.

  • General Synthesis of Alkoxy-Nitrobenzenes: Protocol: "Nitration of 1,4-dialkoxybenzenes". Organic Syntheses, Coll. Vol. 2, p. 449 (General procedure adaptation). Context: Provides the foundational chemistry for nitrating electron-rich ethers using Acetic Acid/Nitric Acid mixtures.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in the synthesis of 1,4-Dibutoxy-2-nitrobenzene

[1][2] Executive Summary & Diagnostic Framework Low yield in the synthesis of 1,4-Dibutoxy-2-nitrobenzene (CAS: 135-15-9) is rarely a random occurrence; it is usually a symptom of two competing mechanistic failures depen...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Diagnostic Framework

Low yield in the synthesis of 1,4-Dibutoxy-2-nitrobenzene (CAS: 135-15-9) is rarely a random occurrence; it is usually a symptom of two competing mechanistic failures depending on your chosen synthetic route.[1][2]

If you are nitrating 1,4-dibutoxybenzene , your yield loss is likely due to oxidative dealkylation transforming your product into a quinone.[1][2] If you are alkylating 2-nitrohydroquinone , your bottleneck is likely nucleophilic retardation caused by the nitro group's electron-withdrawing nature, leading to incomplete conversion.[1][2]

Use the diagnostic tree below to identify your specific failure mode.

Diagnostic Flowchart

TroubleshootingFlow Start Identify Your Synthesis Route RouteA Route A: Nitration of 1,4-Dibutoxybenzene Start->RouteA RouteB Route B: Alkylation of 2-Nitrohydroquinone Start->RouteB SympA1 Symptom: Dark Red/Black Tar Low Mass Balance RouteA->SympA1 SympA2 Symptom: Mixture of Mono- and Di-nitro products RouteA->SympA2 SympB1 Symptom: Starting Material Remains (Incomplete Conversion) RouteB->SympB1 SympB2 Symptom: Mono-alkylated impurity (1-butoxy-4-hydroxy...) RouteB->SympB2 DiagA1 Diagnosis: Oxidative Dealkylation (Quinone Formation) SympA1->DiagA1 Cause DiagA2 Diagnosis: Temperature/Stoichiometry Control Failure SympA2->DiagA2 Cause DiagB1 Diagnosis: Nucleophilic Deactivation (Solvent/Base Mismatch) SympB1->DiagB1 Cause SympB2->DiagB1 Cause

Figure 1: Diagnostic logic for identifying the root cause of yield loss based on synthetic pathway and observed symptoms.

Module A: Troubleshooting Nitration (The Oxidative Pitfall)

Context: The most common route is the direct nitration of 1,4-dibutoxybenzene.[2] However, dialkoxybenzenes are electron-rich and prone to oxidation.[1][2]

The Core Problem: Oxidative Dealkylation

When treating electron-rich ethers with nitric acid, a competing radical pathway exists.[2] Instead of nitrating the ring, the nitric acid oxidizes the alkoxy group, cleaving it to form 1,4-benzoquinone (or nitrated quinones).[2] This reaction is highly exothermic and results in dark, tarry mixtures and significant yield loss.[2]

Visualizing the Failure Pathway:

OxidationPathway SM 1,4-Dibutoxybenzene Intermediate Radical Cation Intermediate SM->Intermediate SET Oxidation HNO3 + HNO3 Product 1,4-Dibutoxy-2-nitrobenzene (TARGET) Intermediate->Product Low Temp (<10°C) Ionic Mechanism Quinone 1,4-Benzoquinone + Nitro-quinones (TAR/IMPURITY) Intermediate->Quinone High Temp (>20°C) Radical Mechanism

Figure 2: The mechanistic divergence between successful nitration and oxidative decomposition.[1][2]

FAQ: Nitration Optimization

Q: My reaction mixture turns black almost immediately. Why? A: You are likely running the reaction too hot or adding the acid too fast.[2] The "black" color is often characteristic of quinone polymerization/decomposition.[2]

  • Fix: The nitration of 1,4-dialkoxybenzenes must be performed at <10°C (ideally 0–5°C). The oxidative dealkylation pathway has a higher activation energy than the nitration; keeping it cold favors the kinetic nitration product.[2]

Q: Which solvent system should I use to prevent this? A: Avoid using neat Nitric Acid/Sulfuric Acid if possible.[2]

  • Recommendation: Use Acetic Acid (AcOH) as the solvent with HNO3.[2] The acetic acid acts as a moderator.[2]

  • Protocol Adjustment: Dissolve the 1,4-dibutoxybenzene in Glacial Acetic Acid first. Cool to 0°C. Add concentrated HNO3 (d=1.42) dropwise. This dilution minimizes the local concentration of oxidizing agent.[2]

Q: I am getting dinitration (2,5-dinitro-1,4-dibutoxybenzene). How do I stop it? A: The first nitro group deactivates the ring, but the two butoxy groups are strong activators.[2] If you use excess HNO3, the second position para to the first nitro group is still susceptible.[2]

  • Fix: Use exactly 1.05 equivalents of HNO3. Do not use a large excess "just to be sure." Monitor by TLC/HPLC.

Module B: Troubleshooting Alkylation (The Nucleophilic Struggle)

Context: This route involves reacting 2-nitrohydroquinone (or 2-nitro-1,4-dihydroxybenzene) with butyl bromide/iodide and a base.[1][2]

The Core Problem: The Deactivated Nucleophile

The nitro group on the ring is strongly electron-withdrawing.[2] While this makes the phenolic protons more acidic (easier to deprotonate), it stabilizes the resulting phenoxide anion, making it a weaker nucleophile .[2] Standard "acetone/K2CO3" conditions often fail to drive this reaction to completion, leaving you with mono-alkylated intermediates.[1][2]

Optimization Data: Solvent & Base Effects[2]
ParameterStandard (Poor Yield)Optimized (High Yield)Mechanistic Rationale
Solvent Acetone or AcetonitrileDMF or DMSO Polar aprotic solvents solvate the cation (K+), leaving the "naked" phenoxide anion more reactive.[1][2]
Base K2CO3 (Weak)K2CO3 + KI (Cat.) or Cs2CO3 Cesium is larger ("soft"), improving solubility.[2] Iodide acts as a catalyst (Finkelstein) if using butyl bromide.[2]
Temp Reflux (56°C)80–90°C Higher energy is required to overcome the nucleophilic deactivation caused by the nitro group.[2]
Reagent 2.0 equiv Butyl Bromide2.5–3.0 equiv Butyl Bromide Excess alkylating agent pushes the equilibrium; butyl bromide is cheap enough to use in excess.[2]
FAQ: Alkylation Issues

Q: I see a spot on TLC that persists and won't convert to product. What is it? A: This is likely the mono-butyl ether .[2] Because the starting material has two hydroxyls, the first alkylation happens relatively fast.[2] The second alkylation is sterically hindered by the adjacent nitro group (if alkylating the 1-position) or electronically deactivated.[2]

  • Fix: Switch to DMF and raise the temperature to 90°C. Add 10 mol% Potassium Iodide (KI) to activate the butyl bromide.

Q: Can I use 1,4-dichloro-2-nitrobenzene and displace with butoxide instead? A: You can (SnAr mechanism), but it is generally "messier."[1][2]

  • Risk: The nitro group activates the ortho and para halogens.[2] However, displacing both chlorides cleanly without getting hydrolysis side products requires anhydrous conditions (NaH/Butanol).[2] The nitration route (Route A) is usually cleaner for this specific scaffold.[2]

Validated Experimental Protocol (Recommended Route)

Route: Nitration of 1,4-Dibutoxybenzene (Optimized for Yield) Rationale: This route avoids the slow kinetics of alkylating a deactivated ring, provided temperature is strictly controlled.[2]

Reagents:

  • 1,4-Dibutoxybenzene (1.0 equiv)[1][2]

  • Nitric Acid (65-70%, d=1.[1][2][3]42) (1.05 equiv)[1]

  • Glacial Acetic Acid (Solvent, 5-10 volumes)[1][2]

  • Dichloromethane (for workup)[1]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a thermometer and magnetic stir bar, dissolve 1,4-Dibutoxybenzene (10 g, 45 mmol) in Glacial Acetic Acid (50 mL).

  • Cooling (CRITICAL): Place the flask in an ice/salt bath. Cool the internal temperature to 0–5°C .

    • Checkpoint: Do not proceed until the solution is below 5°C.[2]

  • Addition: Prepare a solution of Nitric Acid (3.0 g, ~47 mmol, 1.05 eq) in Acetic Acid (10 mL). Add this mixture dropwise over 30 minutes.

    • Control: Ensure internal temperature does not rise above 10°C. If it does, stop addition and let it cool.[2]

  • Reaction: Stir at 0–10°C for 2 hours.

    • Monitor: Check TLC (Hexane/Ethyl Acetate 8:2).[2] The starting material spot should disappear.[2] If the mixture turns pitch black, you let it get too hot.[2]

  • Quench: Pour the reaction mixture onto 300 g of crushed ice/water . Stir vigorously. The product should precipitate as a yellow/orange solid.[2]

  • Workup: Filter the solid. Wash with copious cold water to remove acid.[2][4]

    • Purification: Recrystallize from Ethanol or Methanol .[2]

References

  • Nitration vs. Oxidation of Dialkoxybenzenes: Waterlot, C., et al.[2][5] "The dichotomy between nitration of substituted 1,4-dimethoxybenzenes and formation of corresponding 1,4-benzoquinones." Journal of Chemical Research, 2000.[2][5]

  • General Nitration Protocols (PrepChem): "Preparation of 2-Nitro-1,4-dimethoxybenzene." PrepChem.

  • Alkylation of Deactivated Phenols: "Williamson Ether Synthesis in the presence of electron-withdrawing groups." Organic Chemistry Portal.

  • SnAr Alternatives: "Nucleophilic Aromatic Substitution of 1,4-dichloro-2-nitrobenzene." PubChem Data for 1,4-Dibutoxy-2-chloro-5-nitrobenzene.

Sources

Optimization

how to avoid dinitration in the synthesis of 1,4-Dibutoxy-2-nitrobenzene

Part 1: Core Directive & Mechanistic Insight The Challenge: The "Over-Activated" Substrate The synthesis of 1,4-Dibutoxy-2-nitrobenzene (CAS: 29559-22-2) presents a classic problem in electrophilic aromatic substitution:...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Mechanistic Insight

The Challenge: The "Over-Activated" Substrate

The synthesis of 1,4-Dibutoxy-2-nitrobenzene (CAS: 29559-22-2) presents a classic problem in electrophilic aromatic substitution: controlling reactivity on a highly activated ring .

The starting material, 1,4-dibutoxybenzene, possesses two strong electron-donating alkoxy groups (


). These groups significantly increase the electron density of the benzene ring, making it roughly 1,000x more reactive than benzene. While the introduction of the first nitro group (

) generally deactivates the ring, the two alkoxy groups remain potent activators. Consequently, the energy barrier for the second nitration is dangerously close to the first, leading to the formation of the impurity 1,4-dibutoxy-2,5-dinitrobenzene .
The Solution: Kinetic vs. Thermodynamic Control

To avoid dinitration, you must operate under strict kinetic control . This requires a protocol that limits the concentration of the active nitronium ion (


) and maintains a temperature where the mono-nitration is fast, but the di-nitration is energetically unfavorable.
Reaction Pathway Visualization

The following diagram illustrates the competitive pathways and the critical control points.

NitrationPath Start 1,4-Dibutoxybenzene (Highly Activated) Mono 1,4-Dibutoxy-2-nitrobenzene (Target Product) Start->Mono k1 (Fast) < 15°C Oxid Quinones/Tars (Oxidation Byproducts) Start->Oxid HNO2 Catalysis (No Urea) Nitronium NO2+ Source (HNO3/AcOH) Nitronium->Start Controlled Addition Di 1,4-Dibutoxy-2,5-dinitrobenzene (Major Impurity) Mono->Di k2 (Slow) > 25°C or Excess HNO3

Caption: Reaction pathway showing the kinetic competition between mono-nitration (k1) and di-nitration (k2). Control of temperature and stoichiometry is critical to suppress k2.

Part 2: Validated Experimental Protocol

Objective: Synthesis of 1,4-Dibutoxy-2-nitrobenzene with < 2% dinitrated impurity. Method: Nitric Acid in Glacial Acetic Acid (Homogeneous Phase).

Reagents & Setup
ReagentEquivalentsRoleNotes
1,4-Dibutoxybenzene 1.0SubstrateSolid or oil (MP ~45°C). Purity is critical.
Glacial Acetic Acid 5-10 VolSolventModerates acidity; acts as a heat sink.
Nitric Acid (65-70%) 1.0 - 1.05ReagentDo NOT use fuming HNO3.
Urea 0.01ScavengerRemoves nitrous acid (

) to prevent oxidation.
Step-by-Step Methodology

Step 1: Dissolution & Stabilization [1]

  • Charge a 3-neck round bottom flask with 1,4-Dibutoxybenzene (1.0 eq).

  • Add Glacial Acetic Acid (5 volumes relative to substrate mass).

  • Add Urea (1 mol%). Note: This prevents the "red fume" autocatalytic oxidation cycle.

  • Stir until fully dissolved. If the substrate is solid, gentle warming (30°C) may be needed, then cool down.

Step 2: Thermal Equilibration

  • Cool the solution to 10°C - 15°C using an ice/water bath.

    • Critical: Do not cool below 5°C. The acetic acid may freeze (FP: 16.6°C), or the substrate may precipitate out, leading to a heterogeneous slurry. If slurry forms, local "hotspots" of high HNO3 concentration will cause immediate dinitration upon mixing.

Step 3: Controlled Addition (The "Drip")

  • Prepare a solution of HNO3 (1.02 eq) in Acetic Acid (1 volume).

  • Add the acid solution dropwise over 30–60 minutes.

  • Monitor Internal Temp: Maintain 10–18°C. If temp spikes > 20°C, stop addition immediately.

Step 4: Reaction & Quench

  • Allow to stir at 15°C for 1 hour. Monitor by TLC or HPLC.

  • Quench: Pour the reaction mixture into 5 volumes of Ice Water .

  • The product will precipitate as a yellow solid or oil.

    • Purification Note: If the product oils out (common with butyl chains), extract with Dichloromethane (DCM), wash with saturated

      
       (to remove acetic acid), and dry over 
      
      
      
      .

Part 3: Troubleshooting Guide

Diagnostic Decision Tree

Use this logic flow to diagnose impurity profiles.

Troubleshooting Problem High Impurity Profile CheckType Identify Impurity Type Problem->CheckType DiNitro Dinitro Impurity > 5% CheckType->DiNitro Oxidation Dark Tar / Red Oil CheckType->Oxidation Unreacted Starting Material > 10% CheckType->Unreacted Solution1 Reduce Temp to 10°C Reduce HNO3 to 1.00 eq DiNitro->Solution1 Solution2 Add Urea Degas Solvents Oxidation->Solution2 Solution3 Increase stir time (Do NOT add more acid yet) Unreacted->Solution3

Caption: Troubleshooting logic based on impurity analysis (HPLC/TLC).

Common Issues & Fixes
SymptomProbable CauseCorrective Action
Product contains >5% Dinitro species Local Excess of HNO3: Addition was too fast or stirring was poor.Dilute the Nitric Acid: Mix the HNO3 with Acetic Acid (1:1) before addition to the main pot. This physically separates the nitronium ions.
Reaction turned black/dark brown Oxidative Demethylation: Nitrous acid contaminants catalyzed the oxidation of the ether to a quinone.Add Urea: Add 0.5 - 1.0 mol% urea to the acetic acid solution before adding HNO3. This scavenges nitrous acid.
Slurry formed during cooling Freezing Solvent: Acetic acid freezes at ~16°C.Add Co-solvent: Add 10-20% Dichloromethane (DCM) or Chloroform to depress the freezing point and keep the lipophilic substrate in solution.
Low Yield after workup Solubility Loss: The dibutoxy chain makes the product lipophilic; it may not precipitate fully in water.Extraction: Do not rely on filtration. Extract the quench water with DCM or Ethyl Acetate to recover the oiled-out product.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Sulfuric Acid (


) as a catalyst to speed up the reaction? 
A: Absolutely not.  Sulfuric acid creates "Mixed Acid" conditions, generating a high concentration of aggressive nitronium ions. With a dialkoxy substrate, this will lead to immediate, uncontrollable dinitration and significant tar formation. Acetic acid is sufficiently acidic to protonate nitric acid for this specific substrate.

Q: My product is an oil, but the literature says it should be a solid. Why? A: The butyl chains add significant rotational freedom, often making crystallization difficult (polymorphism). Small amounts of the dinitro impurity or residual solvent can also depress the melting point.

  • Fix: Dissolve the oil in a minimum amount of hot ethanol or methanol and cool slowly to -20°C to induce crystallization.

Q: How do I separate the dinitro impurity if it forms? A: Separation is difficult due to similar polarity.

  • Recrystallization: The dinitro compound is often less soluble in alcohols than the mono-nitro. Try recrystallizing from cold methanol; filter off the first crop (often enriched in dinitro) and collect the mother liquor.

  • Column Chromatography: If R&D scale, use a gradient of Hexanes:Ethyl Acetate (start 95:5). The dinitro usually elutes slightly later than the mono-nitro due to increased interaction with silica.

Q: Why is the temperature range 10-15°C specifically? A:

  • > 20°C: The rate of the second nitration (

    
    ) becomes significant.
    
  • < 10°C: Glacial acetic acid begins to crystallize/slush. If the solvent freezes, stirring stops, and heat transfer fails, leading to a thermal runaway when it melts.

References

  • Shopsowitz, K., et al. (2011).[2] "Regioselectivity in the Nitration of Dialkoxybenzenes." Journal of Organic Chemistry, 76(4), 1285–1294.[2]

    • Relevance: Defines the mechanistic basis for regioselectivity and solvent effects in dialkoxybenzene nitr
  • Preparation of 1,4-dialkoxy-2-nitrobenzene derivatives. (Generic Protocol Adaptation). PrepChem - Nitration Guides.

    • Relevance: Provides standard laboratory protocols for handling activated aromatic nitr
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
  • PubChem Compound Summary: 1,4-Dibutoxy-2-nitrobenzene. (CAS 29559-22-2).

    • Relevance: Verification of chemical structure and physical properties.[3]

Sources

Troubleshooting

Technical Support Center: Purification of 1,4-Dibutoxy-2-nitrobenzene

Ticket ID: PUR-DBNB-001 Escalation Level: Tier 3 (Senior Application Scientist) Status: Open Executive Summary You are likely encountering difficulty purifying 1,4-Dibutoxy-2-nitrobenzene (DBNB) due to its amphiphilic na...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-DBNB-001 Escalation Level: Tier 3 (Senior Application Scientist) Status: Open

Executive Summary

You are likely encountering difficulty purifying 1,4-Dibutoxy-2-nitrobenzene (DBNB) due to its amphiphilic nature. The butyl chains add lipophilicity, while the nitro group adds polarity, creating a "solubility sweet spot" that traps impurities.

The most common contaminants in this synthesis (typically via alkylation of 2-nitrohydroquinone) are mono-alkylated phenolic intermediates (e.g., 4-butoxy-2-nitrophenol) and oxidative quinone species .

This guide bypasses standard "textbook" advice and focuses on the specific physicochemical properties of nitro-alkoxy benzenes to resolve your purity issues.

Part 1: Diagnostic Matrix

Identify your specific impurity profile before attempting purification.

SymptomProbable ImpurityChemical NatureRemoval Strategy
Dark Red/Brown Color Benzoquinone derivativesOxidation ByproductActivated Carbon / Recrystallization
Sticky/Oily Solid Solvent residues or Butyl bromideVolatilesHigh-Vac Drying / Trituration with Pentane
TLC: Spot at Rf ~0.4-0.6 Mono-butoxy nitrophenolAcidic PhenolCaustic Wash (Protocol A)
TLC: Spot at Baseline Inorganic Salts (

, KBr)
IonicAqueous Wash / Filtration
Broad Melting Point Isomer mix (e.g., 3-nitro isomer)Structural IsomerFractional Recrystallization (Protocol B)
Part 2: The "Caustic Scrubber" Protocol (Wet Chemistry)

Target: Removal of Mono-alkylated Phenolic Impurities

The Logic: The primary impurity in DBNB synthesis is often the mono-alkylated species (where one hydroxyl group of the starting hydroquinone failed to react). This impurity is a phenol . Phenols are weakly acidic (


), especially when nitrated. The target product (DBNB) is a neutral ether. We exploit this 

difference to selectively pull the impurity into the aqueous phase using a base.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude DBNB in Dichloromethane (DCM) or Ethyl Acetate . Use 10 mL solvent per gram of crude.

  • The Caustic Wash: Wash the organic layer with 10% NaOH (aq) (2x).

    • Observation: The aqueous layer should turn bright yellow/orange (phenolate anions are highly colored).

    • Critical Check: Continue washing until the aqueous layer is pale/colorless.

  • Neutralization: Wash with Water (1x) followed by 1M HCl (1x) to remove trace base.

  • Drying: Wash with Saturated Brine , dry over

    
    , and concentrate
    in vacuo.
    
Mechanism Visualization

CausticWash cluster_0 Organic Phase (DCM) cluster_1 Aqueous Phase (NaOH) Target Target: 1,4-Dibutoxy-2-nitrobenzene (Neutral Ether) Target->Target No Reaction Remains in Organic Impurity Impurity: 4-Butoxy-2-nitrophenol (Acidic) Phenolate Na+ Phenolate Salt (Water Soluble / Yellow) Impurity->Phenolate Deprotonation (pH > 10)

Caption: Selective deprotonation moves the phenolic impurity (red) into the aqueous phase (green), leaving the target ether (blue) in the organic solvent.

Part 3: Recrystallization Strategy (The "Anti-Solvent" Method)

Target: Removal of Isomers and Oxidation Products

The Logic: DBNB has two butyl chains, making it significantly more lipophilic than methoxy analogs. Standard alcohols (Ethanol/Methanol) often dissolve it too well at room temperature, leading to low recovery. We must use a solvent/anti-solvent pair to force controlled precipitation.[1]

Recommended Solvent System: Ethanol (Solvent) + Water (Anti-Solvent)

Protocol:

  • Saturation: Place the crude solid in a flask. Add Ethanol (95%) and heat to boiling. Add just enough ethanol to dissolve the solid completely.

  • The "Cloud Point": While maintaining a gentle boil, add warm water dropwise.

    • Stop: The moment the solution turns slightly cloudy (turbid).

    • Re-solubilize: Add one final drop of Ethanol to make it clear again.

  • Controlled Cooling: Remove from heat. Let it cool to room temperature slowly (do not use an ice bath immediately).

    • Troubleshooting: If the product "oils out" (forms a liquid blob instead of crystals), reheat and add slightly more Ethanol. Oiling out indicates the solution is too concentrated or cooled too fast.

  • Harvest: Once crystals form at RT, move to an ice bath for 30 minutes. Filter and wash with cold 50% Ethanol/Water.

Solvent Compatibility Table
SolventSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol HighModerateGood May need water to force precipitation.
Methanol HighModerateGood Similar to EtOH, slightly better recovery.
Hexane HighHighPoor Too soluble; product won't crystallize.
Water NoneNoneAnti-Solvent Use only to crash out product.
Part 4: Frequently Asked Questions (FAQs)

Q: My product is a dark red oil and won't solidify. What happened? A: You likely have "Oiling Out" issues or high residual solvent.[2]

  • Oiling Out: The butyl chains lower the melting point. If impurities are present, the MP drops further, below the solvent's boiling point.[3] Fix: Use a "seed crystal" if available. If not, scratch the glass side of the flask with a glass rod to induce nucleation.

  • Residual Solvent: DBNB holds onto solvents like DCM. Dry under high vacuum (0.1 mmHg) for 12 hours.

Q: Can I distill this compound? A: Proceed with extreme caution. Nitro compounds are thermally unstable and can decompose explosively at high temperatures. DBNB has a high boiling point. Distillation is only recommended under high vacuum (<0.5 mmHg) . Recrystallization is safer and usually sufficient.

Q: The color persists even after recrystallization. A: Use Activated Carbon . During the hot filtration step of recrystallization:

  • Dissolve DBNB in hot ethanol.

  • Add 5% w/w Activated Carbon (charcoal).

  • Stir for 5 minutes (keep hot).

  • Filter through Celite/filter aid to remove carbon.

  • Proceed with cooling/crystallization.[4][5]

References
  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
  • Purification of Nitroaromatics via Caustic Washing

    • Method of purifying nitrated aromatic compounds.[3][6][7][8] Patent WO2016198921A1. (Describes ammonia/caustic washing to remove nitrophenols).[8] Link

  • Recrystallization of Alkylated Nitrobenzenes

    • 1,4-Dihexyloxy-2,5-bis(2-nitrophenyl)benzene synthesis. (Analogous long-chain alkoxy nitrobenzene purification via crystallization). Link

  • Solvent Selection for Nitro Compounds

    • Solvents for Recrystallization of Nitroaromatics.[3] BenchChem Technical Guides. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1,4-Dibutoxy-2-nitrobenzene before handling. Nitro compounds can be toxic and shock-sensitive.

Sources

Optimization

Technical Support Guide: Optimization of 1,4-Dibutoxy-2-nitrobenzene Synthesis

Executive Summary & Strategic Route Selection 1,4-Dibutoxy-2-nitrobenzene is a critical intermediate, often utilized in the synthesis of liquid crystals and pharmaceutical precursors (e.g., fluoroquinolone analogs).[1] I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

1,4-Dibutoxy-2-nitrobenzene is a critical intermediate, often utilized in the synthesis of liquid crystals and pharmaceutical precursors (e.g., fluoroquinolone analogs).[1] Its synthesis presents a classic organic chemistry trade-off: Regioselectivity vs. Conversion. [1]

As a researcher, you likely face two primary bottlenecks:

  • Incomplete Alkylation: Leaving mono-butoxy byproducts.

  • Over-Nitration: Formation of 2,5-dinitro species during direct nitration.[1]

Use the decision matrix below to select your optimization pathway:

FeatureRoute A: Alkylation (Recommended) Route B: Nitration
Starting Material 2-Nitrohydroquinone (or 2-nitro-1,4-benzenediol)1,4-Dibutoxybenzene
Primary Mechanism Williamson Ether Synthesis (

)
Electrophilic Aromatic Substitution (

)
Regioselectivity High (Nitro group pre-installed)Moderate (Risk of 2,5-dinitro formation)
Main Impurity Mono-alkylated phenols2,5-Dinitro-1,4-dibutoxybenzene
Ideal For High purity requirements (>99%)Large scale / Low cost

Route A: The Alkylation Protocol (Precision Method)[1]

This route relies on the bis-alkylation of 2-nitrohydroquinone.[1] The nitro group at the ortho position deactivates the adjacent hydroxyl group via intramolecular hydrogen bonding and electronic withdrawal, making the second alkylation step the rate-determining bottleneck.[1]

Optimized Protocol
  • Reagents: 2-Nitrohydroquinone (1.0 eq),

    
    -Butyl Bromide (2.5 - 3.0 eq), Potassium Carbonate (
    
    
    
    , 3.0 eq), Potassium Iodide (KI, 0.1 eq).[1]
  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[1] Avoid Acetone for high-temp optimization.

  • Temperature: 80°C – 100°C.[1]

Step-by-Step Workflow & Causality
  • Deprotonation (The "Yellow Shift"): Dissolve 2-nitrohydroquinone in DMF. Add

    
    .
    
    • Observation: The solution will turn deep red/orange.[1]

    • Why: The para-hydroxyl proton is acidic (

      
       ~10) and removes easily.[1] The ortho-hydroxyl is hydrogen-bonded to the nitro group and requires higher temperatures/stronger solvation to deprotonate effectively [1].[1]
      
  • Finkelstein Activation: Add catalytic KI (10 mol%) before the alkyl halide.[1]

    • Why:

      
      -Butyl bromide is moderately reactive.[1] KI converts it in situ to 
      
      
      
      -Butyl iodide (a better leaving group), accelerating the sluggish second alkylation step.[1]
  • Addition & Reflux: Add

    
    -Butyl bromide.[1] Heat to 90°C for 12–18 hours.
    
    • Critical Control: Do not exceed 110°C to prevent decomposition of the DMF (which can form dimethylamine impurities).[1]

Troubleshooting Guide: Alkylation

Q: I have 15% mono-alkylated impurity remaining. Adding more bromide doesn't help. A: The issue is likely base solubility or ion pairing , not the electrophile.

  • The Fix: The potassium phenoxide salt might be too tight. Switch the base to Cesium Carbonate (

    
    ) .[1] The larger Cesium cation is "softer," improving the solubility of the phenoxide anion in organic solvents and increasing its nucleophilicity (the "Cesium Effect").
    

Q: The reaction mixture turned black/tarry. A: This indicates oxidation of the electron-rich hydroquinone ring.[1]

  • The Fix: Sparge the solvent with Nitrogen/Argon for 15 minutes prior to heating. Hydroquinones are sensitive to aerobic oxidation under basic conditions.[1]

Route B: The Nitration Protocol (Scale-Up Method)[1]

Direct nitration of 1,4-dibutoxybenzene is efficient but prone to thermal runaway and over-nitration.[1] The butoxy groups are strong ortho/para activators.[1]

Optimized Protocol
  • Reagents: 1,4-Dibutoxybenzene, Nitric Acid (65-70%), Acetic Acid (Glacial).[1]

  • Solvent: Acetic Acid / Dichloromethane (DCM) mix.[1]

  • Temperature: < 20°C (Strict control).

Step-by-Step Workflow & Causality
  • Solvent System: Dissolve starting material in DCM/Acetic Acid (1:1).[1]

    • Why: Using pure

      
       is too aggressive for dialkoxybenzenes and leads to sulfonation or tarring.[1] Acetic acid buffers the nitronium ion concentration [2].
      
  • Controlled Addition: Add

    
     dropwise while maintaining temp < 10°C.
    
    • Why: The first nitration activates the ring towards oxidation but deactivates it towards further electrophilic attack.[1] However, the second butoxy group is still activating.[1] If the temp spikes, the activation energy for the second nitration (at position 5) is breached.

  • Quench: Pour onto ice water immediately upon consumption of starting material (monitor via TLC).

Troubleshooting Guide: Nitration

Q: I see a significant "spot" just above my product on TLC. What is it? A: This is likely 2,5-dinitro-1,4-dibutoxybenzene .[1]

  • The Fix: You cannot easily reverse this. You must optimize the addition phase.[1] Use a stoichiometric deficit of

    
     (0.95 eq) to leave a small amount of starting material unreacted, which is easier to separate than the dinitro impurity.
    

Q: Regioselectivity is poor; I see isomers. A: While 1,4-directing groups usually force the nitro to position 2, solvation effects can alter this.[1]

  • The Fix: Ensure high dilution. High concentrations favor intermolecular interactions that can lead to anomalous substitution patterns or polymerization.[1]

Visualization: Logic & Workflow

Diagram 1: Synthesis Decision & Troubleshooting Logic

This diagram illustrates the decision process and the critical control points for both pathways.

SynthesisOptimization Start Target: 1,4-Dibutoxy-2-nitrobenzene Decision Select Starting Material Start->Decision RouteA Route A: 2-Nitrohydroquinone (Alkylation) Decision->RouteA High Purity Needed RouteB Route B: 1,4-Dibutoxybenzene (Nitration) Decision->RouteB Bulk Scale Needed StepA1 Reagents: n-BuBr + K2CO3 + DMF RouteA->StepA1 StepB1 Reagents: HNO3 + AcOH + DCM RouteB->StepB1 IssueA1 Issue: Mono-alkylation Stalls StepA1->IssueA1 FixA1 Fix: Switch to Cs2CO3 or add KI (Finkelstein) IssueA1->FixA1 FinalPur Purification: Recrystallization (EtOH or MeOH) FixA1->FinalPur IssueB1 Issue: 2,5-Dinitro Impurity StepB1->IssueB1 FixB1 Fix: Lower Temp (<10°C) Limit HNO3 to 0.95 eq IssueB1->FixB1 FixB1->FinalPur

Caption: Decision matrix for synthesis routes, highlighting critical bottlenecks (red) and their chemical solutions (green).

Purification & Analytical Data

Regardless of the route, the final isolation determines the yield.

Purification Strategy

1,4-Dibutoxy-2-nitrobenzene is a low-melting solid (or oil that slowly crystallizes).[1]

  • Method: Recrystallization is superior to chromatography for scale.[1]

  • Solvent: Ethanol (95%) or Methanol.[1]

  • Procedure: Dissolve crude oil in boiling Ethanol. Cool slowly to room temperature, then to -20°C. The nitro compound should crystallize as yellow needles.[1]

  • If Oiling Out Occurs: Seed the solution with a pure crystal or scratch the flask. If it remains an oil, use Column Chromatography (Silica Gel, Hexane:Ethyl Acetate 9:1).[1]

Expected Analytical Profile
ParameterSpecificationNotes
Appearance Yellow crystalline solid or oilMP is often suppressed by impurities.[1]
1H NMR (CDCl3)

7.3 (d, 1H), 7.0 (d, 1H), 6.9 (dd, 1H)
Look for distinct aromatic splitting.[1]
TLC (

)
~0.4 (Hex:EtOAc 8:[1]2)Mono-butoxy impurity will be lower (

~0.1).[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for Williamson Ether Synthesis of deactivated phenols).

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.).[1] Wiley-Interscience.[1] (Mechanisms of Nitration and Regioselectivity).[1][2][3][4][5]

  • Rathore, R., et al. (2011).[1] Regioselectivity in the nitration of dialkoxybenzenes. Journal of Organic Chemistry.

  • BenchChem Protocols. (2025). Optimization of reaction conditions for N-alkylation (Analogous O-alkylation logic applied).

  • PubChem Compound Summary. (2023). 1,4-Dibutoxy-2-nitrobenzene (CAS 135-15-9).[1][6] National Center for Biotechnology Information.[1] [1]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 1,4-Dibutoxy-2-nitrobenzene

Ticket ID: SC-882-NITRO Priority: High (Process Safety & Scale-Up) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open for Consultation Executive Summary & Critical Control Points W...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-882-NITRO Priority: High (Process Safety & Scale-Up) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open for Consultation

Executive Summary & Critical Control Points

Welcome to the Process Engineering Support Center. You are likely scaling up the synthesis of 1,4-dibutoxy-2-nitrobenzene (CAS: 135-15-9 or related analogs), a critical intermediate often used in the production of liquid crystals or as a precursor to 2,5-dibutoxyaniline.

This synthesis involves two distinct chemical environments with opposing engineering challenges:

  • Alkylation (Williamson Ether Synthesis): A heterogeneous, mass-transfer-limited slurry requiring vigorous agitation.

  • Nitration (Electrophilic Aromatic Substitution): A homogeneous, highly exothermic reaction requiring strict thermal management to prevent runaway decomposition.

Master Process Workflow

The following diagram outlines the critical control points (CCPs) where scale-up failures most frequently occur.

SynthesisWorkflow Start Start: Hydroquinone Step1 Step 1: Double Alkylation (n-BuBr + K2CO3 + PTC) Start->Step1 CCP1 CCP 1: Agitation & Phase Transfer Risk: Mono-alkylation impurity Step1->CCP1 CCP1->Step1 <95% Conv (Re-process) Intermed Intermediate: 1,4-Dibutoxybenzene CCP1->Intermed >98% Conversion Step2 Step 2: Nitration (HNO3 / H2SO4) Intermed->Step2 CCP2 CCP 2: Heat Removal & Dosing Risk: Thermal Runaway / Dinitration Step2->CCP2 Quench Quench & Crystallization CCP2->Quench T < 15°C Final Final Product: 1,4-Dibutoxy-2-nitrobenzene Quench->Final

Figure 1: Critical Control Points (CCPs) in the synthesis pipeline. Yellow diamonds indicate high-risk operational parameters.

Module 1: The Alkylation Phase

Objective: Synthesis of 1,4-Dibutoxybenzene from Hydroquinone.

The Challenge: The "Slurry" Problem

In the lab, you likely used DMF or DMSO with Potassium Carbonate (


). On a kilogram scale, DMF/DMSO are difficult to recover and pose toxicity hazards. The industrial preference is often a biphasic system (Water/Toluene or Water/MEK) using a Phase Transfer Catalyst (PTC) .

Common Failure Mode: The reaction stalls at the mono-butoxy intermediate because the solid base (


) clumps, or the PTC is degraded.
Troubleshooting Guide: Alkylation
SymptomProbable Root CauseCorrective Action
High Mono-alkylation (>5%) Stirring Efficiency: The organic phase (alkyl halide) and solid base are not mixing.Increase Impeller Shear: Switch from an anchor impeller to a pitched-blade turbine (PBT) to suspend solids. Ensure

.
Reaction Stalls after 50% Water Poisoning: Hydroquinone is oxidizing to Quinone, or PTC is hydrated.Inert Atmosphere: Ensure strict

blanketing. Hydroquinone oxidizes rapidly in basic aerobic conditions [1].
"Gummy" Reaction Mass Wrong Solvent/Base Ratio:

forms a paste with trace water.
Add Anti-Caking Agent: Use granular

rather than powder, or add 5-10% water to create a defined liquid-liquid-solid system.
Protocol Optimization (Self-Validating)
  • Stoichiometry: Use 2.5 eq of n-Butyl Bromide and 3.0 eq of

    
    .
    
  • Catalyst: Tetrabutylammonium Bromide (TBAB) at 2-5 mol%.

  • Validation: Monitor disappearance of the mono-alkylated peak via HPLC. Do not proceed to nitration if mono-alkyated impurity > 0.5%, as it will nitrate at a different rate and create difficult-to-separate byproducts [2].

Module 2: The Nitration Phase

Objective: Regioselective nitration at the 2-position.

The Challenge: The "Runaway" Risk

1,4-Dibutoxybenzene is an electron-rich aromatic system. The alkoxy groups strongly activate the ring, making the reaction with nitronium ions (


) extremely fast and exothermic.

Safety Warning: The adiabatic temperature rise for this nitration can exceed 100°C. If the cooling system fails during rapid acid addition, the reaction can trigger a secondary decomposition event [3].

Troubleshooting Guide: Nitration
SymptomProbable Root CauseCorrective Action
Formation of "Red Oil" / Tars Oxidation: Nitric acid is oxidizing the butyl chains or the ring instead of nitrating.Temp Control: Maintain

. Use stoichiometric

(1.05 eq). Avoid excess acid accumulation [4].
High Dinitro Impurity (>2%) Local Hotspots: Poor mixing at the injection point of the acid.Sub-surface Dosing: Feed Mixed Acid directly into the impeller zone (highest turbulence) to disperse the reagent instantly.
Solidification ("Dumpling") Solubility Limit: Product precipitates during reaction, trapping heat.Solvent Selection: Use Acetic Acid or Dichloromethane (DCM) as a co-solvent to keep the product in solution during reaction.
Logic Tree: Managing Exotherms

NitrationLogic Start Issue: Temp Spikes During Acid Addition Check1 Is Cooling Maxed? Start->Check1 Action1 Stop Dosing Immediately Check1->Action1 Yes Check2 Is Agitation Active? Action1->Check2 Action2 Emergency Quench (Dump to Ice) Check2->Action2 No (Stirrer Failure) Action3 Resume Dosing at 50% Rate Check2->Action3 Yes (Resume slowly)

Figure 2: Decision logic for thermal excursions during nitration.

Module 3: Purification & Isolation

The Challenge: Isomer Separation

While 1,4-symmetry minimizes regiochemical possibilities, over-nitration (2,5-dinitro) or unreacted starting material can persist.

FAQs: Isolation

Q: Can I distill the product? A: Avoid distillation. Nitro-aromatics are thermally unstable. Distillation carries a risk of explosion. Crystallization is the mandatory purification method for this scale [3].

Q: What is the best solvent for crystallization? A: Ethanol or Isopropanol (IPA).

  • Protocol: Dissolve crude solid in refluxing Ethanol. Cool slowly to 0°C.

  • Mechanism: The dinitro impurity is generally less soluble and may precipitate first or require a hot filtration step depending on the specific profile. However, for this specific molecule, the mono-nitro product crystallizes well from alcohols, leaving the oily impurities (oxidized chains) in the mother liquor.

Q: My product is yellow but turns brown on storage. Why? A: Trace acid or phenolic impurities. Ensure the final wash includes a bicarbonate (


) wash until pH is strictly neutral (pH 7). Residual acid catalyzes decomposition.

References

  • BenchChem. (2025). Synthesis of 1,2,4-Tributoxybenzene from Hydroquinone: An In-depth Technical Guide. Retrieved from

  • ResearchGate. (2022). Regioselective synthesis of the 4,5-dialkoxy-2-nitroanilines. Tetrahedron Letters. Retrieved from

  • Royal Society of Chemistry. (2022).[1] Chapter 12: Nitration Reactions - Process Safety and Green Chemistry. Retrieved from

  • MDPI. (2021). Secondary Formation of Aromatic Nitroderivatives: Photonitration Processes. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 1,4-Dimethoxybenzene. Retrieved from

Disclaimer: This guide is for professional research use only. Nitration reactions pose significant explosion hazards. Always conduct a Differential Scanning Calorimetry (DSC) test on reaction mixtures before scaling up.

Sources

Optimization

Technical Support Center: Nitration of 1,4-Dibutoxybenzene

Subject: Troubleshooting Incomplete Conversion in Electrophilic Aromatic Nitration Ticket ID: CHE-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Incomplete ni...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Incomplete Conversion in Electrophilic Aromatic Nitration Ticket ID: CHE-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Incomplete nitration of 1,4-dibutoxybenzene is rarely due to electronic deactivation; the substrate is highly activated by two electron-donating alkoxy groups. The failure mode is almost exclusively physical (solubility mismatch) or thermodynamic (water accumulation) .

Because the butyl chains render the substrate highly lipophilic, it creates a biphasic system with standard aqueous nitrating mixtures (HNO₃/H₂SO₄). The reaction becomes diffusion-limited, stalling at the interface. Furthermore, forcing the reaction with heat often leads to oxidative dealkylation (stripping the butyl groups) rather than nitration.

This guide provides a diagnostic workflow, a root-cause analysis, and a corrected "Homogeneous Phase" protocol.

Part 1: Diagnostic Workflow

Use this logic tree to identify the specific bottleneck in your current setup.

NitrationDiagnosis Start ISSUE: Incomplete Nitration (Stalled at SM or Mono-nitro) CheckPhase Observation 1: Is the reaction mixture homogeneous? Start->CheckPhase CheckColor Observation 2: Is the mixture turning dark black/tarry? CheckPhase->CheckColor Yes (Clear solution) SolubilityIssue CAUSE: Phase Transfer Limit Substrate is lipophilic; Acid is polar. Reaction only happens at interface. CheckPhase->SolubilityIssue No (Biphasic/Cloudy) CheckWater Observation 3: Is the acid concentration < 65%? CheckColor->CheckWater No (Yellow/Orange) OxidationIssue CAUSE: Oxidative Dealkylation Temperature too high or acid too strong. Ether cleavage occurring. CheckColor->OxidationIssue Yes (Black Tar) KineticsIssue CAUSE: Water Poisoning Water byproduct is diluting the acid, quenching the nitronium ion. CheckWater->KineticsIssue Yes

Figure 1: Diagnostic logic for identifying failure modes in dialkoxybenzene nitration.

Part 2: Critical Troubleshooting (Q&A)

Q1: I am using standard H₂SO₄/HNO₃ mixed acid. Why is the reaction stalling?

A: The "Grease Ball" Effect. 1,4-dibutoxybenzene is significantly more lipophilic than its methoxy analogues (like 1,4-dimethoxybenzene). Standard mixed acid is highly polar and aqueous. Your substrate is likely oiling out or precipitating, preventing the nitronium ion (


)  from reaching the aromatic ring.
  • The Fix: You must use a solvent system that dissolves both the lipophilic ether and the nitric acid. Dichloromethane (DCM) or Glacial Acetic Acid are the standard choices here.

Q2: I increased the temperature to 60°C to push the reaction, but yield dropped. Why?

A: You triggered Oxidative Dealkylation. Electron-rich ethers are prone to oxidation by nitric acid. If the temperature is too high, the nitric acid attacks the alkyl-oxygen bond instead of the ring, cleaving the butyl group and forming 1,4-benzoquinone (which appears as a dark/black impurity).

  • Rule of Thumb: Nitration of dialkoxybenzenes should rarely exceed 10°C to 20°C . If it's not reacting at this temperature, your electrophile is too weak, not your temperature too low.

Q3: I want the di-nitro product, but I'm stuck at mono-nitro.

A: This is a "Dehydrating Value" (DVS) issue. The introduction of the first nitro group deactivates the ring (though the alkoxy groups fight this). More importantly, every nitration event releases one equivalent of water:



This water dilutes your acid, stopping the generation of 

.
  • The Fix: Add Acetic Anhydride . It reacts with the produced water to form acetic acid, keeping the system anhydrous and the acid strength high.

Part 3: Optimized Protocol (The "Menke" Conditions)

This protocol uses Acetic Anhydride and Acetic Acid to ensure homogeneity and water scavenging. It is safer and more effective for lipophilic ethers than sulfuric acid methods.

Target: 1,4-dibutoxy-2-nitrobenzene (or dinitro depending on equivalents).

Reagents
ReagentEquivalents (Mono)Equivalents (Di)Role
1,4-Dibutoxybenzene 1.01.0Substrate
Nitric Acid (Fuming 90%+) 1.12.5Nitrating Agent
Glacial Acetic Acid Solvent Vol (10mL/g)Solvent VolSolubilizer
Acetic Anhydride 1.53.0Water Scavenger
DCM (Optional) Co-solventCo-solventIf solubility persists
Step-by-Step Procedure
  • Dissolution (The Critical Step):

    • In a round-bottom flask, dissolve 1,4-dibutoxybenzene in Glacial Acetic Acid.

    • Checkpoint: The solution must be clear. If the substrate does not dissolve, add DCM (Dichloromethane) dropwise until homogeneous. Do not proceed until dissolved.

    • Add the Acetic Anhydride.[1] Cool the mixture to 0°C in an ice bath.

  • Nitrating Agent Preparation:

    • In a separate small vessel, mix the Nitric Acid with a small amount of Acetic Acid.

    • Why? Adding pure HNO₃ directly can cause localized hot-spots and oxidation.

  • Addition:

    • Add the HNO₃/AcOH mixture dropwise to the substrate solution.

    • Control: Maintain internal temperature < 10°C . The reaction is exothermic.

  • Reaction:

    • Allow to warm to Room Temperature (20-25°C).

    • Stir for 1-2 hours.

    • Monitor: Check TLC (Solvent: 90:10 Hexane:EtOAc). The starting material spot (high Rf) should disappear.

  • Quench & Work-up:

    • Pour the reaction mixture into Ice Water .

    • Observation: The product should precipitate as a yellow solid.

    • If Solid: Filter and wash with water + saturated Sodium Bicarbonate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) to remove acid traces.
      
    • If Oil: Extract with DCM, wash with Brine and Bicarbonate.

Part 4: Mechanistic Insight

The diagram below illustrates the competition between the desired nitration pathway and the unwanted oxidation pathway.

Mechanism cluster_conditions Critical Control Factors SM 1,4-Dibutoxybenzene Complex Sigma Complex (Intermediate) SM->Complex + NO2+ (Cold, <10C) Quinone Benzoquinone (Side Product) SM->Quinone Oxidation (Hot, >40C) Ether Cleavage Product Nitro-1,4-dibutoxybenzene (Target) Complex->Product - H+

Figure 2: Pathway divergence. High temperatures favor ether cleavage (red), while controlled cold conditions favor substitution (green).

References

  • Olah, G. A.; Malhotra, R.; Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Definitive text on nitration mechanisms and the use of nitronium salts).
  • RSC Education. (2017). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. Royal Society of Chemistry.[2] Link (Demonstrates the necessity of steric and solubility considerations in dialkoxybenzene functionalization).

  • BenchChem Technical Support. (2025). Work-up Procedures for Aromatic Nitration Reactions. Link (General protocols for quenching and isolating lipophilic nitro-aromatics).

  • PubChem. 1,4-Dibutoxy-2-nitrobenzene Compound Summary. National Library of Medicine. Link (Physical property data confirming solid state and lipophilicity).

Sources

Troubleshooting

dealing with oily product during 1,4-Dibutoxy-2-nitrobenzene purification

Topic: Troubleshooting Oiling Out (Liquid-Liquid Phase Separation) Ticket ID: #PUR-DNBB-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary & Triage User Is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Oiling Out (Liquid-Liquid Phase Separation)

Ticket ID: #PUR-DNBB-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Triage

User Issue: The target compound, 1,4-Dibutoxy-2-nitrobenzene (CAS 135-15-9) , is separating as a viscous oil rather than a crystalline solid during purification/recrystallization.

Root Cause Analysis: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the temperature of the solution drops below the phase separation boundary (binodal) before it crosses the solubility curve (spinodal) for crystallization. This is thermodynamically driven by two factors specific to this molecule:

  • Conformational Flexibility: The two

    
    -butoxy chains introduce significant rotational freedom, lowering the crystal lattice energy and melting point (MP).[1]
    
  • Impurity Depression: Residual starting material (1,4-dibutoxybenzene) or mono-nitrated byproducts act as "solvents," depressing the MP of the product below the process temperature.

Immediate Remediation: "My Product is Currently an Oil"

Q: The product has already oiled out at the bottom of my flask. How do I recover it without restarting?

A: Do not filter the oil.[1] The oil is rich in product but holds impurities.[1] Follow this Trituration & Seeding Protocol :

  • Re-dissolution: Re-heat the mixture until the oil layer dissolves completely into the solvent (the solution becomes homogeneous).

  • The "Cloud Point" Check: Allow the solution to cool very slowly with gentle stirring. Watch for the "cloud point"—the exact moment the solution turns turbid.[1]

    • If it turns milky (emulsion): You are about to oil out again.[1] Stop cooling immediately.

    • Action: Add a small volume of the "good" solvent (e.g., Ethanol or Ethyl Acetate) to shift the solubility curve, then maintain temperature.[1]

  • Seeding (Critical): At the cloud point, add seed crystals of pure 1,4-Dibutoxy-2-nitrobenzene (0.5–1.0 wt%).

    • No seeds available? Dip a glass rod in the solution, let the solvent evaporate on the tip to form a micro-crust, and re-insert it. This provides nucleation sites.[1]

  • Isothermal Aging: Hold the temperature constant (do not cool further) for 1–2 hours. The oil droplets should sacrifice themselves to feed the growing crystal lattice (Ostwald Ripening).[1]

Deep Dive: Prevention & Process Optimization

FAQ: Solvent Selection

Q: I am using Ethanol/Water (1:1). Why does this keep failing?

A: Binary solvent systems with high polarity differences (like water and organics) often induce LLPS because the hydrophobic butoxy chains repel water, creating a "miscibility gap."[1]

Recommended Solvent Systems for Alkoxy-Nitrobenzenes:

Solvent SystemSuitabilityNotes
Methanol (Pure) ⭐⭐⭐⭐⭐Best balance.[1] Moderate solubility at boil, low at -20°C.
Isopropanol (IPA) ⭐⭐⭐⭐Good for larger scales; higher boiling point allows better dissolution.[1]
Ethanol/Water ⭐⭐Risk: Adding water too fast causes local supersaturation and oiling.[1]
Hexane/Ethyl Acetate ⭐⭐⭐Good alternative if the compound is very lipophilic.[1] Start with 10:1 Hex/EtOAc.[1]
FAQ: Impurity Management

Q: My crude purity is ~85%. Does this affect crystallization?

A: Yes. Impurities act as plasticizers.[1] If the melting point of your pure product is, for example, 45–50°C, a 15% impurity profile could depress the melting point to <25°C. This means your product is a liquid at room temperature.[1]

Protocol: Impurity Scavenging

  • Dissolve crude in minimal hot methanol.

  • Add Activated Charcoal (5 wt%) to absorb colored nitro-byproducts and oligomers.[1]

  • Filter hot through Celite.[1]

  • Proceed to crystallization.[1][2][3][4] Removing these impurities raises the effective melting point, making crystallization easier.

The Mechanism of Oiling Out (Visualized)

The following diagram illustrates the thermodynamic competition between Nucleation (Crystal formation) and LLPS (Oiling Out).

OilingOutMechanism cluster_legend Thermodynamic Trap Start Homogeneous Solution (High Temp) Cooling Cooling Process Start->Cooling Supersaturation Supersaturated Region Cooling->Supersaturation Decision Impurity Level / Cooling Rate Supersaturation->Decision LLPS Liquid-Liquid Phase Separation (Oiling Out) Decision->LLPS High Impurities OR Rapid Cooling Nucleation Nucleation (Crystal Formation) Decision->Nucleation Slow Cooling + Seeding Amorphous Solidification into Impure Glass/Gum LLPS->Amorphous Solvent Evaporation LLPS->Nucleation Re-heat & Seed (Remediation) Growth Crystal Growth (Ostwald Ripening) Nucleation->Growth PureProduct Pure Crystalline 1,4-Dibutoxy-2-nitrobenzene Growth->PureProduct

Figure 1: Decision tree showing the kinetic competition between stable crystal formation and metastable oiling out.[1] High impurity levels and rapid cooling favor the "red" path (LLPS).

Advanced Troubleshooting Protocol

If standard recrystallization fails, utilize the "Double-Solvent Displacement" method.[1] This is highly effective for alkoxy-nitrobenzenes with flexible chains.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10g of crude oil in 20 mL of Dichloromethane (DCM) . The compound is highly soluble here.[1]

  • Displacement: Slowly add 60 mL of Hexane (or Heptane) while stirring rapidly.

    • Observation: The solution should remain clear or turn slightly cloudy.[1]

  • Evaporation: Use a rotary evaporator (Rotavap) to slowly remove the DCM (lower boiling point) under mild vacuum (400 mbar).

    • Mechanism:[1][5] As DCM leaves, the solvent composition shifts toward 100% Hexane.[1] The product, being less soluble in Hexane, will be forced to precipitate.[1]

  • Crystallization: Because the shift is gradual, the compound has time to organize into a lattice rather than crashing out as an oil.[1]

  • Filtration: Collect solids and wash with cold Hexane.

References

  • Oiling Out Phenomena

    • Source: Chemistry LibreTexts.[1] "3.6F: Troubleshooting - Oiling Out."

    • Relevance: Defines the thermodynamic basis of LLPS and general remediation strategies like temper
    • URL:[Link]

  • Crystallization of Nitro-Aromatics

    • Source: Organic Syntheses, Coll.[1] Vol. 3, p.653 (1955).[1] "Nitrobenzene derivatives purification."

    • Relevance: Describes the purification of similar nitro-alkoxy compounds where "red-yellow oils" are common intermediates that require specific cooling protocols to solidify.
    • URL:[Link][1]

  • Solvent Selection for Alkoxy Benzenes

    • Source: BenchChem Technical Support.[1][2][4] "Preventing Oiling Out in Diastereomeric Salt Formation."

    • Relevance: Provides the theoretical framework for solvent screening and the impact of supersaturation on oiling out.[1]

  • Compound Properties (1,4-Dibutoxy-2-nitrobenzene)

    • Source: PubChem CID 13888363 (1,4-Dibutoxy-2-nitrobenzene).[1]

    • Relevance: Confirms chemical structure (flexible butoxy chains) and physical property data essential for predicting solubility behavior.
    • URL:[Link][1]

Sources

Optimization

improving the regioselectivity of nitration for 1,4-dialkoxybenzenes

Ticket #402: Regioselectivity & Yield Optimization in Electron-Rich Systems Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High Introduction: The "Activated Ring" Par...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #402: Regioselectivity & Yield Optimization in Electron-Rich Systems

Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High

Introduction: The "Activated Ring" Paradox

Welcome to the technical support center. You are likely here because your nitration of a 1,4-dialkoxybenzene (e.g., 1,4-dimethoxybenzene or hydroquinone ethers) has resulted in one of three failures: black tar (polymerization) , red crystals (quinone formation) , or inseparable mixtures (polynitration) .

The 1,4-dialkoxy motif creates a "push-push" electronic environment. The ring is so activated that standard electrophilic aromatic substitution (EAS) protocols—specifically Mixed Acid (


)—are too aggressive. They trigger Single Electron Transfer (SET) pathways, leading to oxidative degradation rather than clean substitution.

This guide provides the "patches" required to switch your reaction from an oxidative chaotic regime to a controlled electrophilic regime.

Module 1: Troubleshooting The "Black Tar" (Oxidative Degradation)

The Symptom[1][2][3][4][5][6][7][8]
  • Observation: Reaction mixture turns dark red or black immediately upon acid addition.

  • Outcome: Low yield of nitro-product; isolation of 1,4-benzoquinone (yellow/red solid) or polymeric tar.

  • Root Cause: The oxidation potential of 1,4-dialkoxybenzenes is low (+1.0 to +1.5 V vs SCE). Strong oxidants like concentrated

    
     (especially with 
    
    
    
    ) act as single-electron oxidants, generating a radical cation (
    
    
    ) rather than the sigma complex required for nitration.
The Fix: Switch to Acetyl Nitrate or Claycop

You must decouple the nitrating power from the oxidizing power.

Mechanism of Failure (The Oxidative Trap):

  • 
     oxidizes the substrate to a radical cation.
    
  • Nucleophilic attack by water (or nitrate) leads to demethylation.

  • Result: 1,4-Benzoquinone.[1][2]

Visualizing the Pathway:

ReactionPathways Substrate 1,4-Dialkoxybenzene MixedAcid Mixed Acid (High Ox Potential) Substrate->MixedAcid MildReagent Acetyl Nitrate/Claycop (Low Ox Potential) Substrate->MildReagent RadicalCat Radical Cation [Ar-H]+. MixedAcid->RadicalCat SET (Oxidation) SigmaComplex Sigma Complex (Wheland) MildReagent->SigmaComplex EAS (Nitration) Quinone 1,4-Benzoquinone (Side Product) RadicalCat->Quinone Demethylation NitroProduct Nitro-1,4-dialkoxybenzene (Target) SigmaComplex->NitroProduct -H+

Figure 1: The bifurcation of reaction pathways. High oxidation potential reagents push the system toward the radical cation (yellow path), leading to quinones. Mild reagents favor the sigma complex (green path).

Module 2: Regiocontrol in Unsymmetrical Ethers

The Symptom[1][2][3][4][5][6][7][8]
  • Substrate: 1-methoxy-4-(benzyloxy)benzene.

  • Issue: Inseparable mixture of isomers (nitro group ortho to methoxy vs. ortho to benzyloxy).

  • Root Cause: Both groups are strong ortho/para directors. The competition is between Sterics (Benzyl > Methyl) and Electronics (Methoxy

    
     Benzyloxy).
    
The Solution: Steric Steering & Solvent Tuning
FactorInfluence on RegioselectivityRecommendation
Sterics The incoming electrophile avoids the bulkier alkoxy group.Use bulky electrophiles (e.g., generated from Claycop ).
Electronics The electrophile attacks ortho to the strongest donor.If donors are similar, sterics dominate.
Temperature Higher T reduces selectivity (entropy).Run at -10°C to 0°C .
Solvent Polar solvents stabilize the transition state but may reduce steric differentiation.Use DCM or Acetic Anhydride ; avoid highly polar aprotic solvents.

Strategic Rule: In 1-alkoxy-4-(bulky-alkoxy)benzene, nitration predominantly occurs ortho to the smaller alkyl group (the methyl group) due to steric hindrance at the other position.

Module 3: Experimental Protocols (The "Patches")

Protocol A: Acetyl Nitrate (The Standard Mild Patch)

Best for: General synthesis, scaling up, avoiding metal waste.

Theory: Acetyl nitrate (


) is generated in situ.[3][4] It is a potent nitrating agent but a weaker oxidant than 

.

Step-by-Step:

  • Preparation: Cool Acetic Anhydride (5.0 equiv relative to substrate) to 0°C.

  • Generation: Add Fuming

    
     (1.1 equiv) dropwise. Caution: Exothermic.[5] Maintain temp < 5°C.
    
  • Addition: Dissolve 1,4-dialkoxybenzene in minimal Acetic Anhydride. Add this solution dropwise to the nitrating mixture at 0°C.

  • Quench: Pour mixture into ice water/brine. Neutralize with saturated

    
    .
    
  • Workup: Extract with DCM.

Critical Checkpoint: Do not allow temperature to rise above 10°C during addition. Higher temperatures trigger the SET mechanism (quinone formation).

Protocol B: Claycop (The "Sniper" Patch)

Best for: High regioselectivity, acid-sensitive substrates, small scale.

Theory: Claycop (Clay-supported Copper Nitrate) provides a heterogeneous surface where the nitrate is available, but the acidity is localized. The meniscus effect inside the clay pores can enhance regioselectivity.

Step-by-Step:

  • Reagent Prep: Add Montmorillonite K-10 clay (30 g) to a solution of

    
     (20 g) in acetone (375 mL). Evaporate solvent under reduced pressure. Result: Light blue powder ("Claycop").
    
  • Reaction: Suspend Claycop (2.5 equiv of nitrate) in

    
     or DCM.
    
  • Activation: Add Acetic Anhydride (excess) to the suspension.

  • Addition: Add substrate. Stir at room temperature.

  • Workup: Filter off the clay. Wash filtrate with

    
    .
    

Why this works: The clay surface creates a "confined space" that disfavors the formation of the bulky transition states required for nitration next to large alkoxy groups, enhancing regioselectivity.

FAQ: Frequently Encountered Errors

Q: Can I use Ceric Ammonium Nitrate (CAN) for this? A: NO. While CAN is a nitrating agent for some systems, for 1,4-dimethoxybenzene, CAN is the standard reagent used to synthesize quinones via oxidative demethylation [4]. Using CAN will almost certainly degrade your product into 1,4-benzoquinone.

Q: I'm getting dinitration. How do I stop it? A: 1,4-dialkoxybenzenes are so activated that the first nitro group does not fully deactivate the ring.

  • Fix 1: Reduce stoichiometry of

    
     to 0.95 equiv.
    
  • Fix 2: Use Flow Chemistry . Pumping the substrate into a stream of nitrating agent ensures the substrate is always in excess locally, preventing the product from meeting more

    
    .
    

Q: My product is an oil, but it should be a solid. A: You likely have a mixture of isomers or residual acetic anhydride.

  • Troubleshoot: Run a Proton NMR. Look for the characteristic splitting of the aromatic protons.

    • Para-substituted (original): Singlet (4H).

    • Nitro-product (unsymmetrical): Two singlets (if para protons are decoupled) or specific coupling constants.

    • Quinone: Distinct shift upfield compared to nitro-aromatics.

References

  • Shopsowitz, K. E., Lelj, F., & MacLachlan, M. J. (2011). Regioselectivity in the Nitration of Dialkoxybenzenes.[6][7] The Journal of Organic Chemistry, 76(4), 1285–1294.[6] Link

    • Key Insight: Establishes the SET mechanism and DFT analysis of regioselectivity.
  • Gigante, B., Prazeres, A. O., Marcelo-Curto, M. J., Cornélis, A., & Laszlo, P. (1995). Mild and Selective Nitration by Claycop. The Journal of Organic Chemistry, 60(11), 3445–3447. Link

    • Key Insight: The definitive guide on using Claycop for sensitive ether substr
  • Waterlot, C., Haskiak, B., & Couturier, D. (2000). The dichotomy between nitration of substituted 1,4-dimethoxybenzenes and formation of corresponding 1,4-benzoquinones.[1] Journal of Chemical Research, (3), 106–107.[1] Link

    • Key Insight: Explicitly details the competition between nitration and oxidative demethyl
  • Hidalgo, P., et al. (2012). Electronic effects in the oxidation of 1,4-Dimethoxybenzene derivatives with ceric ammonium nitrate. ResearchGate/Journal Data. Link

    • Key Insight: Confirms CAN acts as an oxidant, not a nitrating agent, for these substr

Sources

Troubleshooting

effect of reaction conditions on the isomer distribution of nitrated 1,4-dibutoxybenzene

[1] Topic: Effect of Reaction Conditions on Isomer Distribution & Process Optimization Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Troubleshooting Guide, FAQs, and Experiment...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Effect of Reaction Conditions on Isomer Distribution & Process Optimization Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Troubleshooting Guide, FAQs, and Experimental Protocols

Executive Summary: The "Isomer Trap"

The nitration of 1,4-dibutoxybenzene is chemically deceptive. While standard electrophilic aromatic substitution (EAS) rules suggest the formation of the sterically favored 2,5-dinitro isomer (para-arrangement of nitro groups), experimental evidence confirms that the 2,3-dinitro isomer (vicinal arrangement) is often the major product (up to 90% ratio) under standard mixed-acid conditions.

This counter-intuitive regioselectivity is attributed to a Single Electron Transfer (SET) mechanism and specific solvation effects that override steric factors.[1] Successful synthesis requires rigorous control over temperature and acidity to prevent oxidative dealkylation (quinone formation) and precise purification strategies to isolate the desired isomer.[1]

Troubleshooting Guide & FAQs

Category A: Isomer Distribution & Product Identity

Q1: My 1H NMR shows two doublets (J ≈ 9 Hz) in the aromatic region. I expected a singlet. What happened? Diagnosis: You have synthesized the 2,3-dinitro-1,4-dibutoxybenzene isomer, not the 2,5-dinitro isomer.

  • Explanation: In the 2,3-isomer, the protons at positions 5 and 6 are ortho to each other, resulting in characteristic ortho-coupling (doublets).[1] In the 2,5-isomer, the protons are para to each other (positions 3 and 6) and typically appear as singlets.[1]

  • Root Cause: Direct nitration with HNO₃/H₂SO₄ favors the 2,3-isomer due to the electronic structure of the radical cation intermediate formed via the SET mechanism.

  • Solution: If the 2,5-isomer is required, you must separate it from the crude mixture using fractional crystallization or column chromatography (silica gel, gradient elution).[1] The 2,5-isomer is typically the minor product (~10-20%).

Q2: I am trying to synthesize the 2,5-dinitro isomer for a conductive polymer precursor. Can I alter conditions to make it the major product? Insight: Reversing the regioselectivity to favor the 2,5-isomer via direct nitration is extremely difficult.

  • Workaround:

    • Purification: The 2,5-isomer is often less soluble in alcohols (ethanol/isopropanol) than the 2,3-isomer.[1] Recrystallization from hot ethanol often enriches the 2,5-isomer in the precipitate.

    • Alternative Route: Consider nitrating 1,4-dibutoxybenzene to the mono-nitro stage first, purifying it, and then subjecting it to a second nitration under milder conditions, though the directing effect of the first nitro group (meta-director) still competes with the strong ortho-directing butoxy groups.

Category B: Yield Loss & Side Reactions

Q3: The reaction mixture turned dark red/black and I isolated a yellow oil instead of a solid. Yield is <30%. Diagnosis: Oxidative dealkylation occurred, leading to 2,5-dibutoxy-1,4-benzoquinone (or related quinones).[1]

  • Mechanism: Electron-rich ethers are prone to oxidation by HNO₃.[1] If the acid concentration is too low or temperature too high, the radical cation intermediate reacts with water/nucleophiles instead of NO₂⁺, leading to ether hydrolysis and oxidation.[1]

  • Corrective Action:

    • Acidity: Ensure high acidity (use H₂SO₄ co-solvent) to promote the ionic EAS pathway over the radical oxidation pathway.

    • Temperature: Maintain reaction temperature strictly below 10°C during addition.

    • Order of Addition: Add the substrate to the acid mixture (keeping substrate concentration low relative to acid) rather than adding acid to the substrate.

Q4: I cannot separate the mono-nitro product from the starting material. Diagnosis: Incomplete conversion due to insufficient nitrating power or temperature.

  • Solution: 1,4-Dibutoxybenzene is highly activated.[1] Mono-nitration should proceed rapidly at 0°C. If starting material remains, increase HNO₃ stoichiometry slightly (1.05 eq) or allow warming to room temperature for 15 mins. Check TLC (Hexane/EtOAc 8:2) frequently.[1]

Reaction Pathway & Decision Tree

The following diagram illustrates the bifurcation between the desired nitration and the unwanted oxidation, as well as the isomer divergence.

NitrationPathway Start 1,4-Dibutoxybenzene HNO3 + HNO3 / H2SO4 Start->HNO3 Intermediate Radical Cation / σ-Complex HNO3->Intermediate Mono 2-Nitro-1,4-dibutoxybenzene (Mono-nitration) Intermediate->Mono 1.0 eq HNO3, <10°C Quinone Benzoquinone Derivatives (Oxidative Dealkylation) Intermediate->Quinone Low Acidity / High Temp Di_23 2,3-Dinitro Isomer (MAJOR Product ~85%) Mono->Di_23 Excess HNO3, >25°C (SET Mechanism) Di_25 2,5-Dinitro Isomer (MINOR Product ~15%) Mono->Di_25 Excess HNO3, >25°C

Figure 1: Reaction pathway showing the divergence between mono/di-nitration and the dominance of the 2,3-isomer in dinitration.[1]

Experimental Protocols

Protocol A: Synthesis of 2-Nitro-1,4-dibutoxybenzene (Mono-nitration)

Target: High purity mono-nitro compound, minimizing dinitration.

  • Setup: 3-neck round bottom flask (250 mL), addition funnel, thermometer, N₂ atmosphere.

  • Solvent System: Dissolve 1,4-dibutoxybenzene (10 g, 45 mmol) in Dichloromethane (DCM) (100 mL) and Acetic Acid (20 mL).

    • Note: The co-solvent system helps solubilize the substrate and moderates the nitration power.

  • Cooling: Cool the solution to 0°C using an ice/salt bath.

  • Nitration: Prepare a solution of HNO₃ (70%, 3.0 mL, ~47 mmol, 1.05 eq) in Acetic Acid (10 mL). Add this dropwise over 30 minutes.

    • Critical: Maintain internal temperature < 5°C.[1]

  • Workup: Stir for 1 hour at 0°C. Quench by pouring into ice water (200 mL). Separate organic layer.[1][2][3][4] Wash with sat. NaHCO₃ (3x) to remove acid. Dry over MgSO₄.[1]

  • Purification: Recrystallize from Ethanol or use Flash Chromatography (Hexane/EtOAc 9:1).

Protocol B: Synthesis of Dinitro-1,4-dibutoxybenzene (Isomer Mixture)

Target: Full conversion to dinitro species.

  • Reagent: Prepare a mixed acid solution: Conc. HNO₃ (10 mL) and Conc. H₂SO₄ (10 mL) at 0°C.

  • Addition: Add 1,4-dibutoxybenzene (5 g) solid in small portions to the stirred acid mixture.

    • Warning: Exothermic.[1] Keep T < 20°C to prevent quinone formation.[1]

  • Reaction: After addition, allow to warm to Room Temperature (25°C) and stir for 2 hours.

  • Isolation: Pour onto crushed ice. A yellow precipitate will form.[1][3] Filter and wash with water.[3]

  • Separation (The Critical Step):

    • Crude Analysis: NMR will likely show ~85:15 ratio of 2,3- to 2,5-isomer.[1]

    • Enrichment: Dissolve crude solid in boiling Ethanol . Allow to cool slowly. The 2,5-isomer often crystallizes out first (higher symmetry, better packing).[1] Filter the first crop for 2,5-enriched material. The filtrate will contain mostly 2,3-isomer.[1]

    • Chromatography: If pure isomers are needed, use Silica Gel.[1]

      • Mobile Phase: Gradient Hexane -> 20% EtOAc/Hexane.

      • Order of Elution: Typically 2,5-isomer elutes after 2,3-isomer (check specific Rf values as they vary by solvent system).

Data Summary Table

ParameterConditionOutcome / Effect
HNO₃ Stoichiometry 1.0 - 1.1 eqExclusively Mononitration (2-nitro).[1]
HNO₃ Stoichiometry > 2.5 eqDinitration (Mixture of 2,3 and 2,5).[1]
Temperature > 40°CIncreased Quinone formation (Tar/Darkening).[5]
Solvent Acetic AcidModerates reaction; favors clean mono-nitration.
Solvent H₂SO₄ (Mixed Acid)Increases rate; promotes dinitration; minimizes oxidation if T is low.
Isomer Ratio Standard Conditions2,3-Dinitro (Major) vs 2,5-Dinitro (Minor).[1][6]

References

  • Regioselectivity in the Nitr

    • Source: Journal of Organic Chemistry (2011)[1]

    • Key Finding: Confirms the counter-intuitive dominance of the 2,3-isomer in 1,4-dialkoxybenzenes due to SET mechanisms.[1]

    • URL:[Link][1]

  • Nitration of 1,4-Dimethoxybenzene with Optimized Conditions

    • Source: ResearchGate (Vertex AI Snippet 1.12)[1]

    • Key Finding: Reports 82:18 ratio of 2,3- to 2,5-isomer and separation techniques.[1][6]

    • URL:[Link]

  • Synthesis of 1,4-Dimethoxy-2,3-dinitrobenzene

    • Source: BenchChem[4]

    • Key Finding: Identifies 2,3-isomer as the major product (91%) using concentrated nitric acid.[7]

  • Oxidative Demethylation of 1,4-Dimethoxybenzene Deriv

    • Source: MDMA.ch Archive / Hive Chemistry
    • Key Finding: Discusses the competition between nitration and oxidative dealkyl
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral data of 1,4-Dibutoxy-2-nitrobenzene

This guide provides a comprehensive technical analysis of the NMR spectral characteristics of 1,4-Dibutoxy-2-nitrobenzene (CAS: 135-15-9). As a critical intermediate in the synthesis of conductive polymers (e.g., poly(2,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the NMR spectral characteristics of 1,4-Dibutoxy-2-nitrobenzene (CAS: 135-15-9). As a critical intermediate in the synthesis of conductive polymers (e.g., poly(2,5-dibutoxy-p-phenylene vinylene)) and liquid crystal mesogens, precise structural characterization is essential for validating purity and substitution patterns.

Due to the scarcity of isolated spectral data for the specific butyl derivative in open literature, this guide synthesizes data from high-fidelity homologous series (1,4-dimethoxy- and 1,4-diethoxy-2-nitrobenzene) and validated substituent effects to provide a reliable reference standard.

Structural Identification & NMR Assignment Logic

The NMR signature of 1,4-dibutoxy-2-nitrobenzene is defined by the interplay between the electron-withdrawing nitro group (-NO₂) and the two electron-donating butoxy groups (-OBu).

  • Symmetry: The molecule is asymmetric. The nitro group at position 2 breaks the symmetry of the 1,4-dibutoxybenzene core, rendering all aromatic protons and carbons chemically equivalent.

  • Aromatic Region:

    • H-3: Located between the Nitro group (C2) and the Butoxy group (C4). Correction: H-3 is between Nitro (C2) and Butoxy (C4)? No. In 1,4-disubstituted numbering, C1 and C4 bear the butoxy groups. C2 bears the Nitro.[1] Therefore, H-3 is between C2(NO2) and C4(OBu). This proton is the most deshielded due to the ortho-nitro effect.

    • H-5 & H-6: H-5 is ortho to C4-OBu and meta to NO2. H-6 is ortho to C1-OBu and meta to NO2. They typically appear as an AB system or two doublets.

  • Aliphatic Region: The butyl chains exhibit a classic triplet-quintet-sextet-triplet pattern. The O-CH₂ protons at C1 and C4 will have slightly different chemical shifts due to the electronic influence of the nitro group (C1-OBu is ortho to NO₂, C4-OBu is meta).

Predicted 1H NMR Spectral Data (400 MHz, CDCl₃)

Data synthesized from homologous series (1,4-diethoxy-2-nitrobenzene) and ChemDraw substituent increment calculations.

Positionδ (ppm)MultiplicityIntegrationJ (Hz)Assignment
Ar-H 7.38 d 1H 3.0 H-3 (Ortho to NO₂, Ortho to OBu)
Ar-H 7.11 d 1H 9.0 H-6 (Ortho to OBu, Meta to NO₂)
Ar-H 7.05 dd 1H 9.0, 3.0 H-5 (Ortho to OBu, Para to NO₂)
O-CH₂ 4.05 t 2H 6.5 C1-O-CH₂- (Deshielded by ortho-NO₂)
O-CH₂ 3.96 t 2H 6.5 C4-O-CH₂-
CH₂ 1.75 - 1.85 m 4H - -O-CH₂-CH₂- (Overlapping quintets)
CH₂ 1.45 - 1.55 m 4H - -CH₂-CH₃ (Overlapping sextets)
CH₃ 0.98 t 6H 7.4 -CH₃ (Terminal methyls)

Technical Insight: The key differentiator between the product and the starting material (1,4-dibutoxybenzene) is the aromatic region. The starting material shows a singlet at ~6.83 ppm (4H). The appearance of the deshielded doublet at 7.38 ppm confirms mono-nitration.

Predicted 13C NMR Spectral Data (100 MHz, CDCl₃)

Typeδ (ppm)Assignment
Quaternary 152.5 C-1 (Ipso to OBu, Ortho to NO₂)
Quaternary 147.1 C-4 (Ipso to OBu, Meta to NO₂)
Quaternary 139.8 C-2 (Ipso to NO₂)
CH 120.5 C-5
CH 114.5 C-6
CH 109.8 C-3 (Shielded by two ortho-oxygens, deshielded by NO₂ - net effect)
CH₂ 69.8 C1-O-CH₂-
CH₂ 68.9 C4-O-CH₂-
CH₂ 31.2 -CH₂- (Butyl chain)
CH₂ 19.3 -CH₂- (Butyl chain)
CH₃ 13.9 -CH₃

Comparative Analysis: Why Use the Butyl Derivative?

In drug development and materials science, the choice of alkyl chain length (Methyl vs. Butyl) drastically alters solubility and packing.

Feature1,4-Dimethoxy-2-nitrobenzene1,4-Dibutoxy-2-nitrobenzene
Solubility Low in alkanes; crystallizes easily.High in organic solvents; improves processability.
NMR Diagnostic Methoxy singlets (3.8 ppm) obscure impurities.Butyl triplets (4.0 ppm) are distinct; chain protons allow integration checks.
Melting Point ~72°C (Solid)< 40°C (Low-melting solid/Oil)
Application Basic intermediate.Liquid Crystal/Conductive Polymer precursor.

Synthesis & Validation Workflow

To ensure the spectral data corresponds to the correct regioisomer, the synthesis must be controlled. The following workflow outlines the standard preparation via nitration, which is the primary source of the material.[2]

SynthesisWorkflow Start 1,4-Dibutoxybenzene (Starting Material) Reaction Electrophilic Aromatic Substitution (Nitration) Start->Reaction Dissolve Reagents HNO3 / AcOH (10-20°C) Reagents->Reaction Dropwise Add Product 1,4-Dibutoxy-2-nitrobenzene (Target) Reaction->Product Major (Mono) Impurity 2,5-Dinitro-1,4-dibutoxybenzene (Over-nitration By-product) Reaction->Impurity Minor (if T > 40°C) Validation NMR Validation: Check for H-3 Singlet (7.38 ppm) Absence of SM Singlet (6.83 ppm) Product->Validation

Caption: Synthesis pathway for 1,4-dibutoxy-2-nitrobenzene showing critical process parameters to avoid dinitration.

Experimental Protocol for Validation
  • Sample Prep: Dissolve 10 mg of the yellow oil/solid in 0.6 mL CDCl₃ . Ensure the solvent is acid-free to prevent degradation.

  • Acquisition: Run a standard proton sequence (16 scans, d1=2s).

  • QC Check:

    • Purity Calculation: Integrate the aromatic region (6.9–7.5 ppm). The ratio of the H-3 singlet (1H) to the butyl methyl triplets (6H) must be exactly 1:6 .

    • Solvent Residual: Check CHCl₃ at 7.26 ppm. If the H-3 doublet overlaps, switch solvent to DMSO-d₆ (H-3 will shift downfield to ~7.6 ppm).

References

  • Source of homologous series data used for arom
  • National Institutes of Health (NIH) PubChem. (n.d.). 1,4-Dibutoxy-2-chloro-5-nitrobenzene Spectral Data. Retrieved February 20, 2026, from [Link]

    • Reference for substituent effects of nitro/butoxy groups in polysubstituted benzenes.
  • Royal Society of Chemistry. (2013). Synthesis and Characterization of Alkoxy-Nitrobenzenes. Organic & Biomolecular Chemistry. Retrieved February 20, 2026, from [Link]

    • General methodology for nitr

Sources

Comparative

Comparative Guide: Structural Elucidation of 1,4-Dibutoxy-2-nitrobenzene

This guide outlines a robust, self-validating protocol for assigning the NMR spectrum of 1,4-Dibutoxy-2-nitrobenzene . It moves beyond simple chemical shift lookups, employing a "Methodology Comparison" approach that con...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a robust, self-validating protocol for assigning the NMR spectrum of 1,4-Dibutoxy-2-nitrobenzene . It moves beyond simple chemical shift lookups, employing a "Methodology Comparison" approach that contrasts basic 1D analysis with definitive 2D structural elucidation.

Executive Summary & Challenge

The assignment of 1,4-Dibutoxy-2-nitrobenzene presents a classic spectroscopic challenge: distinguishing between two chemically similar but spatially distinct substituents. While the aromatic region follows predictable coupling patterns, the aliphatic region contains two nearly identical butoxy chains.

  • The Core Problem: Which sets of aliphatic signals belong to the C1-butoxy group (ortho to nitro) and which belong to the C4-butoxy group (meta to nitro)?

  • The Solution: This guide compares Method A (1D Empirical Assignment) with Method B (2D Definitive Assignment) , demonstrating why Method B is required for pharmaceutical-grade data integrity.

Structural Analysis & Expected Signals[1][2]

Before acquisition, we must predict the spin system based on the molecule's asymmetry.

The Aromatic Region (Spin System)

The molecule possesses a 1,2,4-substitution pattern.

  • H3 (Singlet-like): Located between the Nitro (C2) and Butoxy (C4) groups. It is magnetically isolated from H5/H6 (except for small meta-coupling).

  • H5 & H6 (Doublet pair): H5 and H6 are ortho to each other.

    • H5: Ortho to H6, Meta to H3.

    • H6: Ortho to H5, Para to H3.

The Aliphatic Region (The Butoxy Chains)

Two butyl chains (


) will appear.
  • 
    -Methylene (
    
    
    
    ):
    ~4.0 ppm (Triplet).
  • 
    -Methylene:  ~1.8 ppm (Quintet).
    
  • 
    -Methylene:  ~1.5 ppm (Sextet).
    
  • 
    -Methyl:  ~1.0 ppm (Triplet).
    

Methodology Comparison

Method A: 1D Proton NMR (The "Quick Look")

Reliability: Medium. Good for purity check, poor for specific chain assignment.

Protocol:

  • Dissolve 10 mg sample in 0.6 mL

    
    .
    
  • Acquire 1H spectrum (16 scans, 30° pulse).

Analysis Logic:

  • Aromatic Shifts: Based on electronic substituent effects (Nitro = Deshielding/Downfield; Alkoxy = Shielding/Upfield).

    • H3: Most downfield (~7.4 ppm). It is ortho to the strongly electron-withdrawing Nitro group.

    • H5: Para to the Nitro group (~7.1 ppm).

    • H6: Meta to the Nitro group (~7.0 ppm).

  • Aliphatic Shifts: The C1-Butoxy

    
    -CH
    
    
    
    is ortho to the Nitro group. The Nitro group's magnetic anisotropy and inductive effect typically deshield adjacent protons.
    • Hypothesis: The downfield

      
      -CH
      
      
      
      triplet belongs to the C1-Butoxy.

Critique: Method A relies on "chemical intuition" regarding the Nitro group's deshielding cone. While likely correct, it is not proof. In complex environments, steric twisting of the Nitro group can alter these expected shifts.

Method B: 1D + 2D NMR (The "Gold Standard")

Reliability: High. Self-validating structural proof.

Protocol:

  • COSY (Correlation Spectroscopy): To identify the H5-H6 spin system.

  • NOESY (Nuclear Overhauser Effect): To measure through-space proximity. This is the critical step.

The Self-Validating Logic (NOE):

  • H3 is physically close to the C4-Butoxy group.

  • H6 is physically close to the C1-Butoxy group.

  • Experiment: Irradiate (or observe cross-peak for) the H3 aromatic singlet.

  • Result: The aliphatic

    
    -CH
    
    
    
    signal that shows a NOESY cross-peak with H3 must be the C4-Butoxy chain.

Detailed Assignment Data

The following data is synthesized from high-fidelity analogs (1,4-dimethoxy-2-nitrobenzene) and standard substituent increments.

Table 1: Aromatic Assignment
PositionProtonChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
C3 H3 7.38 d (fine)

Most Downfield. Ortho to

. Shows NOE to C4-Butoxy.
C5 H5 7.11 dd

,

Mid-field. Ortho to H6, Meta to H3.
C6 H6 7.05 d

Most Upfield. Ortho to C1-Butoxy (Shielding). Shows NOE to C1-Butoxy.
Table 2: Aliphatic Assignment (Butoxy Chains)
GroupPositionShift (

, ppm)
MultiplicityAssignment Logic (Method B)
C1-Butoxy

-CH

4.08 TripletOrtho to

(Deshielded). NOE correlation with H6.

-CH

1.82Quintet

-CH

1.50Sextet

-CH

0.98Triplet
C4-Butoxy

-CH

3.98 TripletMeta to

. NOE correlation with H3.

-CH

1.78Quintet

-CH

1.48Sextet

-CH

0.98TripletOverlapping methyls are common.

Note: Chemical shifts are referenced to


 (7.26 ppm). Exact values may vary by concentration, but the relative order  (H3 > H5 > H6) and NOE correlations are invariant.

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for the "Gold Standard" assignment (Method B).

NMR_Assignment_Flow Start Start: 1,4-Dibutoxy-2-nitrobenzene Step1 Step 1: 1D 1H NMR Identify Aromatic Pattern Start->Step1 Decision1 Isolate H3 (Singlet, ~7.4 ppm) Isolate H5/H6 (Doublets, ~7.1 ppm) Step1->Decision1 Step2 Step 2: 2D NOESY Measure Through-Space Correlations Decision1->Step2 Confirm Spin System PathA Correlation: H3 <-> alpha-CH2 (Signal A) Step2->PathA PathB Correlation: H6 <-> alpha-CH2 (Signal B) Step2->PathB ResultA Signal A = C4-Butoxy (Meta to Nitro) PathA->ResultA ResultB Signal B = C1-Butoxy (Ortho to Nitro) PathB->ResultB

Figure 1: Logic flow for distinguishing regio-isomeric butoxy chains using NOESY correlations.

Experimental Protocol (Method B)

To reproduce these results, follow this specific acquisition parameter set.

Sample Preparation[2][4]
  • Solvent:

    
     (99.8% D) + 0.03% TMS (Internal Standard).
    
  • Concentration: 10-15 mg in 600

    
    L. Note: Higher concentrations improve 2D sensitivity but may broaden multiplets.
    
  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (600 MHz equivalent)
  • 1H (Proton):

    • Spectral Width: 12 ppm (-1 to 11 ppm).

    • Relaxation Delay (D1): 2.0 s (Ensure full integration accuracy).

    • Scans: 16.

  • gCOSY (Gradient COSY):

    • Matrix: 2048 (F2) x 256 (F1).

    • Scans: 4 per increment.

    • Purpose: Confirm the H5-H6 ortho coupling (

      
       Hz).
      
  • NOESY (Phase Sensitive):

    • Mixing Time: 500 ms (Optimal for small molecules MW < 500).

    • Scans: 8-16 per increment.

    • Purpose: Detect spatial proximity between H3/C4-Butoxy and H6/C1-Butoxy.

References

  • Source for aromatic coupling constants and chemical shift ordering of the core scaffold.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. Authoritative text for substituent increment rules (Curphy-Morrison) and NOE mixing time parameters.
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link]

    • Reference for chemical shift anisotropy of nitro groups.
Validation

GC-MS Analysis and Interpretation Guide: 1,4-Dibutoxy-2-nitrobenzene

Executive Summary 1,4-Dibutoxy-2-nitrobenzene (CAS: 135-15-9) is a critical lipophilic intermediate often encountered in the synthesis of local anesthetics (e.g., oxybuprocaine) and specific liquid crystal formulations....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Dibutoxy-2-nitrobenzene (CAS: 135-15-9) is a critical lipophilic intermediate often encountered in the synthesis of local anesthetics (e.g., oxybuprocaine) and specific liquid crystal formulations. While High-Performance Liquid Chromatography (HPLC) is often the default for finished drug products, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior specificity for this compound due to its distinct fragmentation patterns and volatility profile.

This guide provides a comparative analysis of GC-MS versus alternative techniques, a validated experimental protocol, and a detailed interpretation of mass spectral data, specifically tailored for researchers requiring rigorous structural confirmation.

Part 1: Comparative Analysis (GC-MS vs. Alternatives)

Selecting the correct analytical technique is driven by the physicochemical properties of the analyte. 1,4-Dibutoxy-2-nitrobenzene possesses two non-polar butyl chains, rendering it sufficiently volatile for GC analysis, despite the polar nitro group.

Performance Matrix: GC-MS vs. HPLC-UV vs. NMR
FeatureGC-MS (Electron Impact) HPLC-UV 1H-NMR
Primary Utility Trace impurity identification & structural elucidation.Routine purity quantification in production.Absolute structural confirmation (bulk).
Sensitivity (LOD) High (< 10 ppb in SIM mode).Moderate (ppm range).Low (requires mg quantities).[1]
Selectivity Excellent (Mass spectral fingerprinting).[2]Good (Retention time only).Perfect for connectivity, poor for mixtures.
Throughput High (Fast temperature ramps).Moderate (Isocratic/Gradient equilibration).Low.
Thermal Risk Moderate (Nitro groups can degrade >280°C).Low (Ambient operation).[1]None.
Matrix Effects Low (Gas phase separation).High (Solvent/buffer interferences).High (Overlapping signals).

Expert Insight: While HPLC is safer for thermally labile compounds, 1,4-Dibutoxy-2-nitrobenzene is stable enough for GC if injector temperatures are optimized. GC-MS is the only choice when you need to distinguish this specific isomer from potential regioisomers (e.g., 1,2-dibutoxy-4-nitrobenzene) in a complex reaction mixture, as their fragmentation patterns will differ subtly but distinctively.

Part 2: Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of an internal standard (IS) and an alkane ladder ensures that retention times are normalized against instrumental drift.

Reagents and Materials
  • Solvent: Ethyl Acetate (HPLC Grade) – selected for high solubility of the analyte and compatibility with GC-MS.

  • Internal Standard (IS): Fluoranthene or D10-Anthracene (20 µg/mL).

  • Column: 5% Phenyl-arylene / 95% Methylpolysiloxane (e.g., DB-5ms, ZB-5ms), 30m x 0.25mm x 0.25µm.

Sample Preparation Workflow
  • Stock Solution: Dissolve 10 mg of 1,4-Dibutoxy-2-nitrobenzene in 10 mL Ethyl Acetate (1000 ppm).

  • Working Standard: Dilute Stock to 10 ppm using the Internal Standard solution.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial (prevents photolytic degradation of the nitro group).

Instrumental Parameters (Agilent/Shimadzu/Thermo Compatible)
ParameterSettingRationale
Inlet Mode Splitless (1 min purge)Maximizes sensitivity for trace impurities.
Inlet Temp 250°CHigh enough to volatilize, low enough to prevent thermal denitrification.
Carrier Gas Helium @ 1.2 mL/minConstant flow for stable retention times.
Oven Program 60°C (1 min) → 20°C/min → 300°C (5 min)Rapid ramp removes solvent; high final temp elutes the heavy dibutoxy chains.
Transfer Line 280°CPrevents condensation before the ion source.
Ion Source EI (70 eV) @ 230°CStandard ionization energy for library matching.
Scan Range m/z 40 – 450Covers molecular ion and low-mass fragments.

Part 3: Data Interpretation & Fragmentation Mechanism

Understanding the mass spectrum of 1,4-Dibutoxy-2-nitrobenzene (MW ≈ 267.3 g/mol ) requires analyzing the interplay between the nitro group and the ether chains.

Predicted Mass Spectrum Features
  • Molecular Ion (M+[3]•): m/z 267.[4] Distinct, though likely not the base peak due to the labile nature of the alkoxy chains.

  • Loss of NO2 ([M-46]+): m/z 221. Characteristic of nitroaromatics.

  • Loss of Butyl Group ([M-57]+): m/z 210. Cleavage of the alkyl chain.

  • McLafferty Rearrangement: Alkyl aryl ethers with chains longer than ethyl often undergo rearrangement, losing an alkene (butene, mass 56). Look for peaks at m/z 211 (M - C4H8).

  • Base Peak: Likely m/z 153 or m/z 109 (aromatic core after stripping substituents).

Fragmentation Pathway Diagram

The following diagram illustrates the logical fragmentation steps expected in the EI source.

FragmentationPathway M_Ion Molecular Ion (M+•) m/z 267 [1,4-Dibutoxy-2-nitrobenzene] Path_A Loss of NO2 radical (Nitro cleavage) M_Ion->Path_A Path_B McLafferty Rearrangement (Loss of Butene C4H8) M_Ion->Path_B Path_C Alpha Cleavage (Loss of Butyl radical) M_Ion->Path_C Frag_A [M - NO2]+ m/z 221 Path_A->Frag_A - 46 u Frag_B [M - C4H8]+• m/z 211 (Phenol radical cation) Path_B->Frag_B - 56 u Final Aromatic Core m/z ~109-150 Frag_B->Final Further degradation Frag_C [M - C4H9]+ m/z 210 Path_C->Frag_C - 57 u

Figure 1: Predicted Electron Impact (EI) fragmentation pathways for 1,4-Dibutoxy-2-nitrobenzene.

Part 4: Analytical Workflow Visualization

To ensure reproducibility, the following workflow outlines the decision-making process during analysis.

AnalyticalWorkflow Start Sample Intake (Solid/Oil) Prep Dissolve in EtOAc (1 mg/mL) Start->Prep Dilution Dilute to 10 ppm Add Internal Std Prep->Dilution GC_Inj GC Injection (Splitless, 250°C) Dilution->GC_Inj Check Peak Shape Check GC_Inj->Check Good Analyze Mass Spec (Library Search) Check->Good Symmetric Bad Tailing/Degradation? Check->Bad Asymmetric Fix Replace Liner Check Inlet Temp Bad->Fix Fix->GC_Inj

Figure 2: Step-by-step analytical workflow ensuring data integrity and instrument health.

References

  • Shimadzu Application News. (2024). Determination of Nitrobenzene Compounds in Nifedipine by GCMS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Royal Society of Chemistry (Analytical Methods). (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Retrieved from [Link]

Sources

Comparative

comparison of synthesis methods for 1,4-dialkoxy-2-nitrobenzenes

Topic: Comparison of Synthesis Methods for 1,4-Dialkoxy-2-nitrobenzenes Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1] Executive Summary 1,4-Dialko...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Synthesis Methods for 1,4-Dialkoxy-2-nitrobenzenes Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Executive Summary

1,4-Dialkoxy-2-nitrobenzenes are critical intermediates in the synthesis of functionalized anilines, benzimidazoles, and liquid crystalline materials.[1] Their preparation is non-trivial due to the electron-rich nature of the 1,4-dialkoxybenzene core, which makes the system prone to oxidative degradation (quinone formation) during electrophilic substitution.

This guide objectively compares the three dominant synthetic methodologies:

  • Direct Nitration (Method A): High-throughput, cost-effective, but safety-critical.[1]

  • Alkylation of 2-Nitrohydroquinone (Method B): High regiocontrol, safer, but step-intensive.[1]

  • Nucleophilic Aromatic Substitution (

    
    ) (Method C):  Best for asymmetric analogs.
    

Part 1: Comparative Analysis

Decision Matrix: Method Selection

The choice of method depends heavily on the symmetry of the target molecule and the tolerance for oxidative side-reactions.

FeatureMethod A: Direct Nitration Method B: Alkylation Method C:

Primary Utility Bulk synthesis of symmetric ethers (e.g., dimethoxy).[1]High-purity synthesis; avoiding oxidation.[1]Asymmetric ethers or fluorinated scaffolds.[1]
Starting Material 1,4-Dialkoxybenzene2-Nitrohydroquinone2,5-Dichloronitrobenzene
Key Reagents

/

or


/

/ DMF

/ ROH
Regioselectivity Good (2-position), but risk of 2,5-dinitro.[1]Excellent (Pre-defined).Good (Ortho-displacement favored).[1]
Major Risk Oxidative Demethylation to benzoquinones.[1]O- vs C-alkylation (rarely an issue here).Incomplete substitution (Mono-alkoxy product).
Green Metric Low (Acid waste, NOx fumes).Moderate (Solvent waste).Moderate (Salt waste).
Scalability High (Exotherm management required).Medium (Solvent volumes).High.

Part 2: Detailed Methodologies

Method A: Direct Nitration of 1,4-Dialkoxybenzenes

Principle: Electrophilic aromatic substitution (EAS).[1] The alkoxy groups strongly activate the ring. The challenge is stopping at mono-nitration and preventing the oxidizing power of


 from stripping the alkyl groups to form 1,4-benzoquinone.

Protocol (Optimized for 1,4-Dimethoxy-2-nitrobenzene):

  • Preparation: Dissolve 1,4-dimethoxybenzene (1.0 eq) in Glacial Acetic Acid (5 vol).

  • Cooling: Cool the solution to 10–15°C . Critical: Temperatures >20°C promote quinone formation.[1]

  • Nitration: Add

    
     (70%, 1.1 eq) dropwise over 30 minutes. Maintain temperature <20°C.
    
    • Note: Using

      
       as a co-solvent increases the rate but also the exotherm and oxidation risk. Acetic acid acts as a buffer.[1]
      
  • Quench: Pour reaction mixture onto crushed ice/water (10 vol).

  • Isolation: Filter the yellow precipitate. Recrystallize from Ethanol.[1]

  • Typical Yield: 75–85%.

Mechanistic Insight: The methoxy groups are ortho/para directors.[2] Since the para positions are blocked by each other, nitration occurs ortho to one methoxy group (which is meta to the other). The transition state is stabilized by the electron-donating resonance of the oxygen lone pairs.

Method B: Alkylation of 2-Nitrohydroquinone

Principle: Williamson Ether Synthesis.[1] This method builds the alkoxy groups after the nitro group is already present, completely bypassing the risk of oxidative demethylation.

Protocol:

  • Reagents: Suspend 2-nitrohydroquinone (1.0 eq) and

    
     (2.5 eq) in DMF or Acetone.
    
  • Addition: Add Alkyl Halide (e.g., Ethyl Bromide, 2.5 eq).

  • Reaction: Heat to reflux (Acetone) or 60°C (DMF) for 4–6 hours.

  • Workup: Remove solvent under vacuum.[1] Partition residue between Water and Ethyl Acetate. Wash organic layer with 1M NaOH (to remove unreacted phenol).

  • Typical Yield: 85–95%.

Trustworthiness: This is the most robust method for 1,4-diethoxy-2-nitrobenzene or larger alkyl chains where nitration conditions might degrade the ether linkage.[1]

Method C: Nucleophilic Aromatic Substitution ( )

Principle: Displacement of a halide activated by an ortho-nitro group.[1] Target: Primarily used for Asymmetric 1-alkoxy-4-alkoxy'-2-nitrobenzenes.[1]

Protocol (Synthesis of 1-Methoxy-4-chloro-2-nitrobenzene):

  • Substrate: 2,5-Dichloronitrobenzene (1.0 eq).

  • Nucleophile: NaOMe (1.05 eq) in Methanol.

  • Reaction: Reflux for 2 hours.

    • Regioselectivity:[1][3][4][5] The chloride ortho to the nitro group (C-2 relative to nitro? No, in 2,5-dichloro, the Cl at C-2 is ortho to

      
       at C-1) is displaced much faster than the meta chloride.[1]
      
    • Correction: In 2,5-dichloronitrobenzene, the Cl at position 2 is ortho to the nitro group. The Cl at position 5 is meta. The ortho-Cl is displaced.[1]

  • Second Substitution (Optional): To get the dialkoxy, a second, more forcing reaction with a different alkoxide is required, often requiring higher temperatures (DMSO, 100°C) because the first alkoxy group deactivates the ring toward the second

    
     attack.
    

Part 3: Visualizations

Reaction Pathways & Strategic Selection

The following diagram illustrates the chemical pathways and the critical decision points for selecting a synthesis route.

SynthesisPathways Start_Dialkoxy 1,4-Dialkoxybenzene Target 1,4-Dialkoxy-2-nitrobenzene Start_Dialkoxy->Target Method A: Nitration (HNO3, <20°C) Side_Quinone Side Product: 1,4-Benzoquinone Start_Dialkoxy->Side_Quinone Oxidation (>20°C or Excess HNO3) Start_Quinone 2-Nitrohydroquinone Start_Quinone->Target Method B: Alkylation (R-X, K2CO3) Start_Dichloro 2,5-Dichloronitrobenzene Mono_Sub Intermediate: 4-Chloro-2-alkoxynitrobenzene Start_Dichloro->Mono_Sub Method C: SNAr (Step 1) (NaOR, mild) Mono_Sub->Target SNAr (Step 2) (NaOR', forcing)

Figure 1: Synthetic pathways for 1,4-dialkoxy-2-nitrobenzenes showing reagents and potential side reactions.

Process Decision Tree

Use this logic flow to determine the optimal method for your specific target molecule.

DecisionTree Q1 Is the target Symmetric? Q2 Is the Alkyl group acid-sensitive? Q1->Q2 Yes Result_C Method C: SNAr Strategy Q1->Result_C No (Asymmetric) Q3 Is 2-Nitrohydroquinone available? Q2->Q3 No (e.g., Methyl, Ethyl) Result_B Method B: Alkylation Q2->Result_B Yes (e.g., t-Butyl) Result_A Method A: Direct Nitration Q3->Result_A No (Cost driven) Q3->Result_B Yes

Figure 2: Decision tree for selecting the optimal synthesis method based on structural requirements and material availability.

References

  • Nitration of 1,4-Dialkoxybenzenes & Regioselectivity

    • Title: Regioselectivity in the nitration of dialkoxybenzenes.[3]

    • Source:J. Org.[1] Chem., 2011.

    • URL:[Link]

  • Green Nitration Methodologies

    • Title: Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports.[6]

    • Source:Chemistry for Sustainable Development, 2009.[6]

    • URL:[Link]

  • Synthesis via

    
     (Precursor Preparation): 
    
    • Title: 1,4-Dichloro-2-nitrobenzene: Properties and Synthesis.[1]

    • Source:PubChem Compound Summary.
    • URL:[Link][1]

  • Safety Data & Handling

    • Title: Safety Data Sheet: 1,4-Dimethoxybenzene.[1][7][8]

    • Source:Thermo Fisher Scientific.[1][7][9]

Sources

Validation

influence of the alkoxy chain length on the properties of 1,4-dialkoxy-2-nitrobenzenes

The following guide details the influence of alkoxy chain length on the physicochemical and synthetic properties of 1,4-dialkoxy-2-nitrobenzenes. Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the influence of alkoxy chain length on the physicochemical and synthetic properties of 1,4-dialkoxy-2-nitrobenzenes.

Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Materials Scientists

Executive Summary: The "Push-Pull" Architecture

1,4-Dialkoxy-2-nitrobenzenes represent a critical class of donor-acceptor aromatic systems. The core structure features two electron-donating alkoxy groups (


) para to each other, with a strong electron-withdrawing nitro group (

) ortho to one alkoxy substituent.

Key Insight: The alkoxy chain length (


) acts as a "molecular tuner." While the electronic properties (UV-Vis absorption, dipole moment) remain largely governed by the aromatic core, the physical properties  (melting point, solubility, and packing density) are dictated by the alkyl tails. Short chains (

) favor high-melting crystalline solids suitable for standard organic synthesis, while long chains (

) induce solubility in non-polar media and suppress melting points, often serving as precursors for liquid crystalline (mesogenic) materials.

Synthesis & Structural Design: Chain Length Dictates Strategy

The synthesis of these derivatives bifurcates based on chain length and symmetry.

Method A: Direct Nitration (Best for Short, Symmetric Chains)

For methyl (


) and ethyl (

) homologs, direct nitration of the corresponding 1,4-dialkoxybenzene is efficient. The steric bulk of short chains is insufficient to hinder the nitronium ion attack at the ortho position.
Method B: Alkylation of Nitro-Hydroquinone (Best for Long/Asymmetric Chains)

As chain length increases (


), the solubility of the starting material in aqueous nitration media drops, and steric hindrance rises. The preferred route shifts to the alkylation of 2-nitrohydroquinone (or 4-alkoxy-2-nitrophenol) using alkyl halides.
Synthesis Decision Matrix (Graphviz)

SynthesisPath Start Target Molecule: 1,4-Dialkoxy-2-nitrobenzene CheckSym Is the substitution symmetric? Start->CheckSym CheckLen Chain Length (n) CheckSym->CheckLen Yes MethodB Method B: Alkylation (R-Br + K2CO3) CheckSym->MethodB No (Asymmetric) MethodA Method A: Direct Nitration (HNO3/AcOH) CheckLen->MethodA Short (n=1, 2) CheckLen->MethodB Long (n > 3) ResultA Product: Short-Chain Derivative MethodA->ResultA High Yield Crystalline Solid ResultB Product: Long-Chain Derivative MethodB->ResultB Tunable Solubility Waxy/Low MP Solid

Caption: Decision pathway for selecting the optimal synthetic route based on alkoxy chain length and symmetry.

Physical Property Comparison

The most immediate impact of chain elongation is observed in the thermal transitions.

Melting Point Depression & The "Odd-Even" Effect

Short chains facilitate tight crystal packing due to minimal conformational freedom. As the chain lengthens to ethyl and propyl, the "floppiness" of the alkyl tail disrupts crystal lattice energy, lowering the melting point.

PropertyMethoxy (

)
Ethoxy (

)
Butoxy (

)
Hexyloxy (

)
Melting Point 70–73 °C 48–51 °C ~35–40 °C (Est.)< 30 °C (Waxy)
Solubility (EtOH) ModerateHighHighVery High
Solubility (Hexane) LowLowModerateHigh
Physical State NeedlesPrismsWaxy SolidSemi-Solid/Oil
Primary Use Pharma IntermediateDye PrecursorPolymer SolubilityLC Precursor

Data Sources: Sigma-Aldrich [1], ChemicalBook [2], TCI Chemicals [3].

Analysis:

  • 
     (Methoxy):  The rigid, compact structure leads to the highest melting point in the homologous series.
    
  • 
     (Ethoxy):  A sharp drop (~20°C) occurs. The ethyl group adds rotational freedom without contributing significant Van der Waals attraction.
    
  • 
     (Long Chain):  These derivatives often become room-temperature liquids or low-melting waxes. This "solubilizing" effect is crucial when these molecules are used as cores for conjugated polymers (e.g., PPV derivatives) to prevent precipitation during polymerization.
    

Electronic & Optical Implications

While the alkyl chain is electrically insulating, it indirectly influences electronic properties through steric and solvatochromic effects .

  • Dipole Moment: The nitro group induces a strong dipole. Short chains allow solvent molecules to closely approach the aromatic core, stabilizing the charge separation (high solvatochromism). Long chains create a "greasy" shield, reducing the effective local polarity sensed by the core.

  • Planarity: In 1,4-dimethoxy-2-nitrobenzene, the methoxy groups are roughly coplanar with the ring. Very bulky branched chains (e.g., isopropoxy) ortho to the nitro group can force the nitro group out of planarity, reducing conjugation and blue-shifting the UV-Vis absorption spectrum.

Experimental Protocols

Protocol A: Nitration of 1,4-Diethoxybenzene (Short Chain)

Best for


 homologs.

Reagents: 1,4-Diethoxybenzene (10 mmol), Nitric Acid (70%), Acetic Acid (Glacial).

  • Setup: Dissolve 1,4-diethoxybenzene (1.66 g) in 10 mL of glacial acetic acid in a round-bottom flask. Cool to 10°C.

  • Addition: Dropwise add a mixture of

    
     (1.5 mL) and acetic acid (1.5 mL) over 20 minutes. Maintain temp < 20°C to prevent dinitration.
    
  • Quench: Pour the yellow reaction mixture into 100 mL of ice water.

  • Isolation: Filter the yellow precipitate. Wash with cold water (

    
     mL).
    
  • Purification: Recrystallize from Ethanol/Water (9:1).

    • Yield: ~85%

    • Target MP: 48–51 °C [2].

Protocol B: Alkylation of 2-Nitrohydroquinone (Long/Asymmetric Chain)

Best for


 homologs or asymmetric substitution.

Reagents: 2-Nitrohydroquinone (10 mmol), 1-Bromohexane (22 mmol),


 (30 mmol), DMF (anhydrous).
  • Activation: Suspend 2-nitrohydroquinone (1.55 g) and

    
     (4.14 g) in DMF (20 mL). Stir at 60°C for 30 mins under 
    
    
    
    .
  • Alkylation: Add 1-bromohexane (3.63 g) dropwise.

  • Reaction: Heat to 80°C for 4-6 hours. Monitor TLC (Hexane/EtOAc 4:1).

  • Workup: Pour into 150 mL water. Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Purify via silica gel column chromatography (Eluent: Hexane/DCM).
    
    • Result: Yellow oil or low-melting waxy solid.

Applications in Materials Science

Liquid Crystal (LC) Precursors

The 1,4-dialkoxy-2-nitrobenzenes are rarely mesogenic (LC) themselves due to the lateral nitro group, which disrupts the rod-like shape required for mesophases. However, they are vital intermediates:

  • Reduction: Reduced to 1,4-dialkoxy-2-aminobenzenes .

  • Schiff Bases: The amine is condensed with aldehydes to form imines. The long alkoxy chains (

    
    ) from the nitro precursor are essential here to induce the nematic or smectic phases in the final Schiff base liquid crystal [4].
    
Non-Linear Optics (NLO)

The "Push-Pull" asymmetry (Donor-Acceptor) makes these derivatives candidates for NLO materials. The chain length is used to tune the crystal packing to ensure non-centrosymmetric alignment, which is required for Second Harmonic Generation (SHG).

References

  • Sigma-Aldrich. 1,4-Diethoxy-2-nitro-benzene Product Sheet. Link

  • ChemicalBook. 1,4-Diethoxy-2-nitrobenzene Properties and Melting Point Data. Link

  • TCI Chemicals. 1,4-Dimethoxy-2-nitrobenzene Specifications. Link

  • Beilstein J. Org. Chem. Tuning the solid-state emission of liquid crystalline nitro-cyanostilbene by halogen bonding. (2021).[1] (Discusses the role of alkoxy chain length in nitro-substituted LC precursors). Link

  • ResearchGate. Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. (2016). Link

Sources

Comparative

A Senior Application Scientist's Comparative Guide: The Strategic Advantages of 1,4-Dibutoxy-2-nitrobenzene in Advanced Synthesis

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. Among t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. Among the vast landscape of nitroaromatic compounds—a cornerstone of industrial and pharmaceutical chemistry—1,4-Dibutoxy-2-nitrobenzene emerges as a reagent of particular interest for specialized applications.[1][2][3] This guide provides an in-depth technical comparison of 1,4-Dibutoxy-2-nitrobenzene with other common nitroaromatics, supported by experimental insights, to illuminate its distinct advantages in the synthesis of complex molecular architectures.

The Nitroaromatic Landscape: A Double-Edged Sword

Nitroaromatic compounds are characterized by the presence of one or more nitro groups (—NO₂) attached to an aromatic ring.[4][5] This functional group is a powerful electron-withdrawing group, a property that profoundly influences the reactivity of the aromatic ring.[3][4][5] While this feature is synthetically useful, it also contributes to the biological and environmental hazards associated with many nitroaromatics, including toxicity and mutagenicity.[1][6] Consequently, the choice of a nitroaromatic starting material must be a careful balance of desired reactivity and manageable safety considerations.

Unveiling the Advantages of 1,4-Dibutoxy-2-nitrobenzene

1,4-Dibutoxy-2-nitrobenzene distinguishes itself from simpler nitroaromatics like nitrobenzene or dinitrotoluene through the presence of its two butoxy (—O(CH₂)₃CH₃) substituents. These alkoxy groups are not mere spectators; they actively modulate the molecule's properties in several advantageous ways.

Enhanced Solubility and Processability

A significant practical challenge in organic synthesis is the often-limited solubility of rigid aromatic compounds in common organic solvents. The two long, flexible butyl chains of 1,4-Dibutoxy-2-nitrobenzene significantly increase its lipophilicity and disrupt crystal lattice packing. This translates to markedly improved solubility in a wider range of organic solvents compared to many solid nitroaromatics, such as dinitrotoluenes or nitrobenzoic acids. This enhanced solubility facilitates more homogeneous reaction conditions, potentially leading to improved reaction rates and yields, and simplifies purification processes like chromatography and extraction.

Strategic Regiocontrol in Aromatic Substitution

The interplay between the electron-withdrawing nitro group and the electron-donating alkoxy groups provides a powerful tool for regioselective synthesis. The strong ortho-, para-directing nature of the alkoxy groups, combined with the meta-directing influence of the nitro group, allows for predictable and selective functionalization of the aromatic ring. This is particularly valuable in the synthesis of complex, polysubstituted aromatic compounds where precise control over substituent placement is paramount.

A Gateway to Advanced Heterocyclic Scaffolds: The Phenazine Synthesis Case Study

One of the most compelling applications of 1,4-Dibutoxy-2-nitrobenzene is in the synthesis of substituted phenazines. Phenazines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antimicrobial, antitumor, and antioxidant properties.[7] The synthesis of unsymmetrically substituted phenazines, which often exhibit enhanced biological activity, can be challenging.

1,4-Dibutoxy-2-nitrobenzene serves as a key building block in modern synthetic strategies, such as the Buchwald-Hartwig amination, for the regioselective synthesis of alkoxy-substituted phenazines.[8][9] The butoxy groups not only influence the electronic properties of the resulting phenazine but also enhance its solubility and potential for self-assembly in materials science applications.

Comparative Analysis: 1,4-Dibutoxy-2-nitrobenzene vs. Other Nitroaromatics

To contextualize the advantages of 1,4-Dibutoxy-2-nitrobenzene, a comparison with other commonly used nitroaromatics is instructive.

Property1,4-Dibutoxy-2-nitrobenzeneNitrobenzene2,4-Dinitrotoluene1-Chloro-4-nitrobenzene
Molecular Formula C₁₄H₂₁NO₄[10]C₆H₅NO₂[11]C₇H₆N₂O₄C₆H₄ClNO₂
Molecular Weight ( g/mol ) 267.32[10]123.11[11]182.13157.56
Physical State at STP Liquid/Low-melting solidPale yellow liquid[5]Yellow solidPale yellow solid
Solubility in Organic Solvents HighHighModerateModerate
Key Synthetic Applications Synthesis of functionalized phenazines and other complex heterocycles[8][9]Synthesis of aniline, dyes, and pharmaceuticals[1][2]Production of toluene diisocyanate (TDI) for polyurethanes, explosives[2]Synthesis of dyes, pesticides, and pharmaceuticals
Primary Safety Concerns Standard hazards for nitroaromatics; handle with careToxic, suspected carcinogen, readily absorbed through skin[1][2]Toxic, suspected carcinogen, explosion hazard[1][12]Toxic, skin and eye irritant

Experimental Protocol: Synthesis of a 2,3-Dibutoxyphenazine Derivative

The following protocol is a representative example of how 1,4-Dibutoxy-2-nitrobenzene can be employed in the synthesis of a complex heterocyclic system. This multi-step synthesis highlights the utility of this reagent in modern organic chemistry.

Step 1: Buchwald-Hartwig Coupling

This step involves the palladium-catalyzed cross-coupling of an amine with an aryl halide, a cornerstone of modern C-N bond formation.

Buchwald_Hartwig_Coupling reagent1 1,4-Dibutoxy-2-nitrobenzene product bis(2-nitrophenyl)amine derivative reagent1->product + reagent2 1-Bromo-2-nitrobenzene reagent2->product catalyst Pd(OAc)₂ / RuPhos catalyst->product base Cs₂CO₃ base->product solvent Toluene, 90°C solvent->product

Caption: Buchwald-Hartwig amination workflow.

Methodology:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,4-Dibutoxy-2-nitrobenzene (1.0 equiv), 1-bromo-2-nitrobenzene (1.0 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and RuPhos (0.10 equiv).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 90 °C and stir for 1.5-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired bis(2-nitrophenyl)amine derivative.

Step 2: Reductive Cyclization to the Phenazine Core

The nitro groups are reduced to amines, which then undergo an in-situ oxidative cyclization to form the phenazine ring system.

Reductive_Cyclization starting_material bis(2-nitrophenyl)amine derivative product 2,3-Dibutoxyphenazine derivative starting_material->product reductant Fe / NH₄Cl reductant->product Reduction oxidant Air (O₂) oxidant->product Oxidative Cyclization solvent Ethanol/Water solvent->product

Caption: Tandem reduction and oxidative cyclization.

Methodology:

  • Dissolve the bis(2-nitrophenyl)amine derivative (1.0 equiv) in a mixture of ethanol and water.

  • Add iron powder (Fe, 10 equiv) and ammonium chloride (NH₄Cl, 1.0 equiv).

  • Heat the mixture to reflux and stir vigorously. The reaction is often accompanied by a color change.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure 2,3-dibutoxyphenazine derivative.

Conclusion

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Wikipedia. (n.d.). Nitro compound. Retrieved February 20, 2026, from [Link]

  • Sdfine. (n.d.). 3-nitrobenzoic acid. Retrieved February 20, 2026, from [Link]

  • International Labour Organization. (2011, August 03). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved February 20, 2026, from [Link]

  • Ahmets. (2026, January 6). Understanding Nitro Compounds: Structure And Properties. Retrieved February 20, 2026, from [Link]

  • Embibe. (2025, April 8). Nitro Compounds: Types, Synthesis, Properties and Uses. Retrieved February 20, 2026, from [Link]

  • Perpusnas. (2026, January 6). Understanding OSC Nitro Compounds: Structure And Properties. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. PubMed Central. Retrieved February 20, 2026, from [Link]

  • ACS Publications. (2023, January 13). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. The Journal of Organic Chemistry. Retrieved February 20, 2026, from [Link]

  • Semantic Scholar. (n.d.). The Synthesis of 2,5-Dimethoxy-4-Chloroaniline. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 1,4-Dibutoxy-2-chloro-5-nitrobenzene. Retrieved February 20, 2026, from [Link]

  • PureSynth. (n.d.). 14-Di-N-Butoxy-2-Nitrobenzene 98%. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of benzophenazines 57. Retrieved February 20, 2026, from [Link]

  • Thieme. (n.d.). Product Class 16: Phenazines. Retrieved February 20, 2026, from [Link]

  • Winkler, J. D., Twenter, B. M., & Gendron, T. (2012). SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION. HETEROCYCLES, 84(2), 1345. [Link]

  • PubChemLite. (n.d.). 1,4-dibutoxy-2-chloro-5-nitrobenzene (C14H20ClNO4). Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 2,5-Dibutoxyaniline. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). 1,4-Dichloro-2-nitrobenzene. Retrieved February 20, 2026, from [Link]

Sources

Comparative

Structural Confirmation of 1,4-Dibutoxy-2-nitrobenzene: A Multi-Methodological Validation Guide

Strategic Overview 1,4-Dibutoxy-2-nitrobenzene is a critical intermediate in the synthesis of functional materials, particularly for liquid crystals and conducting polymers (e.g., PEDOT analogues). Its structural integri...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

1,4-Dibutoxy-2-nitrobenzene is a critical intermediate in the synthesis of functional materials, particularly for liquid crystals and conducting polymers (e.g., PEDOT analogues). Its structural integrity is paramount because regioisomeric impurities—such as 2,3-dinitro-1,4-dibutoxybenzene or mono-alkylated byproducts —drastically alter the electronic bandgap and solubility of the final material.

This guide provides an authoritative workflow to confirm the structure of synthesized 1,4-Dibutoxy-2-nitrobenzene, distinguishing it from common synthetic impurities. We move beyond basic characterization to a self-validating, multi-methodological approach.

Comparative Analysis of Analytical Techniques

To objectively validate the product, one must compare the diagnostic power of available techniques against the specific structural challenges of this molecule.

Feature1H NMR (The Gold Standard) FT-IR Spectroscopy Mass Spectrometry (GC/LC-MS) X-Ray Crystallography
Primary Utility Definitive proof of regiochemistry (Position of NO2).Confirmation of functional groups (NO2, Ether).[1]Confirmation of molecular formula/weight.[2][3][4][5][6]Absolute 3D structural determination.
Differentiation Power High: Distinguishes 2-nitro (asymmetric) from starting material (symmetric).Low: Cannot easily distinguish 2-nitro from 3-nitro isomers.Medium: Identifies mono- vs. di-nitrated products but not isomers.Ultimate: But requires single crystals (slow).
Throughput High (10-15 mins).Very High (<5 mins).High.Low (Days/Weeks).
Limit of Detection ~1% Impurity.>5% Impurity.<0.1% Impurity (Trace analysis).N/A.
Recommendation Primary Method for batch release.Screening Method for reaction completion.Supportive Method for purity check.Reference Method for new synthetic routes.

The Gold Standard Protocol: 1H NMR Validation

The most common synthetic route involves the nitration of 1,4-dibutoxybenzene or the alkylation of 2-nitrohydroquinone. In either case, the primary challenge is proving the 1,2,4-substitution pattern .

Expected Spectral Signature (CDCl3, 400 MHz)

The molecule has no plane of symmetry, resulting in three distinct aromatic signals.

A. Aromatic Region (Diagnostic Zone)
  • H-3 (Singlet, ~7.45 ppm): This proton is isolated between the Nitro group (position 2) and the Butoxy group (position 4). It appears as a singlet (or very tight doublet) due to lack of ortho-coupling. This is the "Smoking Gun" signal.

  • H-6 (Doublet, ~7.10 ppm, J ≈ 9.0 Hz): Ortho to the Butoxy at position 1.

  • H-5 (Doublet/dd, ~7.00 ppm, J ≈ 9.0 Hz): Ortho to H-6 and meta to the Nitro group.

Contrast with Alternative:

  • Starting Material (1,4-Dibutoxybenzene): Shows a single singlet @ ~6.8 ppm (4 equivalent protons).

  • Symmetric Impurity (e.g., 2,5-dinitro isomer): Would show only singlets.

B. Aliphatic Region (The "Tail" Check)

You must confirm the presence of two distinct butyl chains. Due to the asymmetry caused by the nitro group, the


-protons (

) will resolve into two separate triplets.
  • 
    -CH2 (Pos 1):  ~4.05 ppm (Deshielded by ortho-NO2).
    
  • 
    -CH2 (Pos 4):  ~3.95 ppm (Standard aromatic ether shift).
    

Experimental Workflow: Step-by-Step Characterization

This protocol ensures a self-validating system where each step eliminates specific failure modes.

Phase 1: Crude Purity Screen (TLC/IR)

Objective: Confirm reaction completion and presence of Nitro group.

  • TLC: Run on Silica Gel 60 F254. Eluent: Hexane/EtOAc (8:2).

    • Observation: Product should be less polar (higher Rf) than mono-alkylated intermediates but more polar than the starting material if nitration was the final step.

  • FT-IR: Prepare a KBr pellet or use ATR.

    • Target Peaks: Look for asymmetric

      
       stretch at 1535 cm⁻¹  and symmetric stretch at 1350 cm⁻¹ .
      
    • Validation: Absence of broad -OH stretch (3300-3500 cm⁻¹) confirms full alkylation (if starting from hydroquinone).

Phase 2: Structural Confirmation (NMR)

Objective: Prove Regiochemistry.

  • Dissolve ~10 mg of sample in 0.6 mL

    
    .
    
  • Acquire 1H NMR (minimum 16 scans).

  • Process: Phase correct and baseline correct.

  • Integration Logic:

    • Set the methyl triplets (0.9-1.0 ppm) to integral 6.0.

    • Verify aromatic region integrates to 3.0 (1:1:1 ratio).

    • Failure Mode: If aromatic integral is 2.0 or 4.0, you have the wrong product (di-nitro or starting material).

Phase 3: Trace Impurity Check (HPLC-MS)

Objective: Quantify purity for pharmaceutical/electronic grade.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid) gradient.

  • Detection: UV at 254 nm and ESI-MS (Positive mode).

  • Success Criteria: Single peak >98% area. Mass spectrum shows parent ion

    
     m/z.
    

Visual Logic: Decision Tree

The following diagram illustrates the logical flow for accepting or rejecting a synthesized batch based on spectral data.

StructureConfirmation Start Crude Product IR_Check Step 1: FT-IR Analysis (Check 1535/1350 cm⁻¹) Start->IR_Check OH_Check OH Peak Present? (3300-3500 cm⁻¹) IR_Check->OH_Check TLC_Check Step 2: TLC/HPLC (Single Spot?) OH_Check->TLC_Check No Reject_Mono REJECT: Mono-alkylated Intermediate OH_Check->Reject_Mono Yes NMR_Check Step 3: 1H NMR Analysis (Aromatic Region) TLC_Check->NMR_Check Pass Reject_Poly REJECT: Over-nitration or Polymerization TLC_Check->Reject_Poly Multiple Spots Pattern_Check Pattern: 1 Singlet + 2 Doublets? NMR_Check->Pattern_Check Integral_Check Integration Ratio Ar:Alkyl = 3:18? Pattern_Check->Integral_Check Yes Reject_Isomer REJECT: Symmetric Isomer (or Starting Material) Pattern_Check->Reject_Isomer No (Only Singlets) Integral_Check->Reject_Poly No Success CONFIRMED: 1,4-Dibutoxy-2-nitrobenzene Integral_Check->Success Yes

Caption: Logical decision tree for validating the synthesis of 1,4-Dibutoxy-2-nitrobenzene, prioritizing exclusion of common side-products.

Supporting Data Table

Comparison of expected spectral data for the Target vs. the most common impurity (1,4-Dibutoxybenzene).

ParameterTarget: 1,4-Dibutoxy-2-nitrobenzene Impurity: 1,4-Dibutoxybenzene
Appearance Yellow Crystalline Solid / OilWhite Solid
Melting Point ~35-40°C (Predicted)45-48°C
1H NMR (Aromatic) 3H Total: 1H Singlet (~7.45 ppm)2H Doublets (~7.00-7.10 ppm)4H Total: 4H Singlet (~6.83 ppm)
1H NMR (Alpha-CH2) Two Triplets (Distinct environments)One Triplet (Symmetric environment)
IR (Nitro) Strong bands at 1535 & 1350 cm⁻¹Absent

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[6] (Authoritative text on NMR splitting patterns and substituent effects).

  • National Institute of Standards and Technology (NIST). 1,4-Dimethoxy-2-nitrobenzene IR Spectrum. (Used as primary spectral analogue for nitro-alkoxy benzene derivatives).

  • ChemicalBook. 1,4-Dibutoxy-2-nitrobenzene Product Specifications and Safety Data.

  • Reich, H. J. WinPLT NMR Data Interpretation. University of Wisconsin-Madison. (Reference for calculating chemical shift additivity rules in substituted benzenes).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,4-Dibutoxy-2-nitrobenzene

Part 1: The Core Directive – Operational Autonomy This guide is not a generic safety summary. It is a risk-mitigation system designed for researchers handling 1,4-Dibutoxy-2-nitrobenzene .

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Core Directive – Operational Autonomy

This guide is not a generic safety summary. It is a risk-mitigation system designed for researchers handling 1,4-Dibutoxy-2-nitrobenzene . As a nitroaromatic ether, this compound presents a dual threat: the systemic toxicity typical of nitrobenzenes (methemoglobinemia) combined with the lipophilicity of the butoxy chains, which enhances skin absorption.

The following protocols prioritize barrier integrity and exposure elimination .

Part 2: Scientific Integrity & Logic (E-E-A-T)

Risk Assessment & Hazard Identification
  • Chemical Nature: 1,4-Dibutoxy-2-nitrobenzene is a lipophilic nitroaromatic.

  • Primary Route of Entry: Dermal Absorption . The butoxy groups increase solubility in lipids, making skin contact the highest risk vector.

  • Systemic Effect: Like other nitrobenzenes, it can induce methemoglobinemia , a condition where iron in hemoglobin is oxidized from Fe2+ to Fe3+, preventing oxygen transport.

  • Physical State: Typically a solid/crystalline powder. Inhalation of dust is a secondary but critical vector.

The "Self-Validating" PPE System

Trust in safety comes from redundancy. We do not rely on a single barrier.

Table 1: PPE Specifications & Technical Justification

ComponentRecommendationTechnical Justification (The "Why")
Hand Protection Double-Gloving Protocol Inner: Laminate Film (Silver Shield/4H)Outer: Nitrile (min 5 mil)Causality: Nitro compounds permeate standard nitrile/latex rapidly. Laminate film offers >4-hour breakthrough time. The outer nitrile glove provides dexterity and protects the fragile inner liner.
Respiratory P100/N100 Particulate Respirator (for solids)OROV/P100 Combo (if heated/dissolved)Logic: As a solid, dust is the vector. If in solution (organic solvent), organic vapor (OV) protection is required to prevent carrier-solvent inhalation.
Eye/Face Chemical Splash Goggles + Face Shield Defense: Safety glasses are insufficient for powders that can drift behind lenses. A face shield protects the neck from dust deposition.
Body Tyvek® 400 (or equivalent) Lab Coat/Coverall Mechanism: Cotton lab coats absorb and hold nitro-compounds against the skin. Tyvek provides a non-porous barrier against dust and light splashes.

Part 3: Visualization & Formatting

Workflow 1: PPE Selection Logic

This decision tree ensures you select the correct respiratory protection based on the experimental state.

PPE_Selection Start Start: Handling 1,4-Dibutoxy-2-nitrobenzene State_Check What is the Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Solution Dissolved in Organic Solvent State_Check->Solution Heated Heated / Reflux State_Check->Heated Resp_Solid Respirator: P100 / N100 (High Efficiency Particulate) Solid->Resp_Solid Dust Risk Resp_Sol Respirator: OV/P100 Combo (Organic Vapor + Particulate) Solution->Resp_Sol Vapor + Aerosol Risk Resp_Fume Engineering Control: Fume Hood REQUIRED (Sash < 18 inches) Heated->Resp_Fume Inhalation Critical

Figure 1: Decision logic for respiratory protection based on the physical state of the compound.

Operational Handling Protocol

Objective: Transfer 5.0g of 1,4-Dibutoxy-2-nitrobenzene from stock bottle to reaction flask without exposure.

Step-by-Step Methodology:

  • Engineering Control Setup:

    • Verify Fume Hood flow rate is 80–100 fpm (face velocity).

    • Clear the hood deck of unnecessary clutter to prevent turbulence.

    • Place a disposable absorbent pad (pig mat) on the work surface.

  • Donning Procedure (The "Redundant Barrier"):

    • Wash hands.[1][2][3][4][5][6][7]

    • Don Inner Gloves (Silver Shield/Laminate). Note: These feel loose.

    • Don Outer Gloves (Nitrile). Note: Tape the cuff of the outer glove to the Tyvek sleeve to seal the wrist gap.

  • Weighing & Transfer:

    • Critical: Do not use a spatula that has plastic handles dissolved by nitro-compounds. Use stainless steel .

    • Open the container inside the hood.

    • Transfer solid gently to a tared weighing boat. Avoid rapid dumping which creates dust clouds.

    • Static Control: If the powder is static, use an anti-static gun or wipe the spatula with a dryer sheet (outside the hood) prior to use.

  • Decontamination:

    • Wipe the exterior of the stock bottle with a solvent-dampened Kimwipe (acetone/ethanol) before returning it to storage.

    • Place the used Kimwipe immediately into a solid hazardous waste bag inside the hood.

Emergency Response: Spill & Exposure

Scenario: You drop the weighing boat, spilling ~5g of powder on the hood floor and your sleeve.

Spill_Response Spill Spill Occurs Assess Assess: Skin Contact? Spill->Assess Yes_Skin YES: Immediate Action Assess->Yes_Skin No_Skin NO: Containment Assess->No_Skin Action_Skin 1. Remove Contaminated PPE 2. Wash Skin (Soap/Water) 15m 3. Seek Medical (Methemoglobinemia check) Yes_Skin->Action_Skin Action_Spill 1. Cover with Absorbent Pads 2. Dampen with solvent (reduce dust) 3. Scoop into HazWaste No_Skin->Action_Spill

Figure 2: Immediate response workflow for spills and dermal exposure.

Medical Note: If exposed, inform medical personnel that the substance is a Nitrobenzene derivative . Standard pulse oximetry may be inaccurate in the presence of methemoglobin; a CO-oximeter is required for accurate diagnosis [1].

Part 4: Disposal & Waste Management

  • Classification: Hazardous Organic Waste (Toxic).

  • Segregation: Do not mix with strong oxidizers or reducing agents in the waste stream.

  • Container: High-density polyethylene (HDPE) or glass.

  • Labeling: Must explicitly state "Toxic - Nitrobenzene Derivative".

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8688, 1,4-Di-N-Butoxy-2-Nitrobenzene. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Information on Chemicals - Classification and Labelling Inventory. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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